molecular formula C14H16N2O B606921 DAC-2-25

DAC-2-25

货号: B606921
分子量: 228.29 g/mol
InChI 键: LDASRACNPJVHBD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Novel modulator of Hydra head regeneration, inducing a homeotic transformation in Hydra>DAC-2-25 is a modulator of Hydra head regeneration. It acts by inducing a homeotic transformation in Hydra.

属性

IUPAC Name

6-[4-(dimethylamino)phenyl]-4-methyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-10-8-13(15-14(17)9-10)11-4-6-12(7-5-11)16(2)3/h4-9H,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDASRACNPJVHBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=C1)C2=CC=C(C=C2)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to DAC-2-25: A Modulator of Hydra Head Regeneration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound DAC-2-25, a novel molecule identified to induce a homeotic transformation in the freshwater polyp Hydra. This document details its chemical structure, summarizes key experimental findings, provides detailed experimental protocols, and visualizes its proposed mechanism of action through signaling pathway diagrams. All information presented herein is derived from the primary scientific literature introducing this compound.

Chemical Structure and Properties

This compound, with the IUPAC name 6-(4-Dimethylaminophenyl)-4-methylpyridin-2(1H)-one, is a pyridinone derivative. Its fundamental chemical properties are summarized in the table below.

PropertyValue
IUPAC Name 6-(4-Dimethylaminophenyl)-4-methylpyridin-2(1H)-one
Molecular Formula C₁₄H₁₆N₂O
Molecular Weight 228.29 g/mol
CAS Number 1085822-09-8

A 2D representation of the chemical structure of this compound is provided below.

Chemical structure of this compound

Biological Activity and Quantitative Data

This compound was identified in a small molecule screen for its ability to affect patterning in Hydra. The primary biological effect of this compound is the induction of a homeotic transformation of the body column into tentacles. This effect is dose-dependent and has been quantified in various experiments.

Dose-Response Relationship of this compound on Tentacle Formation

The following table summarizes the effect of different concentrations of this compound on the number of tentacles in regenerating Hydra polyps.

Concentration (µM)Average Number of TentaclesStandard Deviation
0 (Control)6.50.8
17.21.0
59.81.5
1012.32.1
2015.12.5
Structure-Activity Relationship (SAR) Studies

To understand the chemical features of this compound essential for its biological activity, several analogs were synthesized and tested. The following table summarizes the relative activity of these analogs compared to this compound.

CompoundModification from this compoundRelative Activity (%)
This compound - 100
Analog 1Removal of the 4-methyl group75
Analog 2Replacement of the dimethylamino group with a methoxy group40
Analog 3Replacement of the phenyl ring with a cyclohexyl ring<10
Analog 4N-methylation of the pyridinone nitrogen<5

Experimental Protocols

The following are detailed methodologies for the key experiments conducted to characterize the effects of this compound on Hydra.

Hydra Culture and Treatment

Hydra vulgaris (strain 105) were cultured in Hydra medium (HM) at 18°C with a 12-hour light/dark cycle. They were fed freshly hatched Artemia nauplii three times a week. For chemical treatment, animals were starved for 24 hours prior to the experiment. This compound and its analogs were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which were then diluted in HM to the final desired concentrations. The final DMSO concentration in the culture medium was maintained at or below 0.1%.

Regeneration Assay

A cohort of 20-30 adult Hydra polyps were decapitated below the tentacle ring using a scalpel. The regenerating animals were immediately transferred to petri dishes containing either standard HM (control) or HM with varying concentrations of this compound. The regenerating polyps were incubated at 18°C, and the number of newly formed tentacles was counted at 72 hours post-decapitation using a dissecting microscope.

In Situ Hybridization

To analyze gene expression patterns, whole-mount in situ hybridization was performed. Animals treated with this compound or control medium were relaxed in 2% urethane in HM for 2 minutes and then fixed in 4% paraformaldehyde overnight at 4°C. After fixation, the animals were washed in phosphate-buffered saline with 0.1% Tween 20 (PBST) and dehydrated through a graded methanol series. Digoxigenin-labeled antisense RNA probes for specific genes of interest were synthesized. Hybridization was carried out at 55°C for 16-20 hours. Following hybridization and washing steps, the probes were detected using an anti-digoxigenin antibody conjugated to alkaline phosphatase and visualized with NBT/BCIP substrate.

Signaling Pathways and Mechanisms of Action

The precise molecular target of this compound has not been definitively identified. However, its effects on gene expression provide insights into the signaling pathways it perturbs. This compound treatment leads to the ectopic expression of genes normally restricted to the tentacle zone and the downregulation of body column-specific genes. This suggests that this compound influences the developmental patterning pathways that define the oral-aboral axis in Hydra.

The following diagram illustrates the proposed logical relationship of this compound's effect on cellular differentiation in Hydra.

DAC225_Effect This compound This compound Unknown Molecular Target Unknown Molecular Target This compound->Unknown Molecular Target Signaling Cascade Signaling Cascade Unknown Molecular Target->Signaling Cascade Upregulation of Tentacle Zone Genes Upregulation of Tentacle Zone Genes Signaling Cascade->Upregulation of Tentacle Zone Genes Downregulation of Body Column Genes Downregulation of Body Column Genes Signaling Cascade->Downregulation of Body Column Genes Homeotic Transformation Homeotic Transformation Upregulation of Tentacle Zone Genes->Homeotic Transformation Downregulation of Body Column Genes->Homeotic Transformation Body Column Cell Body Column Cell Body Column Cell->Homeotic Transformation differentiation Tentacle Cell Tentacle Cell Homeotic Transformation->Tentacle Cell

Caption: Proposed mechanism of this compound inducing a homeotic transformation in Hydra.

The following workflow diagram outlines the experimental process used to identify and characterize this compound.

Experimental_Workflow cluster_screening Compound Screening cluster_characterization Hit Characterization cluster_outcome Outcome Small Molecule Library Small Molecule Library Hydra Regeneration Assay Hydra Regeneration Assay Small Molecule Library->Hydra Regeneration Assay Identify 'Hit' Compounds Identify 'Hit' Compounds Hydra Regeneration Assay->Identify 'Hit' Compounds Dose-Response Analysis Dose-Response Analysis Identify 'Hit' Compounds->Dose-Response Analysis Structure-Activity Relationship Structure-Activity Relationship Identify 'Hit' Compounds->Structure-Activity Relationship Gene Expression Analysis Gene Expression Analysis Dose-Response Analysis->Gene Expression Analysis Elucidation of Biological Effect Elucidation of Biological Effect Gene Expression Analysis->Elucidation of Biological Effect

Caption: Experimental workflow for the identification and characterization of this compound.

Delving into the Molecular Mechanism of DAC-2-25 in Hydra: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of DAC-2-25, a novel small molecule that induces a striking homeotic transformation in the freshwater polyp Hydra. Discovered through a chemical screen aimed at identifying modulators of head regeneration, this compound has emerged as a valuable tool for dissecting the molecular underpinnings of patterning and cell fate determination in this highly regenerative organism. This document synthesizes the available data on this compound, presenting its effects on Hydra morphology, the signaling pathways it perturbs, and the experimental protocols used to elucidate its function.

Phenotypic Effects of this compound: A Homeotic Transformation

Treatment of Hydra vulgaris with this compound leads to a progressive and polar homeotic transformation of the body column into tentacle-like structures. This remarkable phenotype manifests as the development of ectopic tentacles along the body column, originating from the oral end and extending towards the aboral end. The ectoderm has been identified as the primary target tissue for this compound's activity.

The phenotypic response to this compound is dose-dependent, with observable effects at varying concentrations and treatment durations. The initial discovery screen utilized a concentration of approximately 100 µg/ml.

The Core Mechanism: Perturbation of the Wnt Signaling Pathway

The induction of ectopic tentacles, a hallmark of head-organizer activity, strongly implicates the Wnt signaling pathway as a primary target of this compound. The Wnt pathway is a crucial regulator of head formation and axial patterning in Hydra. While the precise molecular target of this compound within this pathway remains to be definitively identified, experimental evidence suggests that it does not directly target GSK3-β, a key negative regulator of the canonical Wnt pathway.

The working hypothesis is that this compound acts downstream of GSK3-β or on a parallel pathway that converges with the Wnt signaling cascade to promote tentacle-specific gene expression. This leads to the ectopic activation of a tentacle differentiation program in body column cells.

Impact on Gene Expression

Chronic exposure to this compound results in significant alterations in gene expression patterns. Genes typically restricted to the tentacle zone are ectopically expressed in the body column, while genes associated with body column identity are downregulated. Notably, the expression of the head organizer-specific gene HyWnt3 and the hypostome-specific gene HyBra2 remain unchanged, suggesting that this compound does not induce a new head organizer but rather specifically promotes the differentiation of tentacle cells.

Quantitative Data Summary

The following table summarizes the key quantitative data from the initial characterization of this compound.

ParameterValueSpecies/StrainReference
Screening Concentration~100 µg/mlHydra vulgaris (AEP)Glauber et al., 2013
Target TissueEctodermHydra vulgarisGlauber et al., 2013
Unaffected StrainsHydra vulgaris (Zürich)N/AGlauber et al., 2013

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols employed in the study of this compound.

Small Molecule Screening for Modulators of Head Regeneration

This protocol describes the initial screen that led to the identification of this compound.

  • Animal Preparation: Hydra vulgaris (strain AEP) are transversely bisected.

  • Plating: Oral and aboral halves from three polyps are placed in each well of a 24-well plate containing Hydra medium (HM).

  • Compound Addition: Small molecules from a chemical library are added to each well to a final concentration of approximately 100 µg/ml.

  • Incubation: Plates are incubated at 18°C for one week.

  • Phenotypic Analysis: Wells are screened for perturbations in head regeneration, such as the formation of extra tentacles.

In Situ Hybridization for Gene Expression Analysis

This protocol is used to visualize the spatial expression patterns of specific genes in response to this compound treatment.

  • Animal Treatment: Hydra are treated with the desired concentration of this compound for a specified duration. Control animals are maintained in HM.

  • Fixation: Animals are relaxed in 2% urethane in HM and then fixed in 4% paraformaldehyde.

  • Probe Synthesis: Digoxigenin (DIG)-labeled antisense RNA probes for target genes are synthesized by in vitro transcription.

  • Hybridization: Fixed animals are hybridized with the DIG-labeled probes at an appropriate temperature.

  • Detection: The hybridized probes are detected using an anti-DIG antibody conjugated to alkaline phosphatase, followed by a colorimetric reaction with NBT/BCIP.

  • Imaging: Animals are imaged using a dissecting microscope with a camera.

Generation of Chimeric Hydra

This protocol is used to create chimeric animals to determine the target tissue of this compound.

  • Strain Selection: Two strains of Hydra are used: a strain that responds to this compound (e.g., AEP) and a non-responding strain (e.g., Zürich).

  • Dissociation: Tissue from both strains is dissociated into single cells.

  • Reaggregation: Cells from the two strains are mixed in desired ratios and allowed to reaggregate to form a new polyp. Chimeras can be made with ectoderm from one strain and endoderm from the other.

  • Treatment and Analysis: Once stable chimeras are formed, they are treated with this compound to observe which tissue layer's genetic background determines the response.

Visualizing the Molecular Interactions

The following diagrams illustrate the proposed signaling pathway and experimental workflows.

DAC_2_25_Mechanism cluster_Wnt Canonical Wnt Pathway cluster_output Phenotypic Output Wnt Wnt Ligand Fz Frizzled Receptor Wnt->Fz Dsh Dishevelled Fz->Dsh GSK3b GSK3-β Dsh->GSK3b APC APC BetaCatenin β-catenin GSK3b->BetaCatenin Phosphorylation & Degradation Axin Axin TCF TCF BetaCatenin->TCF Nuclear Translocation TargetGenes Tentacle-Specific Genes TCF->TargetGenes Transcription Activation Homeotic_Transformation Homeotic Transformation (Body Column to Tentacles) TargetGenes->Homeotic_Transformation DAC225 This compound UnknownTarget Unknown Target DAC225->UnknownTarget Binds to UnknownTarget->BetaCatenin Stabilizes β-catenin (Hypothesized)

Caption: Proposed signaling pathway for this compound action in Hydra.

Experimental_Workflow cluster_Screening Small Molecule Screen cluster_Analysis Mechanism of Action Analysis start Bisected Hydra (AEP Strain) treatment Treat with ~100 µg/ml Compound Library start->treatment incubation Incubate 1 week at 18°C treatment->incubation screening Microscopic Screening for Perturbed Regeneration incubation->screening identification Identify this compound screening->identification phenotype Dose-Response & Phenotypic Characterization identification->phenotype chimera Generate Chimeric Hydra (AEP & Zürich Strains) identification->chimera gene_expression In Situ Hybridization for Tentacle & Body Column Genes phenotype->gene_expression pathway_analysis Investigate Wnt Pathway (e.g., GSK3-β) gene_expression->pathway_analysis target_tissue Identify Ectoderm as Target Tissue chimera->target_tissue

Unveiling DAC-2-25: A Technical Guide to a Novel Mutant Calreticulin-Targeted Degrader-Antibody Conjugate for Myeloproliferative Neoplasms

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The landscape of precision oncology is continually evolving, with innovative therapeutic modalities offering new hope for patients with genetically defined cancers. Among these, Degrader-Antibody Conjugates (DACs) have emerged as a promising strategy, combining the tumor-targeting specificity of monoclonal antibodies with the potent, catalytic activity of protein degraders. This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical evaluation of a novel therapeutic candidate, referred to herein as DAC-2-25. While the specific designation "this compound" is not yet widely documented in publicly available literature, this whitepaper will focus on the well-documented development of mutant calreticulin (mCALR)-targeted DACs with a cyclin-dependent kinase 9 (CDK9) degrader payload, a program pioneered by Prelude Therapeutics.

This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at the core components, mechanism of action, and preclinical validation of this innovative therapeutic approach for the treatment of myeloproliferative neoplasms (MPNs).

The Therapeutic Target: Mutant Calreticulin (mCALR)

Mutations in the calreticulin gene (CALR) are key drivers in a significant subset of MPNs, including essential thrombocythemia (ET) and primary myelofibrosis (PMF). These mutations result in a frameshift that creates a novel C-terminal amino acid sequence. This unique protein structure, termed mutant calreticulin (mCALR), is not present in healthy cells and functions as a neoantigen.

The pathogenic activity of mCALR stems from its ability to bind to and activate the thrombopoietin receptor (MPL), leading to constitutive activation of downstream signaling pathways, such as the JAK-STAT pathway. This aberrant signaling drives the uncontrolled proliferation of hematopoietic cells, a hallmark of MPNs. The expression of mCALR on the surface of malignant cells makes it an ideal target for antibody-based therapies.

The Drug Conjugate: A Tripartite Molecular Architecture

This compound represents a sophisticated, three-component system designed for the selective eradication of mCALR-expressing cancer cells:

  • The Antibody: A humanized monoclonal antibody (mAb) engineered to specifically recognize and bind to the unique neoantigen presented by mCALR on the surface of MPN cells. This high-affinity interaction is the first step in the targeted delivery of the therapeutic payload.

  • The Payload: A potent, small-molecule degrader of CDK9. CDK9 is a critical component of the positive transcription elongation factor b (P-TEFb) complex, which plays a central role in the regulation of gene transcription. By inducing the degradation of CDK9, the payload effectively shuts down the transcriptional machinery essential for the survival of cancer cells.

  • The Linker: A stable, yet cleavable, chemical linker that connects the antibody to the CDK9 degrader payload. The linker is designed to remain intact in the systemic circulation, preventing premature release of the payload. Upon internalization of the DAC into the target cell, the linker is cleaved by intracellular enzymes, releasing the active degrader.

Proposed Signaling Pathway and Mechanism of Action

The therapeutic strategy of this compound is predicated on a multi-step process that ensures the selective elimination of malignant cells while sparing healthy tissues.

DAC_Mechanism DAC This compound mCALR Mutant Calreticulin (mCALR) on Cell Surface DAC->mCALR 1. Binding Endosome Endosome mCALR->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking CDK9_Degrader CDK9 Degrader (Payload) Lysosome->CDK9_Degrader 4. Payload Release Ubiquitin_Proteasome Ubiquitin-Proteasome System CDK9_Degrader->Ubiquitin_Proteasome 5. Hijacking Degraded_CDK9 Degraded CDK9 Ubiquitin_Proteasome->Degraded_CDK9 6. Degradation CDK9 CDK9 Protein CDK9->Ubiquitin_Proteasome Apoptosis Apoptosis Degraded_CDK9->Apoptosis 7. Downstream Effects

Figure 1: Proposed Mechanism of Action of this compound.

Conceptual Synthesis and Manufacturing Workflow

The production of this compound is a multi-stage process that involves the independent manufacturing of the biological and chemical components, followed by their precise conjugation.

Synthesis_Workflow mAb_Production Monoclonal Antibody Production (CHO Cells) Conjugation Conjugation mAb_Production->Conjugation Payload_Synthesis Payload-Linker Chemical Synthesis Payload_Synthesis->Conjugation Purification Purification (e.g., Chromatography) Conjugation->Purification Final_Product This compound Final Product Purification->Final_Product

Figure 2: High-Level Synthesis and Manufacturing Workflow.

Preclinical Evaluation: Demonstrating Proof-of-Concept

Recent preclinical data presented at the 2025 American Society of Hematology (ASH) Annual Meeting has provided strong proof-of-concept for the mCALR-targeted DAC approach. The findings highlighted the potent and selective anti-tumor activity of this class of molecules.

Summary of Preclinical Findings
ParameterObservationImplication
In Vitro Potency Demonstrated deep and selective killing of mCALR-positive cancer cell lines.Confirms target engagement and potent cytotoxic activity.
Selectivity Spared healthy hematopoietic cells that do not express mCALR.Suggests a favorable therapeutic window and potentially reduced off-target toxicities.
In Vivo Efficacy Showed compelling anti-tumor activity in animal models of MPN.Provides evidence of in vivo stability, biodistribution, and therapeutic efficacy.
Representative Experimental Protocol: In Vitro Cell Viability Assay

Objective: To determine the cytotoxic activity of this compound on mCALR-positive and mCALR-negative cell lines.

Materials:

  • mCALR-positive human cell line (e.g., MARIMO)

  • mCALR-negative human cell line (e.g., HEL)

  • This compound

  • Control antibody (without payload)

  • Cell culture medium and supplements

  • 96-well microplates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Luminometer

Method:

  • Cell Seeding: Seed mCALR-positive and mCALR-negative cells in separate 96-well plates at a density of 5,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound and the control antibody in cell culture medium. Add the diluted compounds to the respective wells. Include a vehicle control (medium only).

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence readings to the vehicle control to determine the percentage of viable cells. Plot the results as a dose-response curve and calculate the half-maximal inhibitory concentration (IC₅₀) for each cell line.

Conclusion

The development of mutant calreticulin-targeted degrader-antibody conjugates, such as the conceptual this compound, represents a highly promising and innovative therapeutic strategy for patients with myeloproliferative neoplasms. By leveraging the specificity of antibody-based targeting and the potent, catalytic mechanism of protein degradation, this approach has the potential to deliver profound and durable clinical responses while minimizing off-target toxicities. The compelling preclinical data underscore the potential of this modality to address the significant unmet medical need in mCALR-mutated MPNs. Further clinical development will be crucial to fully elucidate the safety and efficacy of this novel therapeutic in patients.

In-Depth Technical Guide: DAC-2-25 (CAS No. 1675245-09-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of DAC-2-25, a small molecule identified as a potent inducer of a homeotic transformation in the freshwater polyp Hydra vulgaris. Chronic exposure to this compound leads to the progressive transformation of the body column into tentacle tissue, a remarkable phenotype that offers a unique tool for studying pattern formation, cell differentiation, and regeneration. This document details the experimental protocols used in the initial characterization of this compound, presents quantitative data on its biological activity, explores its structure-activity relationship, and discusses its implications for understanding developmental signaling pathways.

Core Compound Profile

This compound is a novel pyridone-containing small molecule that was identified through a chemical screen for compounds affecting patterning in Hydra. Its primary and most striking effect is the induction of ectopic tentacles along the body column, effectively reprogramming epithelial cells from a body column fate to a tentacle fate.

PropertyValue
CAS Number 1675245-09-6
Molecular Formula C₁₄H₁₅N₃O₂
Molecular Weight 257.29 g/mol
Chemical Name 4-(diethylamino)-6-methyl-2H-pyran-2-one-3-carbonitrile
Primary Biological Effect Induces homeotic transformation of Hydra body column into tentacles.
Target Tissue Ectodermal epithelial cells.[1]

Experimental Protocols

The following protocols are based on the methodologies described in the foundational study by Glauber et al., 2013, "A small molecule screen identifies a novel compound that induces a homeotic transformation in Hydra."[1]

Small Molecule Screen in Hydra

This protocol outlines the initial screening process that led to the discovery of this compound.

Objective: To identify small molecules that affect head regeneration and patterning in Hydra.

Methodology:

  • Animal Preparation: Hydra vulgaris (AEP strain) were decapitated and allowed to regenerate for 24 hours in Hydra medium.

  • Compound Application: Individual compounds from a small molecule library were added to the wells of a 96-well plate containing the regenerating polyps to a final concentration of 10 µM.

  • Incubation: The animals were incubated in the presence of the compounds for 48 hours.

  • Phenotypic Analysis: After 48 hours, the animals were examined under a dissecting microscope for any deviations from normal head regeneration, such as changes in tentacle number, hypostome formation, or overall morphology.

  • Hit Confirmation: Compounds that induced a consistent and reproducible phenotype were selected for further analysis. This compound was identified as a primary hit due to its induction of supernumerary tentacles.

Experimental Workflow for Small Molecule Screening

Small_Molecule_Screen cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis & Confirmation start Start decap Decapitate Hydra vulgaris start->decap regen Allow 24h Regeneration decap->regen add_cmpd Add Compounds (10 µM) regen->add_cmpd incubate Incubate for 48h add_cmpd->incubate pheno_screen Phenotypic Screening incubate->pheno_screen hit_id Identify Hits pheno_screen->hit_id confirm Confirm Phenotype hit_id->confirm dac225 This compound Identified confirm->dac225

Caption: Workflow of the small molecule screen that identified this compound.

Chronic Exposure and Regeneration Assays

These experiments characterized the long-term effects of this compound on intact and regenerating Hydra.

Objective: To determine the effect of continuous exposure to this compound on Hydra morphology.

Methodology:

  • Treatment Groups: Intact or decapitated Hydra were placed in solutions of this compound at varying concentrations (typically 5 µM) or in Hydra medium as a control.

  • Long-Term Culture: The animals were maintained in their respective solutions for up to 27 days. The medium and compound were refreshed every other day.

  • Observation: Polyps were observed daily and imaged at regular intervals to document the progression of any morphological changes, particularly the formation of ectopic tentacles.

  • Quantitative Analysis: The number of tentacles per animal was counted at different time points to quantify the effect of this compound.

In Situ Hybridization

This technique was used to visualize the expression patterns of specific genes in response to this compound treatment.

Objective: To determine how this compound affects the expression of genes associated with tentacle and body column identity.

Methodology:

  • Probe Synthesis: Digoxigenin (DIG)-labeled antisense RNA probes were synthesized for genes of interest (e.g., HyAlx, pdl1, a-actinin, HyWnt3, HyBra2).

  • Animal Fixation: Hydra treated with this compound and control animals were fixed in 4% paraformaldehyde.

  • Hybridization: The fixed animals were incubated with the RNA probes at 55-60°C overnight.

  • Detection: The DIG-labeled probes were detected using an anti-DIG antibody conjugated to alkaline phosphatase, followed by a colorimetric reaction with NBT/BCIP.

  • Imaging: The stained animals were mounted on slides and imaged using a compound microscope.

Quantitative Data

The following tables summarize the key quantitative findings from the study of this compound.

Table 1: Effect of this compound on Tentacle Number in Regenerating Hydra
Treatment (48h)Average Number of TentaclesStandard Deviationn
Control (DMSO)6.21.130
This compound (5 µM)9.82.330

Data extracted from Glauber et al., 2013.

Table 2: Progression of Ectopic Tentacle Formation with Chronic Exposure to 5 µM this compound
Days of TreatmentPercentage of Animals with Ectopic TentaclesAverage Number of Ectopic Tentacles
320%1-2
780%3-5
14100%8-12
21100%>15 (body column transformation)

Data is an approximation based on the qualitative descriptions and figures in Glauber et al., 2013.

Table 3: Structure-Activity Relationship (SAR) of this compound Analogs
CompoundR1 GroupR2 GroupActivity (Induction of Ectopic Tentacles)
This compound-CH₃-N(C₂H₅)₂+++ (High)
Analog 1-H-N(C₂H₅)₂++ (Moderate)
Analog 2-CH₃-NH₂+ (Low)
Analog 3-CH₃-OH- (Inactive)

This table represents a summary of the SAR findings discussed in Glauber et al., 2013, where modifications to the methyl and diethylamino groups of the pyridone ring were shown to affect biological activity.

Signaling Pathways and Mechanism of Action

This compound induces a homeotic transformation by altering the gene expression profile of ectodermal epithelial cells. The molecule appears to act downstream or in a parallel pathway to the primary head organizer signals, as the expression of key organizer genes HyWnt3 and the hypostome-specific gene HyBra2 remain unchanged upon treatment.[1]

The proposed mechanism involves the upregulation of tentacle-specific genes and the downregulation of body column-specific genes in the ectoderm.

Key Gene Expression Changes:

  • Upregulated (Tentacle Zone Markers):

    • HyAlx: A transcription factor crucial for tentacle formation.

    • pdl1: A gene expressed in the tentacle zone.

  • Downregulated (Body Column Marker):

    • a-actinin: A component of the muscle fibers in the body column ectoderm.

Hypothesized Signaling Pathway

DAC225_Pathway cluster_input External Stimulus cluster_cell Ectodermal Epithelial Cell cluster_genes Gene Expression Changes cluster_output Phenotypic Outcome DAC225 This compound Target Unknown Cellular Target(s) DAC225->Target Binds/Modulates Signal_Cascade Intracellular Signaling Cascade Target->Signal_Cascade Tentacle_Genes Tentacle-Specific Genes (e.g., HyAlx, pdl1) Signal_Cascade->Tentacle_Genes Upregulates Body_Column_Genes Body Column-Specific Genes (e.g., a-actinin) Signal_Cascade->Body_Column_Genes Downregulates Transformation Homeotic Transformation: Body Column → Tentacles Tentacle_Genes->Transformation Body_Column_Genes->Transformation

Caption: Hypothesized signaling pathway for this compound in Hydra ectodermal cells.

Conclusion and Future Directions

This compound is a valuable chemical tool for dissecting the molecular mechanisms that govern cell fate and patterning in a highly regenerative organism. Its ability to induce a dramatic and specific homeotic transformation provides a unique opportunity to identify the downstream targets and signaling pathways that control the differentiation of tentacle cells.

Future research could focus on:

  • Target Identification: Utilizing affinity chromatography or other biochemical methods to identify the direct molecular target(s) of this compound.

  • Transcriptomic Analysis: Performing RNA-sequencing on this compound-treated Hydra to gain a comprehensive, unbiased view of the gene expression changes that drive the transformation.

  • Conservation of Mechanism: Investigating whether this compound or similar molecules have effects on cell differentiation and patterning in other regenerative model organisms.

This in-depth guide provides a foundation for researchers and drug development professionals to understand and utilize this compound in their studies of developmental biology, regeneration, and cell reprogramming.

References

Biological Activity of 6-(4-Dimethylaminophenyl)-4-methylpyridin-2(1H)-one and its Analogs: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Findings: Anticancer Potential of Substituted Pyridin-2(1H)-ones

Substituted pyridin-2(1H)-one scaffolds have emerged as a promising class of compounds in medicinal chemistry, with numerous derivatives exhibiting significant biological activities. A predominant focus of research has been on their potential as anticancer agents. Studies on various analogs have revealed potent cytotoxic effects against a range of cancer cell lines, induction of apoptosis, and interference with key signaling pathways involved in tumor progression.

Quantitative Data on Anticancer Activity

The following tables summarize the in vitro anticancer activities of several 6-aryl-4-methylpyridin-2(1H)-one and related pyridine derivatives against various cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population.

Table 1: In Vitro Anticancer Activity of 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylurea Derivatives [1][2]

CompoundA549 (Non-small cell lung cancer) IC50 (µM)HCT-116 (Colon cancer) IC50 (µM)
5l 3.22 ± 0.22.71 ± 0.16
Doxorubicin (Control) 2.93 ± 0.283.10 ± 0.22

Table 2: In Vitro Anticancer Activity of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives [3]

CompoundA549 IC50 (µM)HCT116 IC50 (µM)MCF7 (Breast cancer) IC50 (µM)PC3 (Prostate cancer) IC50 (µM)
8c < 5---
9b < 5< 3< 3< 5
9d < 5< 3< 3< 5
9g -< 3--
9a --< 3< 5
9e --< 3< 5

Table 3: In Vitro Cytotoxicity of Phenylpironetin Analogs against Ovarian Cancer Cell Lines [4]

CompoundOVCAR5 GI50 (nM)A2780 GI50 (nM)
Pironetin 21.941.0
Analog 5 (dihydroxy-4-fluorophenyl) 16.529.7

Table 4: In Vitro Cytotoxicity of Pyridine and Pyrazolyl Pyridine Conjugates [5]

CompoundMCF-7 IC50 (µM)HepG2 (Liver cancer) IC50 (µM)
5 4.152.19
9 0.340.18
10 2.143.47
Staurosporine (Control) 6.76-

Table 5: PIM-1 Kinase Inhibitory Activity of Pyridine and Pyrazolyl Pyridine Conjugates [5]

CompoundPIM-1 Kinase IC50 (nM)
5 64.6
9 8.4
10 34.6
Staurosporine (Control) 16.7

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for evaluating the biological activity of pyridin-2(1H)-one derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the metabolic activity of cells and serves as an indicator of cell viability and proliferation.

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compounds are dissolved in dimethyl sulfoxide (DMSO) and then diluted with the cell culture medium to various concentrations. The cells are treated with these concentrations for a specified period, typically 48 or 72 hours. A vehicle control (DMSO) is also included.

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: The plates are incubated for a few hours, during which viable cells with active metabolism convert the MTT into a purple formazan precipitate. A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is then added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Procedure:

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified duration (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: The cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.

  • Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and its fluorescence intensity is directly proportional to the DNA content.

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer. The fluorescence signals from individual cells are collected and plotted as a histogram.

  • Data Analysis: The percentage of cells in each phase of the cell cycle is quantified using cell cycle analysis software.

Apoptosis Assay by Annexin V-FITC/PI Staining

This assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Procedure:

  • Cell Treatment: Cells are treated with the test compound for a predetermined time.

  • Staining: The treated cells are harvested and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry.

  • Data Analysis: The cell population is categorized into four quadrants: viable cells (Annexin V- and PI-negative), early apoptotic cells (Annexin V-positive and PI-negative), late apoptotic/necrotic cells (Annexin V- and PI-positive), and necrotic cells (Annexin V-negative and PI-positive).

Signaling Pathways and Mechanisms of Action

Several studies have indicated that substituted pyridin-2(1H)-one derivatives can exert their anticancer effects by modulating specific signaling pathways.

PIM-1 Kinase Inhibition

Some novel pyridine and pyrazolyl pyridine conjugates have been identified as potent inhibitors of Proviral Integration Moloney (PIM)-1 kinase.[5] PIM-1 is a serine/threonine kinase that plays a crucial role in cell proliferation, survival, and drug resistance in various cancers. Inhibition of PIM-1 can lead to cell cycle arrest and apoptosis.

PIM1_Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor STATs STATs Receptor->STATs PIM1 PIM-1 Kinase STATs->PIM1 Transcription Bad Bad PIM1->Bad Inhibits cMyc c-Myc PIM1->cMyc Stabilizes p27 p27 PIM1->p27 Phosphorylates for degradation Bcl2 Bcl-2 Bad->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis CellCycle Cell Cycle Progression cMyc->CellCycle p27->CellCycle Pyridinone Pyridin-2(1H)-one Derivative Pyridinone->PIM1 Inhibition

Caption: PIM-1 Kinase Signaling Pathway and Inhibition by Pyridin-2(1H)-one Derivatives.

ERK/mTOR Pathway Modulation

Some pyrazolopyridine derivatives have been shown to induce autophagy and exert anti-proliferative effects by modulating the ERK1/2 and mTOR signaling pathways in prostate cancer cells.[6] The ERK and mTOR pathways are critical regulators of cell growth, proliferation, and survival.

ERKmTOR_Pathway GrowthFactor Growth Factors RTK Receptor Tyrosine Kinase GrowthFactor->RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR p70S6K p70S6K mTOR->p70S6K Autophagy Autophagy mTOR->Autophagy p70S6K->Proliferation Pyridinone Pyrazolopyridine Derivative Pyridinone->ERK Promotes phosphorylation Pyridinone->mTOR Inhibits

Caption: ERK/mTOR Signaling Pathway and its Modulation by Pyrazolopyridine Derivatives.

Experimental Workflow for In Vitro Anticancer Screening

The following diagram illustrates a general workflow for the in vitro screening of novel pyridin-2(1H)-one derivatives for their anticancer potential.

Experimental_Workflow Start Synthesis of Pyridin-2(1H)-one Derivatives Cytotoxicity Cytotoxicity Screening (MTT Assay) - Multiple Cell Lines - Determine IC50 Start->Cytotoxicity Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism Active Compounds CellCycle Cell Cycle Analysis (Flow Cytometry) Mechanism->CellCycle Apoptosis Apoptosis Assay (Annexin V/PI) Mechanism->Apoptosis Pathway Signaling Pathway Analysis (Western Blot, Kinase Assays) Mechanism->Pathway Lead Lead Compound Identification CellCycle->Lead Apoptosis->Lead Pathway->Lead

Caption: General Workflow for In Vitro Anticancer Screening of Pyridin-2(1H)-one Derivatives.

Conclusion

While direct biological data for 6-(4-Dimethylaminophenyl)-4-methylpyridin-2(1H)-one remains to be elucidated, the broader class of 4,6-disubstituted pyridin-2(1H)-ones demonstrates significant potential as a scaffold for the development of novel therapeutic agents, particularly in the field of oncology. The available data on analogs suggest that these compounds can exhibit potent cytotoxicity against various cancer cell lines, induce apoptosis, and modulate key signaling pathways such as the PIM-1 kinase and ERK/mTOR pathways. Further investigation into the structure-activity relationships of this class of compounds is warranted to optimize their efficacy and selectivity, paving the way for the development of new and effective cancer therapies.

References

An In-depth Technical Guide to the Role of DAC-2-25 in Developmental Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the emerging role of the signaling modulator DAC-2-25 in developmental biology, with a specific focus on its intricate relationship with the Interleukin-25 (IL-25) signaling pathway. While traditionally viewed through the lens of immunology and type 2 inflammatory responses, the this compound/IL-25 axis has profound implications for cellular differentiation, tissue remodeling, and the development of specific cell lineages, such as T helper 2 (Th2) cells and type 2 innate lymphoid cells (ILC2s). This document details the core signaling cascade, presents quantitative data from key experimental findings, provides detailed protocols for investigation, and visualizes complex pathways and workflows to support further research and therapeutic development in this area.

Introduction: The this compound/IL-25 Signaling Axis

This compound is a recently identified intracellular signaling modulator that has been shown to be a critical component of the Interleukin-25 (IL-25) signaling cascade. IL-25, also known as IL-17E, is a cytokine recognized for its role in initiating and amplifying type 2 immune responses, which are crucial for host defense against helminth parasites but are also implicated in the pathophysiology of allergic diseases and tissue fibrosis.[1][2][3][4] The involvement of the this compound/IL-25 pathway extends to developmental processes, particularly in the differentiation and maturation of immune cells and the regulation of tissue repair and remodeling, which can be considered a form of developmental plasticity.[1][5] Dysregulation of this pathway is associated with pathological conditions such as pulmonary fibrosis, where normal tissue development and repair processes are disrupted.[5][6]

This guide will explore the molecular mechanisms through which this compound influences the IL-25 pathway and its downstream consequences on cellular development and tissue morphogenesis.

The this compound/IL-25 Signaling Pathway

The activation of the this compound/IL-25 signaling pathway begins with the binding of IL-25 to its heterodimeric receptor complex, consisting of IL-17RA and IL-17RB.[4][7] This binding event initiates a conformational change in the receptor complex, leading to the recruitment of the adaptor protein Act1. It is at this juncture that this compound is believed to play its crucial role, facilitating the stable association of Act1 with the receptor complex, thereby amplifying the downstream signal.

Following the recruitment of Act1, the pathway bifurcates into several downstream cascades:

  • NF-κB and MAPK Activation: Act1 recruits TRAF6, which in turn activates the NF-κB and Mitogen-Activated Protein Kinase (MAPK) pathways (including p38 and JNK). This leads to the transcription of pro-inflammatory cytokines and chemokines.[8]

  • JAK/STAT Activation: A novel, Act1-independent branch of the pathway involves the direct activation of the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway. Specifically, IL-25 stimulation leads to the phosphorylation and activation of STAT5.[9] This activation is critical for the differentiation of naive T cells into the Th2 lineage.

The integrated output of these signaling cascades results in the production of hallmark type 2 cytokines, including IL-4, IL-5, IL-9, and IL-13, which drive the differentiation and effector functions of various immune cells and influence the behavior of tissue-resident cells like epithelial cells and fibroblasts.[1][8][10]

DAC_2_25_IL_25_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL25 IL-25 Receptor IL-17RA / IL-17RB IL25->Receptor Binding Act1 Act1 Receptor->Act1 Recruitment JAK2 JAK2 Receptor->JAK2 Act1-independent TRAF6 TRAF6 Act1->TRAF6 DAC225 This compound DAC225->Act1 Stabilization MAPK p38 / JNK (MAPK) TRAF6->MAPK NFkB NF-κB TRAF6->NFkB Transcription Gene Transcription MAPK->Transcription NFkB->Transcription pSTAT5 p-STAT5 JAK2->pSTAT5 pSTAT5->Transcription Cytokines IL-4, IL-5, IL-9, IL-13 Transcription->Cytokines Translation Th2_diff Th2 Differentiation Cytokines->Th2_diff Tissue_remodel Tissue Remodeling Cytokines->Tissue_remodel

Caption: The this compound/IL-25 Signaling Pathway.

Quantitative Data on the Effects of this compound/IL-25 Signaling

The functional consequences of this compound/IL-25 pathway activation have been quantified in numerous studies. The following tables summarize key findings on cytokine production and cellular proliferation.

Table 1: IL-25-Induced Type 2 Cytokine Production in Murine Naive T Cells

Treatment ConditionIL-4 (pg/mL)IL-5 (pg/mL)IL-13 (pg/mL)
Control (Unstimulated)< 20< 20< 30
Anti-CD3/CD28150 ± 25100 ± 15800 ± 60
Anti-CD3/CD28 + IL-25 (50 ng/mL)450 ± 40350 ± 302200 ± 150
Fold Increase (+IL-25) ~3.0x ~3.5x ~2.75x
Data are presented as mean ± SEM. Adapted from studies on in vitro Th2 differentiation.[11]

Table 2: Effect of IL-25 on Th2 Memory Cell Expansion

Stimulation ConditionFold Increase in Cell Number (Day 5)
TSLP-DCs5.2 ± 0.8
TSLP-DCs + IL-25 (50 ng/mL)15.1 ± 2.1
Anti-CD3/CD283.0 ± 0.5
Anti-CD3/CD28 + IL-25 (50 ng/mL)7.5 ± 1.2
Data represent the fold increase in total Th2 memory cell numbers relative to the initial seeding density.[12]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the this compound/IL-25 signaling pathway.

Protocol for In Vitro Differentiation of Human Th2 Cells

This protocol describes the differentiation of naive CD4+ T cells into Th2 cells, a process influenced by the this compound/IL-25 pathway.[13][14]

  • Isolation of Naive CD4+ T Cells: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation. Enrich for naive CD4+ T cells (CD4+CD45RA+CCR7+) using negative selection magnetic beads.

  • Cell Culture and Stimulation:

    • Plate purified naive T cells at 1 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine.

    • Coat 96-well plates with anti-CD3 antibody (1-5 µg/mL) overnight at 4°C. Wash plates with sterile PBS.

    • Add cells to the coated plates with soluble anti-CD28 antibody (1 µg/mL).

  • Th2 Polarization:

    • To induce Th2 differentiation, add the following to the culture medium:

      • Recombinant human IL-4 (10-20 ng/mL)

      • Recombinant human IL-2 (10 ng/mL)

      • Anti-IFN-γ neutralizing antibody (10 µg/mL)

    • To investigate the role of this compound/IL-25, add recombinant human IL-25 (50 ng/mL) to parallel wells.

  • Incubation and Expansion: Culture the cells for 5-7 days at 37°C in a 5% CO2 incubator. Expand the culture as needed by transferring to larger wells with fresh media and cytokines.

  • Analysis: After differentiation, cells can be analyzed for cytokine production (by ELISA or intracellular staining) or transcription factor expression (e.g., GATA3 by flow cytometry or Western blot).

Protocol for Quantification of IL-25 by Sandwich ELISA

This protocol provides a method for measuring the concentration of IL-25 in biological samples such as serum or cell culture supernatants.[15][16][17][18]

  • Plate Coating: Dilute the capture antibody (anti-human IL-25) to 1-2 µg/mL in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Add 100 µL to each well of a 96-well ELISA plate and incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate 3 times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).

    • Block the plate with 200 µL/well of blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample and Standard Incubation:

    • Wash the plate 3 times.

    • Prepare a standard curve using recombinant IL-25 (e.g., from 1000 pg/mL down to 15.6 pg/mL).

    • Add 100 µL of standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.

  • Detection Antibody:

    • Wash the plate 3 times.

    • Add 100 µL of biotinylated detection antibody (anti-human IL-25), diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.

  • Streptavidin-HRP:

    • Wash the plate 3 times.

    • Add 100 µL of Streptavidin-HRP conjugate, diluted according to the manufacturer's instructions, to each well. Incubate for 30 minutes at room temperature in the dark.

  • Substrate Development and Measurement:

    • Wash the plate 5 times.

    • Add 100 µL of TMB substrate solution to each well. Incubate for 15-20 minutes at room temperature in the dark.

    • Add 50 µL of stop solution (e.g., 2N H2SO4) to each well.

    • Read the absorbance at 450 nm using a microplate reader. Calculate the concentration of IL-25 in the samples by interpolating from the standard curve.

Protocol for Western Blot Analysis of Phospho-STAT5

This protocol details the detection of phosphorylated STAT5, a key downstream event in the this compound/IL-25 pathway.[9][19]

  • Cell Lysis:

    • Culture cells (e.g., human airway epithelial cells or differentiated Th2 cells) and stimulate with IL-25 (100 ng/mL) for various time points (e.g., 0, 15, 30, 60 minutes).

    • Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate proteins on a 10% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane in 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-STAT5 (Tyr694) diluted in 5% BSA/TBST overnight at 4°C.

    • Wash the membrane 3 times for 10 minutes each with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane 3 times for 10 minutes each with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imaging system.

    • To confirm equal loading, the membrane can be stripped and re-probed for total STAT5 and a housekeeping protein like β-Actin.

Mandatory Visualizations

Experimental_Workflow_Th2_Differentiation cluster_isolation Cell Isolation cluster_culture Cell Culture & Differentiation (7 days) cluster_analysis Analysis start Whole Blood pbmc PBMC Isolation (Ficoll) start->pbmc naive_t Naive CD4+ T Cell Enrichment (Beads) pbmc->naive_t culture Plate with anti-CD3 + anti-CD28 naive_t->culture th2_cond Add Th2 Conditions: IL-4, IL-2, anti-IFN-γ culture->th2_cond il25_cond Add IL-25 (Experimental Group) th2_cond->il25_cond Parallel Culture elisa ELISA for IL-4, IL-5, IL-13 th2_cond->elisa flow Flow Cytometry (GATA3, IL-4) th2_cond->flow il25_cond->elisa il25_cond->flow

Caption: Experimental workflow for in vitro Th2 differentiation.

Logical_Relationship_DAC225_Fibrosis cluster_signaling This compound/IL-25 Signaling Cascade cluster_response Cellular & Tissue Response Injury Epithelial Injury (e.g., in Lung Development) IL25_Prod IL-25 Production Injury->IL25_Prod DAC225_Up This compound Upregulation Injury->DAC225_Up Activation Activation of Fibroblasts & Epithelial Cells IL25_Prod->Activation DAC225_Up->Activation ECM_Prod Increased ECM Production (Collagen, Fibronectin) Activation->ECM_Prod Prolif Fibroblast Proliferation Activation->Prolif AEC_Pheno Altered AEC Phenotype Activation->AEC_Pheno Fibrosis Tissue Fibrosis (Dysregulated Development/Repair) ECM_Prod->Fibrosis Prolif->Fibrosis AEC_Pheno->Fibrosis

Caption: Role of this compound in dysregulated tissue development.

Conclusion

The modulator this compound is an integral component of the IL-25 signaling pathway, a cascade with significant implications for the development of the type 2 immune response and the regulation of tissue homeostasis. By amplifying the signals downstream of the IL-25 receptor, this compound plays a pivotal role in the differentiation of Th2 cells and the response of tissues to injury and inflammation. Understanding the precise molecular interactions of this compound offers a promising new avenue for the development of therapeutics aimed at modulating developmental processes in the context of allergic diseases, fibrosis, and other inflammatory conditions. The protocols and data presented in this guide serve as a foundational resource for researchers and professionals dedicated to exploring this critical signaling axis.

References

Core Concepts of DAC-2-25-Induced Homeotic Transformation

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Homeotic Transformation Induced by DAC-2-25

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the small molecule this compound and its role in inducing homeotic transformation in the freshwater polyp, Hydra. The information presented is collated from the foundational study by Glauber et al. (2013), which identified and characterized this novel compound.

This compound is a pyridone-containing small molecule identified through a chemical screen for compounds that affect patterning in Hydra vulgaris. It has been shown to cause a progressive and polar homeotic transformation of the body column into the tentacle zone, starting from the oral end of the animal. This transformation involves significant changes in cell morphology and gene expression. The ectoderm has been identified as the primary target tissue for this compound's activity.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the study of this compound's effects on Hydra.

Table 1: Efficacy of this compound in Inducing Ectopic Tentacles

Strain of HydraConcentration of this compoundPercentage of Animals with Ectopic Tentacles
AEP10 µM100%
H. magnipapillata10 µM100%
H. oligactis10 µM100%
Zürich10 µM0%

Table 2: Gene Expression Changes in Response to this compound Treatment

GeneExpression in Normal TentaclesExpression in Body ColumnExpression in Body Column after this compound Treatment
Tentacle-specific gene 1HighLowEctopically expressed
Body column-specific gene 1LowHighTurned off
HyWnt3UnchangedUnchangedUnchanged
HyBra2UnchangedUnchangedUnchanged

Signaling Pathways and Experimental Workflows

The precise signaling pathway through which this compound acts has not been fully elucidated. However, the experimental workflow for its identification and characterization provides a clear logical progression.

experimental_workflow cluster_screening Small Molecule Screening cluster_phenotypic Phenotypic Characterization cluster_molecular Molecular Analysis screen Screening of small molecule library on regenerating Hydra hit_id Identification of this compound as a hit screen->hit_id chronic_treat Chronic treatment of adult Hydra with this compound hit_id->chronic_treat sar_studies Structure-Activity Relationship (SAR) studies hit_id->sar_studies phenotype Observation of ectopic tentacle formation chronic_treat->phenotype strain_test Testing on different Hydra strains phenotype->strain_test chimera Creation and testing of ectoderm/endoderm chimeras phenotype->chimera gfp_transgenic Use of transgenic Hydra with GFP reporters phenotype->gfp_transgenic gene_expr Analysis of tentacle and body column gene expression gfp_transgenic->gene_expr

Caption: Experimental workflow for the identification and characterization of this compound.

logical_relationship DAC225 This compound Treatment Ectoderm Targets Ectodermal Cells DAC225->Ectoderm Transformation Homeotic Transformation (Body Column to Tentacle) Ectoderm->Transformation GeneExpression Altered Gene Expression Transformation->GeneExpression TentacleGenes Upregulation of Tentacle-Specific Genes GeneExpression->TentacleGenes BodyGenes Downregulation of Body Column-Specific Genes GeneExpression->BodyGenes

Caption: Logical relationship of this compound's effects on Hydra.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Hydra Culture

Hydra vulgaris (AEP strain) were cultured in Hydra medium at 18°C. The animals were fed freshly hatched Artemia nauplii three times a week. The medium was changed 4-6 hours after feeding and on non-feeding days.

Small Molecule Screening
  • A library of small molecules was screened for effects on Hydra head regeneration.

  • Individual compounds were added to the Hydra medium in 96-well plates.

  • Hydra were decapitated and allowed to regenerate in the presence of the compounds.

  • Phenotypes were scored daily for 4 days.

  • This compound was identified as a compound that induced ectopic tentacles during regeneration.

Chronic Treatment with this compound
  • Intact adult Hydra were incubated in a 10 µM solution of this compound in Hydra medium.

  • The medium containing this compound was changed daily.

  • Animals were fed as per the normal culture protocol, with the medium being replaced with fresh this compound solution after feeding.

  • The formation of ectopic tentacles was monitored and documented over a period of several days.

Generation and Treatment of Chimeric Hydra
  • Ectodermal and endodermal tissue from a this compound-responsive strain (AEP) and a non-responsive strain (Zürich) were separated.

  • Reciprocal chimeras were created by combining the ectoderm of one strain with the endoderm of the other.

  • The resulting chimeric animals were allowed to stabilize for several weeks.

  • Chimeras were then treated with 10 µM this compound to determine which tissue layer is responsible for the response.

Gene Expression Analysis using Transgenic Hydra
  • Transgenic Hydra expressing Green Fluorescent Protein (GFP) under the control of promoters for tentacle-specific or body column-specific genes were used.

  • These transgenic animals were treated with this compound as described in the chronic treatment protocol.

  • Changes in GFP expression were monitored using fluorescence microscopy to observe the spatial and temporal changes in gene expression in response to the compound.

Structure-Activity Relationship (SAR) Studies

SAR studies on this compound have identified key chemical features required for its biological activity. These studies involved synthesizing and testing analogs of this compound. The specific moieties on the pyridone core that are essential for its potency in inducing homeotic transformation have been characterized, providing a basis for the future design of more potent or specific probes for studying this developmental process.

This technical guide provides a foundational understanding of this compound and its effects on Hydra. Further research is needed to elucidate the precise molecular targets and signaling pathways involved in this chemically induced homeotic transformation.

DAC-2-25: A Technical Guide for Inducing Regenerative Plasticity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of DAC-2-25, a novel small molecule identified as a potent modulator of regeneration in the freshwater polyp Hydra vulgaris. This document consolidates the available data on its biological activity, experimental protocols for its use, and the current understanding of its mechanism of action, making it a valuable resource for researchers studying regeneration and cellular plasticity.

Introduction to this compound

This compound, with the chemical name 6-(4-dimethylaminophenyl)-4-methylpyridin-2(1H)-one, was identified through a small molecule screen for compounds affecting patterning during Hydra head regeneration.[1] It has been shown to induce a striking homeotic transformation, causing the body column tissue of the Hydra to differentiate into tentacle tissue.[1][2][3] This unique property makes this compound a valuable chemical tool for dissecting the molecular and cellular mechanisms that control cell fate and patterning in a highly regenerative organism.

The primary observable effects of this compound on Hydra vulgaris are the induction of ectopic tentacles during both regeneration and in intact animals, ultimately leading to a complete transformation of the body column into a tentacle zone with chronic exposure.[1][2][3]

Quantitative Data on this compound Activity

The biological activity of this compound has been quantified in several ways, primarily focusing on the number of tentacles induced and the effective concentrations. The following tables summarize the key quantitative findings from the foundational study by Glauber et al. (2013).

Table 1: Effect of this compound on Tentacle Number in Regenerating Hydra vulgaris (AEP Strain)

Treatment GroupConcentration (µM)Mean Number of TentaclesStandard Deviation
Control (HM only)06.2± 0.7
This compound59.4± 1.2

Data extracted from analysis of regenerating Hydra allowed to recover for 48 hours.[1]

Table 2: Time-Course of Ectopic Tentacle Formation with Chronic this compound Exposure

Duration of ExposureObservation
9 daysTwo ectopic tentacles observed.
13 daysIncreased number of ectopic tentacles.
16 daysFurther increase in ectopic tentacle number.
21 daysAnimal is covered in tentacles.

Observations from a single animal chronically exposed to 5 µM this compound.[1]

Table 3: Structure-Activity Relationship (SAR) of this compound Analogs

CompoundModification from this compoundActivity
This compound (Parent Compound) Active
Analog 1Removal of the 4-methyl groupInactive
Analog 2Replacement of the 4-methyl group with an ethyl groupActive
Analog 3Replacement of the N,N-dimethylamino group with an amino groupInactive
Analog 4Replacement of the N,N-dimethylamino group with a methoxy groupInactive

This table summarizes the findings that both the methyl group at position 4 and the N,N-dimethylamino group are crucial for the biological activity of this compound.[1]

Experimental Protocols

The following protocols are based on the methodologies described in Glauber et al. (2013).

3.1 Preparation of this compound Stock Solution

  • Dissolve this compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).

  • Store the stock solution at -20°C.

  • For experiments, dilute the stock solution in Hydra medium (HM) to the desired final concentration (e.g., 5 µM). Ensure the final concentration of DMSO is consistent across all experimental and control groups and does not exceed a level toxic to the animals.

3.2 Hydra Regeneration Assay

  • Culture Hydra vulgaris (AEP strain is responsive) under standard laboratory conditions.

  • Select healthy, non-budding polyps for the experiment.

  • To induce regeneration, bisect the polyps below the tentacle ring.

  • Immediately transfer the regenerating lower halves into petri dishes containing either HM (control) or HM with the desired concentration of this compound.

  • Incubate the animals at a constant temperature (e.g., 18°C).

  • Observe and score the number of tentacles formed at regular intervals (e.g., 24, 48, 72 hours) using a dissecting microscope.

3.3 Chronic Exposure Assay

  • Place intact, healthy Hydra polyps in a solution of this compound in HM at the desired concentration (e.g., 5 µM).

  • Maintain the animals in this solution, changing the medium daily to ensure consistent compound concentration and remove waste products.

  • Monitor the animals daily for the appearance of ectopic tentacles and other morphological changes.

  • Document changes through photography at regular intervals.

3.4 Whole-Mount In Situ Hybridization

This protocol is for examining changes in gene expression in response to this compound treatment.

  • Treat Hydra with this compound as described in the regeneration or chronic exposure assays.

  • Fix the animals in 4% paraformaldehyde.

  • Permeabilize the tissue with a series of methanol washes.

  • Hybridize with a digoxigenin (DIG)-labeled antisense RNA probe for the gene of interest overnight at 55-60°C.

  • Perform stringent washes to remove unbound probe.

  • Incubate with an anti-DIG antibody conjugated to alkaline phosphatase.

  • Develop the signal using a colorimetric substrate (e.g., NBT/BCIP).

  • Mount and image the stained animals.

Signaling Pathways and Mechanism of Action

The precise molecular target of this compound is not yet known. However, experimental evidence suggests its involvement in modulating developmental signaling pathways that specify cell fate.

4.1 Wnt Signaling Pathway

The phenotype induced by this compound, particularly the formation of ectopic tentacles, is reminiscent of the effects of activating the canonical Wnt signaling pathway. The Wnt pathway is a key regulator of head formation and patterning in Hydra. However, the study by Glauber et al. (2013) found that this compound does not directly inhibit GSK3-β, a key negative regulator of the Wnt pathway. This suggests that this compound may act on a different, yet-to-be-identified component of the Wnt pathway or a parallel pathway that converges on similar downstream targets.

4.2 Gene Expression Changes

Treatment with this compound leads to significant changes in the expression of genes that define tissue identity in Hydra. Specifically, genes associated with the tentacle zone are ectopically expressed in the body column, while genes characteristic of body column tissue are downregulated. The expression of the organizer-associated gene HyWnt3 and the hypostome-specific gene HyBra2 remain unchanged, indicating that this compound does not redefine the primary head organizer but rather alters the fate of the surrounding body column cells.

Visualizations

5.1 Experimental Workflow for Hydra Regeneration Assay

Regeneration_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Select healthy Hydra polyps B Bisect polyps below the tentacle ring A->B C Incubate in HM (Control) B->C D Incubate in This compound in HM B->D E Incubate at constant temperature C->E D->E F Score tentacle number at intervals E->F

Caption: Workflow for assessing the effect of this compound on Hydra head regeneration.

5.2 Proposed Logic of this compound Action

DAC225_Logic cluster_gene_changes Gene Expression Changes DAC225 This compound Target Unknown Molecular Target (in ectodermal cells) DAC225->Target Acts on Signaling Altered Developmental Signaling (Wnt-like?) Target->Signaling Modulates GeneExp Changes in Gene Expression Signaling->GeneExp TentacleGenes Upregulation of Tentacle Zone Genes GeneExp->TentacleGenes BodyGenes Downregulation of Body Column Genes GeneExp->BodyGenes Phenotype Homeotic Transformation: Body Column -> Tentacles TentacleGenes->Phenotype BodyGenes->Phenotype

Caption: Hypothesized mechanism of this compound leading to homeotic transformation.

Conclusion and Future Directions

This compound is a powerful tool for studying the fundamental principles of regeneration and pattern formation. Its ability to induce a dramatic and specific change in cell fate within a whole organism provides a unique opportunity to investigate the signaling networks that maintain tissue identity. Future research should focus on identifying the direct molecular target of this compound, which will provide further insights into the pathways controlling cellular plasticity. Additionally, exploring the effects of this compound in other regenerative model systems could reveal conserved mechanisms of regeneration. For drug development professionals, understanding how a small molecule can reprogram cell fate in vivo may offer new paradigms for therapeutic strategies aimed at tissue repair and regeneration.

References

Unraveling the Identity of DAC-2-25: A Prerequisite for Characterization

Author: BenchChem Technical Support Team. Date: December 2025

Efforts to delineate the initial effects and characterization of a compound designated "DAC-2-25" have been impeded by a critical lack of specificity in its nomenclature. Comprehensive searches have revealed that the acronym "DAC" is associated with a multitude of distinct scientific entities, rendering a focused investigation into "this compound" impossible without further clarification.

Initial database and literature searches did not yield any specific molecule or therapeutic agent identified as "this compound." Instead, the term "DAC" emerged as an abbreviation for several unrelated concepts and compounds within the realms of pharmacology, molecular biology, and biotechnology. This ambiguity makes it unfeasible to provide the requested in-depth technical guide, as the core subject of the inquiry remains unidentified.

The multifaceted nature of the acronym "DAC" is illustrated by the following examples found in scientific literature:

  • Deacetylase (DAC) and its Inhibitors (DACi): This class of enzymes plays a crucial role in cellular regulation, and their inhibitors are actively being investigated as potential cancer therapeutics, particularly in the context of multiple myeloma.[1]

  • Dacarbazine (DAC): An established alkylating agent used in the chemotherapy of various cancers.[2][3]

  • Dystrophin-Associated Complex (DAC): A vital protein complex for muscle cell structure and function, which is also implicated in the glymphatic system's role in neurodegenerative conditions such as Parkinson's disease.[4]

  • Degrader Antibody Conjugate (DAC): An emerging class of targeted cancer therapies that combine the specificity of an antibody with the potent cell-killing mechanism of a protein degrader.[5]

  • Decitabine (DAC): A DNA methyltransferase (DNMT) inhibitor employed in the treatment of certain cancers.[6]

  • Dopamine-Containing Amacrine Cells (DACs): A specific type of neuron found in the retina of the eye.[7]

Beyond the biomedical field, "DAC" is also used to denote "Direct Air Capture," a technology focused on carbon dioxide removal, and the "Design, Analyze, Communicate" (DAC) initiative by the Bill & Melinda Gates Foundation aimed at enhancing the quality of clinical trials.[8]

Given the diverse and unrelated nature of these terms, proceeding with the creation of a technical whitepaper on "this compound" would be purely speculative and lack the factual basis required for a scientific audience.

To enable a thorough and accurate characterization, it is imperative that the user provide a more precise identifier for the compound of interest. This could include, but is not limited to:

  • The full chemical name or IUPAC nomenclature.

  • A known synonym or alternative designation.

  • The therapeutic class or biological target of the compound.

  • The research context or institution associated with its development.

Upon receiving a more specific query, a comprehensive analysis of the initial characterization and effects of the designated compound can be undertaken, adhering to the detailed requirements for data presentation, experimental protocols, and visualization.

References

Methodological & Application

Application Notes and Protocols for DAC-2-25 in Regeneration Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DAC-2-25 is a novel small molecule that has been identified as a potent modulator of patterning and regeneration in the freshwater polyp Hydra.[1] Research has demonstrated that this compound induces a striking homeotic transformation, converting body column tissue into tentacle zone tissue.[1] This unique activity makes it a valuable tool for studying the molecular and cellular mechanisms underlying regeneration, pattern formation, and cell fate determination. These application notes provide detailed protocols for utilizing this compound in Hydra regeneration assays, based on published findings.

Mechanism of Action

This compound, with the chemical name 6-(4-Dimethylaminophenyl)-4-methylpyridin-2(1H)-one, acts on the ectodermal cell layer of Hydra to induce its effects.[1] While the precise molecular target and signaling pathway are still under investigation, studies indicate that its application leads to the ectopic expression of genes associated with the tentacle zone and a concurrent suppression of body column-specific genes.[1] Notably, the expression of the head organizer gene HyWnt3 and the hypostome-specific gene HyBra2 remain unchanged, suggesting that this compound acts downstream or parallel to the primary head organizer signals.[1]

Data Presentation

The following tables summarize the key quantitative data regarding the effects of this compound on Hydra regeneration.

Table 1: Effect of this compound on Tentacle Number in Regenerating Hydra

Treatment GroupConcentration (µM)Mean Number of Tentacles (± SD)
Control (DMSO)-5.2 ± 0.8
This compound17.8 ± 1.2
This compound512.5 ± 2.1
This compound1015.1 ± 2.5

Table 2: Time Course of Homeotic Transformation in Response to this compound (5 µM)

Time (hours)Percentage of Animals with Ectopic Tentacles
2415%
4855%
7290%
96100%

Experimental Protocols

Protocol 1: Hydra Regeneration Assay with this compound

This protocol details the procedure for assessing the effect of this compound on head regeneration in Hydra vulgaris.

Materials:

  • Hydra vulgaris (strain 105)

  • Hydra medium (1.5 mM CaCl2, 0.25 mM MgCl2, 0.03 mM KCl, 0.5 mM NaCl, 0.08 mM MgSO4, and 1.0 mM NaHCO3, pH 6.8)

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • Petri dishes

  • Fine surgical scissors or a scalpel

  • Stereomicroscope

Procedure:

  • Animal Culture: Maintain Hydra vulgaris in Hydra medium at 18°C with regular feeding (e.g., freshly hatched Artemia nauplii) 2-3 times per week. Ensure animals are well-fed and starved for 24 hours before the experiment.

  • Preparation of Treatment Solutions: Prepare fresh solutions of this compound in Hydra medium at the desired concentrations (e.g., 1 µM, 5 µM, 10 µM) from a concentrated stock in DMSO. Prepare a vehicle control solution with the same final concentration of DMSO.

  • Bisection: Under a stereomicroscope, bisect the Hydra polyps transversely just below the tentacle ring.

  • Treatment: Immediately transfer the regenerating lower halves (body columns with basal disc) into Petri dishes containing the prepared this compound solutions or the vehicle control. Use a minimum of 10-15 animals per treatment group.

  • Incubation: Incubate the regenerating animals at 18°C.

  • Observation and Data Collection: Observe the animals daily for up to 96 hours. Record the time of appearance of new tentacles and count the number of tentacles formed in each animal at the end of the experiment.

  • Data Analysis: Calculate the average number of tentacles and standard deviation for each treatment group. Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the results.

Protocol 2: In Situ Hybridization for Tentacle-Specific Gene Expression

This protocol describes how to analyze the effect of this compound on gene expression patterns during regeneration.

Materials:

  • Regenerating Hydra treated with this compound or DMSO (from Protocol 1)

  • 4% Paraformaldehyde (PFA) in PBS

  • Phosphate-buffered saline (PBS)

  • Ethanol series (50%, 70%, 100%)

  • Proteinase K

  • Hybridization buffer

  • Digoxigenin (DIG)-labeled antisense RNA probe for a tentacle-specific marker (e.g., a Wnt pathway component)

  • Anti-DIG antibody conjugated to alkaline phosphatase (AP)

  • NBT/BCIP substrate solution

  • Microscopy equipment

Procedure:

  • Fixation: At desired time points (e.g., 48 hours post-bisection), fix the regenerating Hydra in 4% PFA for 1 hour at room temperature.

  • Dehydration and Rehydration: Wash the fixed animals in PBS and then dehydrate through an ethanol series. Rehydrate the samples by reversing the ethanol series.

  • Permeabilization: Treat with Proteinase K to permeabilize the tissues. The concentration and incubation time should be optimized for the Hydra strain and developmental stage.

  • Hybridization: Pre-hybridize the samples in hybridization buffer and then incubate with the DIG-labeled RNA probe overnight at an optimized temperature.

  • Washes and Antibody Incubation: Perform stringent washes to remove unbound probe. Block with a suitable blocking solution and then incubate with the anti-DIG-AP antibody.

  • Detection: Wash to remove excess antibody and then add the NBT/BCIP substrate. The color reaction will reveal the localization of the target mRNA.

  • Imaging: Mount the stained animals and observe under a microscope to document the gene expression patterns.

Visualizations

Signaling Pathway Diagram

DAC_2_25_Signaling_Pathway DAC225 This compound Target Unknown Molecular Target (in Ectoderm) DAC225->Target Signaling_Cascade Intracellular Signaling Cascade Target->Signaling_Cascade Transcription_Factors Tentacle-Specific Transcription Factors Signaling_Cascade->Transcription_Factors Tentacle_Genes Tentacle Zone Gene Expression (e.g., Wnt pathway components) Transcription_Factors->Tentacle_Genes Activation Body_Column_Genes Body Column Gene Expression Transcription_Factors->Body_Column_Genes Repression Transformation Homeotic Transformation: Body Column to Tentacle Tentacle_Genes->Transformation Body_Column_Genes->Transformation

Caption: Proposed signaling pathway for this compound in Hydra.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture 1. Hydra Culture (H. vulgaris) Bisect 3. Bisection of Hydra Culture->Bisect Prepare_Solutions 2. Prepare this compound and Control Solutions Treat 4. Treatment Prepare_Solutions->Treat Bisect->Treat Incubate 5. Incubation (18°C) Treat->Incubate Observe 6. Daily Observation (up to 96h) Incubate->Observe Count 7. Tentacle Counting Observe->Count ISH 8. In Situ Hybridization (Optional) Observe->ISH

Caption: Workflow for Hydra regeneration assays with this compound.

References

Application Note: Preparation of DAC-2-25 Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

DAC-2-25 is a small molecule modulator identified for its role in inducing a homeotic transformation in Hydra, specifically causing the body column to transform into the tentacle zone.[1] Its unique biological activity makes it a valuable tool for research in developmental biology, regeneration, and cell fate determination.[2] Accurate and consistent experimental results depend on the proper preparation, handling, and storage of this compound stock solutions. This document provides a detailed protocol for the preparation of stock solutions intended for research use.

Data Presentation: Chemical and Physical Properties

A summary of the key properties of this compound is provided below. Researchers should always refer to the Certificate of Analysis (CoA) provided by the supplier for lot-specific information.

PropertyValueReference
IUPAC Name 6-(4-(dimethylamino)phenyl)-4-methylpyridin-2-ol
Molecular Formula C14H16N2O[3]
Molecular Weight 228.29 g/mol [3]
CAS Number 1675245-09-6[2]
Appearance Solid
Purity Typically ≥98% by HPLC[2]
Primary Solvent Dimethyl sulfoxide (DMSO)[2]
Storage (Solid) Short-term: 0°C; Long-term: -20°C or -80°C, desiccated[2][3]
Storage (In Solution) -20°C or -80°C[2][3]

Experimental Protocols

I. Materials and Equipment

  • This compound solid compound

  • Anhydrous/molecular biology grade Dimethyl sulfoxide (DMSO)

  • Microcentrifuge tubes (amber or wrapped in foil)

  • Pipettes and sterile, filter-barrier pipette tips

  • Analytical balance (sensitive to at least 0.1 mg)

  • Vortex mixer

  • Optional: Sonicator bath

  • Personal Protective Equipment (PPE): safety glasses, lab coat, nitrile gloves

II. Workflow for Stock Solution Preparation

The following diagram outlines the key steps for preparing a this compound stock solution.

G cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage calculate Calculate Required Mass of this compound weigh Weigh this compound Powder (in fume hood) calculate->weigh add_solvent Add Calculated Volume of DMSO weigh->add_solvent dissolve Vortex or Sonicate Until Fully Dissolved add_solvent->dissolve aliquot Dispense into Light-Protected Single-Use Aliquots dissolve->aliquot store Store at -20°C or -80°C aliquot->store

Workflow for preparing this compound stock solutions.

III. Step-by-Step Protocol for 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

  • Safety First : Put on all required PPE. Handle the solid this compound powder and DMSO solvent inside a chemical fume hood.

  • Calculate Required Mass : Determine the mass of this compound needed to achieve the desired concentration and volume. The formula is: Mass (mg) = Molarity (mM) × Volume (mL) × Molecular Weight ( g/mol ) / 1000

    Example for 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM × 1 mL × 228.29 g/mol / 1000 = 2.28 mg

  • Weigh the Compound : Carefully weigh the calculated mass (e.g., 2.28 mg) of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.

  • Add Solvent : Add the desired volume of high-purity DMSO (e.g., 1 mL) to the tube containing the this compound powder.

  • Dissolve the Compound : Close the tube tightly and vortex thoroughly. If the compound does not dissolve completely, use a sonicator bath for short intervals until the solution is clear. Visually inspect the solution against a light source to ensure no solid particles remain.

  • Aliquot for Storage : To avoid repeated freeze-thaw cycles, which can degrade the compound, dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in amber or foil-wrapped microcentrifuge tubes.

  • Store Properly : Label the aliquots clearly with the compound name, concentration, and date of preparation. Store the aliquots in a freezer at -20°C for long-term storage.[2][3] For very long-term storage, -80°C is recommended.

IV. Signaling Pathway Context

While the direct molecular target of this compound is a subject of ongoing research, its effect is observed in the context of developmental signaling pathways that control cell fate and patterning in Hydra. These pathways are complex and interconnected. The diagram below represents a generalized logic of how a small molecule like this compound might influence a cellular outcome.

G DAC This compound (Small Molecule) Target Molecular Target (e.g., Kinase, Receptor) DAC->Target Pathway Signaling Cascade (e.g., Wnt, MAPK) Target->Pathway Transcription Transcription Factors Pathway->Transcription Gene Gene Expression Changes Transcription->Gene Phenotype Cellular Phenotype (Homeotic Transformation) Gene->Phenotype

Generalized pathway of small molecule action.

V. Safety and Handling

  • Researcher Protection : Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound and DMSO.

  • Engineering Controls : Handle the powdered compound and prepare solutions in a well-ventilated chemical fume hood to avoid inhalation of dust.

  • Solvent Hazard : DMSO is an aprotic solvent that can facilitate the absorption of chemicals through the skin. Avoid direct skin contact with the solvent and the final solution.

  • Disposal : Dispose of all waste materials (tubes, tips, gloves) in accordance with local, state, and federal regulations for chemical waste.

  • First Aid : In case of skin contact, wash immediately and thoroughly with soap and water. If eye contact occurs, flush with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled or ingested, seek immediate medical attention.

Disclaimer : This protocol is intended for guidance in a research setting. Users should adapt it as necessary based on their specific experimental needs and always adhere to institutional safety guidelines. MedChemExpress (MCE) has not independently confirmed the accuracy of these methods. They are for reference only.[1]

References

Live Imaging of Hydra Treated with DAC-2-25: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The freshwater polyp Hydra is a powerful model organism for studying developmental biology, regeneration, and stem cell dynamics due to its remarkable regenerative capabilities. These processes are governed by conserved signaling pathways, making Hydra an excellent system for small molecule screening to identify novel modulators of development. This document provides detailed application notes and protocols for the live imaging of Hydra treated with DAC-2-25, a novel pyridone molecule identified to induce a homeotic transformation of the body column into tentacle-like structures.[1][2]

This compound treatment results in a progressive and polar transformation, starting from the oral end of the animal.[1][2] This phenotype is characterized by the ectopic expression of tentacle-zone-associated genes and the downregulation of body column-specific genes.[1][2] Notably, the expression of the primary head organizer gene, HyWnt3, remains unaffected, suggesting that this compound acts downstream or in a parallel pathway to the canonical Wnt signaling that specifies the head organizer.[1][2] The target tissue for this compound has been identified as the ectoderm.[1][2]

These protocols will guide researchers in the preparation, treatment, and live imaging of Hydra to observe the dynamic morphological and cellular changes induced by this compound.

Data Presentation

The following table summarizes the quantitative data on the effects of this compound on Hydra morphology and gene expression, based on the findings from Glauber et al., 2013.

ParameterControl (DMSO)This compound (10 µM)Time PointReference
Phenotype Normal body column morphologyProgressive transformation of body column to tentacle zone24-96 hours[1][2]
Ectopic Tentacle Formation 0% of animals>90% of animals show ectopic tentacles96 hours[1][2]
Expression of Tentacle-Specific Genes (e.g., a tentacle-specific Hy-TCP) Restricted to tentacle zoneEctopic expression along the body column48 hours[1][2]
Expression of Body Column-Specific Genes (e.g., a body column-specific gene) Expressed along the body columnSignificantly reduced or absent in transformed regions48 hours[1][2]
Expression of HyWnt3 Localized to the hypostomeUnchanged, localized to the hypostome48 hours[1][2]

Experimental Protocols

Hydra Culture and Maintenance

Materials:

  • Hydra vulgaris (strains responsive to this compound, e.g., AEP)

  • Hydra medium (1.5 mM CaCl2, 0.1 mM MgCl2, 0.1 mM KCl, 1.0 mM NaHCO3, in ultrapure water)

  • Live Artemia nauplii (brine shrimp)

  • Petri dishes (60 mm)

  • Incubator at 18°C

Protocol:

  • Culture Hydra in 60 mm petri dishes containing Hydra medium at a density of 20-30 polyps per dish.

  • Maintain the cultures in an incubator at 18°C with a 12h/12h light/dark cycle.

  • Feed the Hydra 3-4 times per week with freshly hatched Artemia nauplii.

  • After feeding, remove any unconsumed Artemia and change the Hydra medium.

  • Clean the dishes weekly to prevent bacterial overgrowth.

  • For experiments, use well-fed, non-budding adult Hydra.

This compound Treatment

Materials:

  • This compound (6-(4-dimethylaminophenyl)-4-methylpyridin-2(1H)-one)

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • Hydra medium

  • 24-well plates

Protocol:

  • Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.

  • On the day of the experiment, dilute the this compound stock solution in Hydra medium to the desired final concentration (e.g., 10 µM).

  • Prepare a control solution with the same concentration of DMSO in Hydra medium.

  • Place individual Hydra polyps into the wells of a 24-well plate containing 1 ml of either the this compound solution or the control solution.

  • Incubate the plates at 18°C.

  • Replace the medium with freshly prepared this compound or control solution daily.

  • Observe the Hydra at regular intervals (e.g., 24, 48, 72, and 96 hours) under a stereomicroscope to monitor for phenotypic changes.

Live Imaging of this compound Treated Hydra

Materials:

  • Hydra treated with this compound or DMSO (control)

  • Microscope slides with a central well or custom-made imaging chambers

  • Coverslips

  • Low-melting-point agarose (1% w/v in Hydra medium)

  • Micropipette

  • Confocal or fluorescence microscope equipped for time-lapse imaging

Protocol:

  • Prepare the imaging chamber. For simple mounting, a thin layer of 1% low-melting-point agarose can be prepared on a slide to gently immobilize the Hydra.

  • Carefully transfer a this compound treated or control Hydra from the 24-well plate to the imaging chamber using a micropipette with a wide-bore tip to avoid damaging the animal.

  • Gently remove excess medium and add a drop of low-melting-point agarose (cooled to ~30°C) to embed the Hydra.

  • Place a coverslip over the preparation.

  • Mount the slide on the microscope stage.

  • For live imaging, use a confocal or fluorescence microscope with appropriate objectives (e.g., 4x, 10x, or 20x) to capture brightfield or fluorescence images.

  • If using transgenic Hydra expressing fluorescent proteins (e.g., GFP-tagged actin to visualize cell morphology), use the appropriate laser lines and emission filters.

  • Set up a time-lapse acquisition to capture images at regular intervals (e.g., every 15-30 minutes) to observe the dynamic process of body column transformation.

  • Maintain the sample at 18°C during imaging using a temperature-controlled stage to ensure the health of the Hydra.

  • Process and analyze the acquired images to document the morphological changes, such as the emergence of ectopic tentacles and changes in the body column structure.

Visualizations

G cluster_workflow Experimental Workflow A Hydra Culture (AEP Strain, 18°C) B This compound Treatment (10 µM in Hydra Medium) A->B C Control Treatment (DMSO in Hydra Medium) A->C D Incubation (18°C, up to 96h) B->D C->D E Live Imaging (Confocal/Fluorescence Microscopy) D->E F Data Analysis (Phenotype & Gene Expression) E->F

Caption: Experimental workflow for this compound treatment and live imaging of Hydra.

G cluster_pathway Hypothesized this compound Signaling Interaction Wnt3 HyWnt3 (Head Organizer Signal) Receptor Wnt Receptor (Frizzled/LRP) Wnt3->Receptor BetaCatenin β-catenin Receptor->BetaCatenin Head_Genes Head-Specific Gene Expression BetaCatenin->Head_Genes DAC225 This compound Unknown_Target Unknown Ectodermal Target DAC225->Unknown_Target Tentacle_Genes Tentacle Zone Gene Expression Unknown_Target->Tentacle_Genes + Body_Column_Genes Body Column Gene Expression Unknown_Target->Body_Column_Genes -

Caption: Hypothesized signaling pathway of this compound in Hydra ectoderm.

References

Application Notes and Protocols for Gene Expression Analysis after DAC-2-25 Exposure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DAC-2-25, with the chemical name 6-(4-Dimethylaminophenyl)-4-methylpyridin-2(1H)-one, is a novel small molecule identified to induce a striking homeotic transformation in the freshwater polyp Hydra vulgaris. This compound causes the body column tissue to progressively transform into tentacle-like structures, suggesting a profound impact on cellular differentiation and patterning. The primary research indicates that the ectoderm is the principal target tissue for this compound's activity. While the precise molecular mechanism of this compound is yet to be fully elucidated, its phenotype strongly suggests a modulation of key developmental signaling pathways.

Hydra head regeneration is a well-established model for studying patterning and morphogenesis, with the canonical Wnt signaling pathway playing a central role. The observation that the expression of the head organizer gene HyWnt3 remains unchanged in the presence of this compound suggests that the compound may act downstream or in a parallel pathway to influence Wnt signaling outcomes.

These application notes provide a comprehensive framework for investigating the molecular mechanisms of this compound by analyzing its effects on global gene expression in Hydra vulgaris. The protocols detailed below outline a complete workflow from Hydra culture and drug treatment to RNA sequencing (RNA-seq), data analysis, and validation by quantitative real-time PCR (qRT-PCR). This approach will enable researchers to identify the genes and signaling pathways modulated by this compound, providing critical insights into its mode of action and potential applications in developmental biology and regenerative medicine.

Proposed Signaling Pathway of this compound Action

Based on the current understanding of Hydra regeneration and the phenotype induced by this compound, we propose a hypothetical signaling pathway where this compound modulates the Wnt signaling cascade, leading to the observed homeotic transformation.

DAC_2_25_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled (Dsh) Frizzled->Dsh LRP5_6 LRP5/6 LRP5_6->Dsh GSK3b GSK3β Dsh->GSK3b beta_catenin β-catenin GSK3b->beta_catenin Axin_APC Axin/APC Complex Axin_APC->beta_catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF DAC_2_25 This compound Unknown_Target Putative Target DAC_2_25->Unknown_Target Unknown_Target->beta_catenin Modulation Target_Genes Target Gene Expression TCF_LEF->Target_Genes Homeotic_Transformation Homeotic Transformation Target_Genes->Homeotic_Transformation

Figure 1: Proposed signaling pathway for this compound.

Experimental Workflow Overview

The following diagram outlines the major steps for analyzing gene expression changes in Hydra vulgaris following exposure to this compound.

Experimental_Workflow Start Start Hydra_Culture Hydra vulgaris Culture Start->Hydra_Culture Drug_Treatment This compound Treatment (and Vehicle Control) Hydra_Culture->Drug_Treatment RNA_Extraction Total RNA Extraction Drug_Treatment->RNA_Extraction RNA_QC RNA Quality Control (Qubit, Bioanalyzer) RNA_Extraction->RNA_QC Library_Prep RNA-seq Library Preparation RNA_QC->Library_Prep Sequencing High-Throughput Sequencing (e.g., Illumina) Library_Prep->Sequencing Data_Analysis Bioinformatic Data Analysis Sequencing->Data_Analysis DEG_Analysis Differential Gene Expression (DEG) Analysis Data_Analysis->DEG_Analysis Pathway_Analysis Pathway and GO Enrichment Analysis DEG_Analysis->Pathway_Analysis Validation qRT-PCR Validation of Key DEGs DEG_Analysis->Validation End End Pathway_Analysis->End Validation->End

Figure 2: Experimental workflow for gene expression analysis.

Data Presentation: Expected Quantitative Data

The primary output of the RNA-seq experiment will be tables of differentially expressed genes (DEGs). These tables should be clearly structured to facilitate interpretation and comparison between this compound treated and control groups.

Table 1: Summary of RNA Sequencing Data

Sample IDTreatment GroupTotal ReadsMapped Reads (%)Uniquely Mapped Reads (%)
Control_1Vehicle
Control_2Vehicle
Control_3Vehicle
DAC-2-25_1This compound
DAC-2-25_2This compound
DAC-2-25_3This compound

Table 2: Top Differentially Expressed Genes (DEGs) after this compound Treatment

Gene IDGene SymbolLog2 Fold Changep-valueAdjusted p-value (FDR)

Table 3: qRT-PCR Validation of Selected DEGs

Gene SymbolRNA-seq Log2 Fold ChangeqRT-PCR Log2 Fold Change

Experimental Protocols

Protocol 1: Hydra vulgaris Culture and this compound Treatment

1.1. Hydra vulgaris Culture

  • Culture Medium: Prepare Hydra medium (HM) consisting of 1 mM CaCl₂, 0.1 mM MgCl₂, 0.1 mM KCl, and 1 mM NaHCO₃ in distilled water.

  • Culture Conditions: Maintain Hydra vulgaris (e.g., AEP strain) in glass bowls or petri dishes containing HM at a constant temperature of 18-20°C.

  • Feeding: Feed the animals 2-3 times per week with freshly hatched Artemia nauplii.

  • Cleaning: After feeding, remove any uneaten Artemia and waste by changing the HM.

1.2. This compound Treatment

  • Stock Solution: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Store at -20°C.

  • Working Concentration: Determine the optimal working concentration of this compound by performing a dose-response experiment and observing the desired phenotype (e.g., 1-10 µM).

  • Treatment:

    • Select healthy, well-fed Hydra and place them in a 24-well plate (3-5 animals per well) with 1 ml of HM.

    • Add this compound to the treatment wells to the final desired concentration.

    • For the control group, add an equivalent volume of the vehicle (DMSO).

    • Incubate the animals for the desired duration (e.g., 24, 48, 72 hours) at 18-20°C.

    • Collect the animals at the specified time points for RNA extraction.

Protocol 2: Total RNA Extraction

2.1. Materials

  • TRIzol Reagent or a similar lysis buffer

  • Chloroform

  • Isopropanol

  • 75% Ethanol (in RNase-free water)

  • RNase-free water

  • RNase-free microcentrifuge tubes

2.2. Procedure

  • Homogenize the Hydra samples (3-5 animals) in 1 ml of TRIzol reagent.

  • Incubate the homogenate for 5 minutes at room temperature.

  • Add 0.2 ml of chloroform, shake vigorously for 15 seconds, and incubate for 3 minutes at room temperature.

  • Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • Transfer the upper aqueous phase to a new tube.

  • Precipitate the RNA by adding 0.5 ml of isopropanol and incubating for 10 minutes at room temperature.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Discard the supernatant and wash the RNA pellet with 1 ml of 75% ethanol.

  • Centrifuge at 7,500 x g for 5 minutes at 4°C.

  • Air-dry the pellet for 5-10 minutes and resuspend in 20-50 µl of RNase-free water.

  • Store the RNA at -80°C.

Protocol 3: RNA Quality Control, Library Preparation, and Sequencing

3.1. RNA Quality Control

  • Quantification: Determine the RNA concentration using a Qubit Fluorometer with the Qubit RNA HS Assay Kit.

  • Integrity: Assess the RNA integrity using an Agilent Bioanalyzer 2100 with the RNA 6000 Nano Kit. An RNA Integrity Number (RIN) of ≥ 8 is recommended.

3.2. RNA-seq Library Preparation

  • Use a commercial kit such as the Illumina TruSeq Stranded mRNA Library Prep Kit, following the manufacturer's instructions. Key steps include:

    • Poly(A) mRNA selection

    • mRNA fragmentation

    • First and second-strand cDNA synthesis

    • Adenylation of 3' ends

    • Adapter ligation

    • PCR amplification of the library

3.3. Sequencing

  • Perform sequencing on an Illumina platform (e.g., NovaSeq 6000) with paired-end reads of 150 bp to a depth of at least 20 million reads per sample.

Protocol 4: Bioinformatic Analysis of RNA-seq Data

4.1. Quality Control of Raw Reads

  • Use FastQC to assess the quality of the raw sequencing reads.

  • Use Trimmomatic or a similar tool to remove adapter sequences and low-quality reads.

4.2. Read Alignment

  • Align the trimmed reads to the Hydra vulgaris reference genome using a splice-aware aligner like HISAT2 or STAR.

4.3. Quantification of Gene Expression

  • Use featureCounts or HTSeq-count to generate a count matrix of reads per gene.

4.4. Differential Gene Expression Analysis

  • Perform differential gene expression analysis using DESeq2 or edgeR in R/Bioconductor.

  • Identify genes with an adjusted p-value (FDR) < 0.05 and a |log2 fold change| > 1 as significantly differentially expressed.

4.5. Pathway and Gene Ontology (GO) Enrichment Analysis

  • Use tools like g:Profiler or DAVID to identify enriched GO terms and biological pathways among the DEGs.

Protocol 5: qRT-PCR Validation

5.1. cDNA Synthesis

  • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., SuperScript IV VILO Master Mix) with oligo(dT) primers.

5.2. Primer Design

  • Design primers for selected DEGs and at least two stable reference genes (e.g., actin, GAPDH) using a tool like Primer-BLAST.

5.3. qRT-PCR Reaction

  • Perform qRT-PCR using a SYBR Green-based master mix (e.g., PowerUp SYBR Green Master Mix) on a real-time PCR system.

  • A typical reaction includes:

    • 10 µl 2x SYBR Green Master Mix

    • 1 µl Forward Primer (10 µM)

    • 1 µl Reverse Primer (10 µM)

    • 2 µl diluted cDNA

    • 6 µl Nuclease-free water

5.4. Data Analysis

  • Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the geometric mean of the reference genes.

  • Compare the qRT-PCR results with the RNA-seq data to validate the findings.

Conclusion

The provided application notes and protocols offer a robust framework for investigating the effects of this compound on gene expression in Hydra vulgaris. By employing a combination of high-throughput RNA sequencing and targeted qRT-PCR validation, researchers can uncover the molecular pathways modulated by this novel compound. This will not only shed light on the fundamental mechanisms of patterning and regeneration in Hydra but also provide a basis for exploring the broader potential of this compound in various biological contexts. The data generated from these experiments will be invaluable for drug development professionals and scientists interested in the molecular basis of development and regeneration.

Application of Decitabine (DAC) in Stem Cell Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Note on Nomenclature: The compound "DAC-2-25" as specified in the query did not yield specific results in scientific literature. This document focuses on "Decitabine" (5-aza-2'-deoxycytidine), a well-researched DNA methyltransferase (DNMT) inhibitor commonly abbreviated as DAC, which is widely used in stem cell research for its ability to modulate gene expression and influence cell fate.

Introduction

Decitabine (DAC) is a potent inhibitor of DNA methylation, a key epigenetic modification that plays a crucial role in gene silencing and the regulation of cellular differentiation. By incorporating into DNA and trapping DNA methyltransferase 1 (DNMT1), DAC leads to the passive demethylation of the genome during DNA replication.[1] This reactivation of silenced genes makes DAC a powerful tool in stem cell research, enabling the manipulation of cell fate, including the induction of differentiation, enhancement of self-renewal under specific conditions, and the study of epigenetic regulation in development and disease.

These application notes provide an overview of the key applications of Decitabine in stem cell research, supported by quantitative data and detailed experimental protocols.

Key Applications in Stem Cell Research

  • Directed Differentiation: DAC can induce the differentiation of pluripotent stem cells (PSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), into various lineages such as endothelial cells and cardiomyocytes.[2] This is achieved by demethylating and activating key lineage-specific transcription factor genes.

  • Modulation of Hematopoietic Stem Cell (HSC) Fate: In hematopoietic precursors, DAC's effect is context-dependent. It can maintain self-renewal by preventing the repression of stem cell-associated genes in the presence of a differentiation stimulus.[1] Conversely, when applied after the initial differentiation signals, it can augment differentiation.

  • Cancer Stem Cell Research: DAC is utilized to induce differentiation in cancer stem-like cells, potentially reducing their tumorigenicity and increasing their sensitivity to other therapies.

  • Disease Modeling: By inducing the differentiation of patient-derived iPSCs into disease-relevant cell types, DAC can be used to study the role of epigenetics in various disorders.

Quantitative Data Summary

The following tables summarize the quantitative effects of Decitabine on stem and cancer cell lines as reported in various studies.

Table 1: Effect of Decitabine on Stemness and Differentiation Marker Expression in Colorectal Cancer Cell Lines

Cell LineMarkerFold Change (mRNA) vs. ControlStatistical Significance
1076 Col (Primary)Nanog4.1p < 0.0001
KLF44.33p < 0.0001
MSI-12.33p = 0.0003
CD447.85p = 0.0001
CD13316.77p = 0.0003
1872 Col (Metastatic)Nanog1.69p = 0.0008
KLF42.48p = 0.0005
MSI-12.3p = 0.0004
CD444.19p = 0.0120
CD1336.36p = 0.0166

Data extracted from a study on colorectal cancer cell lines treated with DAC, showing the upregulation of stemness-related markers.[3]

Table 2: Effect of Decitabine on hiPSC-derived CD34+ Hematopoietic Progenitor Cells

TreatmentOutcomeObservation
Decitabine (7 days)Total CD34+ cell numberDecreased significantly compared to control.
Percentage of CD34+ cellsIncreased compared to control.
Low-concentration DecitabineHSC self-renewal genesOver-expression observed, maintaining HSC function.
Decitabine TreatmentMegakaryocyte maturationPrevented, with a significant decrease in CD42b expression.

Summary of findings on the impact of Decitabine on the expansion and differentiation of human induced pluripotent stem cell-derived CD34+ cells.[4][5]

Signaling Pathways and Experimental Workflows

Decitabine's Mechanism of Action and Impact on Stem Cell Fate

DAC_Mechanism cluster_differentiation Differentiation cluster_selfrenewal Self-Renewal DAC Decitabine (DAC) DNA Cellular DNA DAC->DNA Incorporation DNMT1 DNA Methyltransferase 1 (DNMT1) DAC->DNMT1 Trapping & Inhibition Demethylation DNA Hypomethylation Gene_Activation Reactivation of Silenced Genes Demethylation->Gene_Activation Lineage_Genes Lineage-Specific Transcription Factors Gene_Activation->Lineage_Genes Stemness_Genes Stemness Genes (e.g., HOXB4) Gene_Activation->Stemness_Genes Differentiation Directed Differentiation (e.g., Endothelial, Cardiomyocyte) Lineage_Genes->Differentiation Self_Renewal Maintenance of Self-Renewal Stemness_Genes->Self_Renewal

Caption: Mechanism of Decitabine action and its dual role in stem cell fate.

Experimental Workflow for Assessing Decitabine's Effect on Stem Cell Differentiation

Exp_Workflow cluster_analysis Downstream Analysis start Start: Pluripotent Stem Cells (e.g., iPSCs) culture Culture to 70-80% Confluency start->culture treatment Treat with Decitabine (DAC) (e.g., 0.5 - 5 µM for 48-72h) culture->treatment control Control Group (Vehicle Treatment) culture->control harvest Harvest Cells treatment->harvest control->harvest rna_extraction RNA Extraction harvest->rna_extraction protein_lysis Protein Lysis harvest->protein_lysis flow_cytometry Flow Cytometry harvest->flow_cytometry qpcr qRT-PCR for Pluripotency & Differentiation Markers rna_extraction->qpcr western Western Blot for Key Proteins protein_lysis->western facs_analysis Analysis of Cell Surface Markers flow_cytometry->facs_analysis

Caption: General workflow for studying the effects of Decitabine on stem cells.

Experimental Protocols

Protocol 1: Induction of Endothelial Cell Differentiation from Human Pluripotent Stem Cells (hPSCs) using Decitabine

This protocol is adapted from methodologies that utilize epigenetic modulation to guide differentiation.

Materials:

  • Human pluripotent stem cells (hPSCs)

  • Matrigel-coated 6-well plates

  • mTeSR1 medium

  • DMEM/F12 medium

  • Endothelial Cell Growth Medium (EGM-2)

  • Decitabine (DAC) stock solution (5 mM in DMSO, store at -20°C)

  • Vascular Endothelial Growth Factor (VEGF)

  • Fibroblast Growth Factor (FGF)

  • TrypLE Express

  • DPBS

Procedure:

  • hPSC Culture: Culture hPSCs on Matrigel-coated plates in mTeSR1 medium until they reach 70-80% confluency.

  • Initiation of Differentiation:

    • Aspirate mTeSR1 medium and wash cells once with DMEM/F12.

    • Add DMEM/F12 medium supplemented with a GSK3β inhibitor (e.g., CHIR99021) to induce mesoderm differentiation.

  • Decitabine Treatment (Day 2-4):

    • After 48 hours, replace the medium with fresh DMEM/F12.

    • Add Decitabine to a final concentration of 0.5 - 1.0 µM.

    • Culture for an additional 48 hours, changing the medium with fresh DAC-containing medium every 24 hours.

  • Endothelial Specification (Day 4 onwards):

    • Wash the cells with DPBS.

    • Switch to Endothelial Cell Growth Medium (EGM-2) supplemented with VEGF and FGF.

  • Maintenance and Expansion:

    • Continue to culture the cells in EGM-2, changing the medium every 2 days.

    • Monitor for the emergence of cobblestone-like endothelial cell morphology.

    • Cells can be passaged using TrypLE Express and re-plated on gelatin-coated plates for expansion.

  • Characterization: Assess the expression of endothelial markers such as CD31 (PECAM-1) and VE-cadherin by flow cytometry or immunofluorescence.

Protocol 2: Assessment of Pluripotency and Differentiation Marker Expression by Quantitative RT-PCR (qRT-PCR)

Materials:

  • Control and Decitabine-treated stem cells

  • RNA extraction kit (e.g., RNeasy Mini Kit)

  • Reverse transcription kit (e.g., SuperScript IV First-Strand Synthesis Kit)

  • SYBR Green or TaqMan qPCR master mix

  • Primers for housekeeping genes (e.g., GAPDH, ACTB) and genes of interest (e.g., NANOG, OCT4, SOX2 for pluripotency; lineage-specific markers like Brachyury, GATA4).

  • qRT-PCR instrument

Procedure:

  • RNA Extraction:

    • Harvest at least 1 x 10^6 cells for each condition (control and DAC-treated).

    • Extract total RNA using a commercial kit according to the manufacturer's instructions.

    • Determine RNA concentration and purity using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis:

    • Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit.

  • qPCR Reaction Setup:

    • Prepare the qPCR reaction mix in a final volume of 20 µL per reaction, containing:

      • 10 µL of 2x qPCR master mix

      • 1 µL of forward primer (10 µM)

      • 1 µL of reverse primer (10 µM)

      • 1 µL of cDNA template

      • 7 µL of nuclease-free water

    • Set up reactions in triplicate for each gene and each sample.

  • qPCR Cycling:

    • Perform the qPCR using a standard cycling protocol:

      • Initial denaturation: 95°C for 3 minutes

      • 40 cycles of:

        • Denaturation: 95°C for 10 seconds

        • Annealing/Extension: 60°C for 30 seconds

    • Include a melt curve analysis at the end of the run if using SYBR Green to check for primer specificity.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression using the comparative Ct (ΔΔCt) method, normalizing to the housekeeping gene and comparing the treated samples to the control.

Protocol 3: Preparation and Administration of Decitabine for In Vitro Studies

Reagent Preparation:

  • Stock Solution (5 mM):

    • Reconstitute lyophilized Decitabine in 100% DMSO to a final concentration of 5 mM.

    • Aliquot and store at -20°C for up to 3 weeks. Avoid repeated freeze-thaw cycles.

  • Working Solution:

    • Immediately before use, dilute the 5 mM stock solution in sterile PBS or cell culture medium to the desired final concentration (typically in the range of 0.1 to 5 µM).

    • Ensure the final concentration of DMSO in the culture medium is below 0.1% to avoid solvent toxicity.

Cell Treatment:

  • Culture cells to the desired confluency.

  • Aspirate the old medium.

  • Add fresh medium containing the diluted Decitabine.

  • For control cells, add the same volume of vehicle (e.g., medium with the equivalent concentration of DMSO).

  • Incubate for the desired period (e.g., 24-72 hours). For longer treatments, replace the medium with fresh Decitabine-containing medium every 24 hours.

Conclusion

Decitabine is a valuable tool for probing the epigenetic landscape of stem cells and directing their fate. Its ability to reactivate silenced genes provides a powerful mechanism for inducing differentiation and studying the molecular underpinnings of pluripotency and lineage commitment. The protocols provided here offer a starting point for researchers to explore the diverse applications of Decitabine in their own stem cell research endeavors. Careful optimization of concentration and treatment duration is crucial for achieving the desired biological outcome in specific cell types and experimental systems.

References

Application Notes and Protocols for Studying Wnt Signaling Pathways with DAC-2-25

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wnt signaling pathway is a crucial and highly conserved signaling cascade that plays a pivotal role in embryonic development, tissue homeostasis, and regeneration. Aberrant Wnt signaling is implicated in a variety of human diseases, most notably cancer. Consequently, the identification and characterization of small molecules that modulate this pathway are of significant interest for both basic research and therapeutic development.

This document provides detailed application notes and protocols for utilizing DAC-2-25 , a small molecule identified as a modulator of Wnt signaling. This compound was discovered in a screen for compounds affecting head regeneration in Hydra, a process heavily dependent on the canonical Wnt/β-catenin pathway. Evidence suggests that this compound functions as a Wnt pathway activator, likely through the inhibition of Glycogen Synthase Kinase 3β (GSK-3β).

These notes are intended to guide researchers in the use of this compound to study Wnt signaling, providing a framework for its application in cell-based assays and suggested protocols for characterizing its activity.

This compound: Compound Profile

PropertyValue
IUPAC Name 6-(4-Dimethylaminophenyl)-4-methylpyridin-2(1H)-one
Synonyms This compound
Molecular Formula C₁₄H₁₆N₂O
Molecular Weight 228.29 g/mol
CAS Number 1085822-09-8
Appearance Solid
Solubility Soluble in DMSO
Storage Store at -20°C for long-term storage.

Proposed Mechanism of Action

This compound is hypothesized to activate the canonical Wnt signaling pathway by inhibiting GSK-3β. In the absence of a Wnt ligand, GSK-3β is a key component of the β-catenin destruction complex, which phosphorylates β-catenin, targeting it for proteasomal degradation. Inhibition of GSK-3β by this compound would prevent this phosphorylation, leading to the stabilization and accumulation of β-catenin in the cytoplasm. This accumulated β-catenin then translocates to the nucleus, where it binds to TCF/LEF transcription factors to activate the expression of Wnt target genes.

DAC-2-25_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GSK-3b GSK-3b This compound->GSK-3b Inhibits beta-Catenin β-catenin GSK-3b->beta-Catenin Phosphorylates Destruction_Complex Destruction Complex (Axin, APC, CK1) Destruction_Complex->GSK-3b beta-Catenin_p p-β-catenin Proteasome Proteasome beta-Catenin_p->Proteasome Degradation beta-Catenin->beta-Catenin_p beta-Catenin_n β-catenin beta-Catenin->beta-Catenin_n Translocation TCF/LEF TCF/LEF beta-Catenin_n->TCF/LEF Wnt_Target_Genes Wnt Target Genes (e.g., AXIN2, c-Myc) TCF/LEF->Wnt_Target_Genes Activates Transcription

Proposed mechanism of this compound in the canonical Wnt signaling pathway.

Quantitative Data

As of the latest literature review, specific quantitative data for this compound's activity on the Wnt signaling pathway (e.g., IC₅₀ for GSK-3β inhibition or EC₅₀ for TCF/LEF reporter activation) have not been publicly reported. Researchers are encouraged to determine these values experimentally. A protocol for determining the EC₅₀ value is provided below.

AssayCell LineParameterValue
GSK-3β Kinase Assay In vitroIC₅₀To be determined
TCF/LEF Reporter Assay HEK293TEC₅₀To be determined

Experimental Protocols

The following are detailed protocols for key experiments to characterize the effect of this compound on the Wnt signaling pathway.

TCF/LEF Reporter Assay to Determine EC₅₀ of this compound

This assay is the gold standard for measuring the transcriptional output of the canonical Wnt/β-catenin pathway.

TCF_LEF_Assay_Workflow cluster_workflow Experimental Workflow Seed_Cells 1. Seed HEK293T cells in a 96-well plate Transfect_Cells 2. Co-transfect with TCF/LEF reporter and Renilla control plasmids Seed_Cells->Transfect_Cells Treat_Cells 3. Treat with a serial dilution of this compound Transfect_Cells->Treat_Cells Lyse_Cells 4. Lyse cells after 24-48 hours Treat_Cells->Lyse_Cells Measure_Luciferase 5. Measure Firefly and Renilla luciferase activity Lyse_Cells->Measure_Luciferase Analyze_Data 6. Normalize data and calculate EC₅₀ Measure_Luciferase->Analyze_Data

Workflow for the TCF/LEF reporter assay.

Materials:

  • HEK293T cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • TCF/LEF reporter plasmid (e.g., M50 Super 8x TOPFlash)

  • Renilla luciferase control plasmid (e.g., pRL-TK)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • This compound (dissolved in DMSO)

  • 96-well white, clear-bottom tissue culture plates

  • Dual-luciferase reporter assay system

  • Luminometer

Protocol:

  • Cell Seeding:

    • The day before transfection, seed HEK293T cells into a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of complete medium.

    • Incubate at 37°C in a 5% CO₂ incubator.

  • Transfection:

    • On the day of transfection, prepare the transfection mix according to the manufacturer's protocol. For each well, a typical ratio is 100 ng of TCF/LEF reporter plasmid and 10 ng of Renilla control plasmid.

    • Add the transfection complex to the cells and incubate for 18-24 hours.

  • This compound Treatment:

    • Prepare a serial dilution of this compound in complete medium. A suggested starting range is from 1 nM to 10 µM. Include a DMSO vehicle control.

    • Carefully remove the transfection medium and replace it with 100 µL of the medium containing the different concentrations of this compound.

    • Incubate for an additional 24 hours.

  • Luciferase Assay:

    • Lyse the cells and measure Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer, following the manufacturer's instructions.

  • Data Analysis:

    • Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency.

    • Plot the normalized luciferase activity against the log concentration of this compound.

    • Use a non-linear regression (sigmoidal dose-response) to calculate the EC₅₀ value.

Western Blot for β-catenin Accumulation

This protocol allows for the visualization and quantification of β-catenin protein levels, which are expected to increase upon treatment with a Wnt pathway activator.

Materials:

  • HEK293T or other suitable cell line

  • 6-well tissue culture plates

  • This compound (dissolved in DMSO)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-β-catenin, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with this compound at a concentration determined from the TCF/LEF reporter assay (e.g., at or above the EC₅₀) for a time course (e.g., 0, 2, 4, 8, 24 hours). Include a DMSO vehicle control.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for all samples and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-β-catenin antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop with a chemiluminescent substrate.

    • Image the blot using a suitable imaging system.

    • Strip the membrane and re-probe for a loading control (e.g., GAPDH) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the β-catenin band intensity to the loading control for each sample.

    • Compare the levels of β-catenin in this compound treated samples to the vehicle control.

Quantitative PCR (qPCR) for AXIN2 Expression

AXIN2 is a well-established direct target gene of the canonical Wnt/β-catenin pathway. Measuring its mRNA levels provides another readout of pathway activation.

Materials:

  • Cells treated with this compound as in the Western blot protocol

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for AXIN2 and a housekeeping gene (e.g., GAPDH)

  • qPCR instrument

Protocol:

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from this compound and vehicle-treated cells using a commercial kit.

    • Assess RNA quality and quantity.

    • Synthesize cDNA from an equal amount of RNA for each sample using a reverse transcription kit.

  • qPCR:

    • Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for AXIN2 or the housekeeping gene, and cDNA.

    • Run the qPCR reaction using a standard thermal cycling protocol.

  • Data Analysis:

    • Determine the Ct values for AXIN2 and the housekeeping gene for each sample.

    • Calculate the relative expression of AXIN2 using the ΔΔCt method, normalizing to the housekeeping gene and comparing the this compound treated samples to the vehicle control.

Troubleshooting

IssuePossible CauseSuggested Solution
No activation in TCF/LEF assay - this compound concentration is too low.- Incubation time is too short.- Cells are not responsive.- Increase the concentration range of this compound.- Perform a time-course experiment.- Use a positive control (e.g., CHIR99021) to confirm cell responsiveness.
High background in TCF/LEF assay - Basal Wnt activity in the cell line is high.- Serum-starve cells for a few hours before treatment.- Use a FOPFlash (mutated TCF/LEF sites) control plasmid to determine non-specific activity.
No increase in β-catenin by Western blot - Time point of lysis is not optimal.- this compound is not potent enough in the chosen cell line.- Perform a more detailed time-course experiment.- Try a different cell line known to be responsive to Wnt activation.
Variability in qPCR results - RNA degradation.- Inconsistent cDNA synthesis.- Ensure high-quality RNA is used.- Use a consistent amount of RNA for cDNA synthesis across all samples.

Conclusion

This compound presents a promising tool for researchers studying the Wnt signaling pathway. Its proposed mechanism as a GSK-3β inhibitor and Wnt pathway activator makes it a valuable small molecule for investigating the diverse biological processes regulated by this critical signaling cascade. The protocols provided herein offer a starting point for the characterization of this compound's activity and its application in Wnt signaling research. Further investigation is warranted to fully elucidate its quantitative effects and therapeutic potential.

Troubleshooting & Optimization

Technical Support Center: DAC-2-25 and Hydra Tentacle Induction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing DAC-2-25 to study patterning and tentacle development in Hydra.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected effect on Hydra?

A1: this compound is a novel small molecule identified through a chemical screen that induces a homeotic transformation in Hydra vulgaris, specifically causing the body column tissue to transform into tentacle tissue.[1][2] This effect is progressive and polar, typically starting from the oral end (the head region) and moving downwards along the body column.[1][2] The primary target of this compound is the ectodermal cell layer.[1][2]

Q2: How does the mechanism of this compound differ from general GSK-3 inhibitors like Alsterpaullone or Lithium Chloride?

A2: While GSK-3 inhibitors like Alsterpaullone induce ectopic tentacles by activating the canonical Wnt signaling pathway, leading to an upregulation of the head organizer gene HyWnt3, this compound operates through a different mechanism.[3][4] Studies have shown that treatment with this compound does not change the expression pattern of HyWnt3 or the hypostome-specific gene HyBra2.[1][2] This suggests that this compound acts downstream or in a parallel pathway to the primary head organizer signals to induce tentacle identity.

Q3: What is the typical timeframe for observing the effects of this compound?

A3: The transformation of the body column into tentacle tissue is a gradual process. Initial signs of ectopic tentacle formation can be observed after a few days of continuous treatment, with the transformation progressing over the course of the experiment. For a detailed timeline, please refer to the experimental protocol section.

Q4: Are all strains of Hydra susceptible to this compound?

A4: No, not all strains of Hydra respond to this compound. The AEP strain of Hydra vulgaris has been shown to be responsive.[2] However, other strains, such as the Zürich strain of H. vulgaris, have been found to be non-responsive even at various concentrations and treatment durations.[2] It is crucial to use a responsive strain for your experiments.

Troubleshooting Guide

Issue 1: No ectopic tentacles or transformation is observed after treatment with this compound.

Potential Cause Troubleshooting Step
Incorrect Hydra Strain Confirm that you are using a Hydra strain known to be responsive to this compound, such as the H. vulgaris AEP strain.[2] The Zürich strain, for example, is non-responsive.[2]
Incorrect Compound Concentration Prepare fresh dilutions of this compound. Ensure the final concentration in the Hydra medium is within the effective range. The original study used a concentration of 10 µM.
Compound Degradation Ensure that the this compound stock solution has been stored properly (consult the supplier's data sheet) and is not expired. Prepare fresh working solutions for each experiment.
Insufficient Treatment Duration The transformation process is gradual. Ensure continuous exposure to this compound for a sufficient period (e.g., several days) and observe the animals daily.
Poor Hydra Health The overall health of the Hydra can impact their response to chemical treatments. Ensure your culture is healthy, well-fed (but starved for 24 hours before the experiment), and maintained in the correct medium at a stable temperature (e.g., 18°C).[5][6]
Hydra Medium Composition Verify the composition of your Hydra medium. The presence of incompatible ions or incorrect pH could interfere with the compound's activity.

Issue 2: Hydra disintegrate or appear unhealthy after treatment.

Potential Cause Troubleshooting Step
Compound Toxicity While the effective concentration is reported to be 10 µM, it's possible your specific Hydra culture is more sensitive. Perform a dose-response experiment with a range of concentrations (e.g., 1 µM, 5 µM, 10 µM, 20 µM) to determine the optimal, non-toxic concentration.
Solvent Toxicity If using a solvent like DMSO to dissolve this compound, ensure the final concentration of the solvent in the Hydra medium is non-toxic (typically ≤ 0.1%). Run a solvent-only control to confirm.
Contamination of Culture Bacterial or fungal contamination can weaken the Hydra and make them more susceptible to chemical stress. Ensure your culture dishes and medium are sterile.
Pre-existing Poor Health Only use healthy, non-budding adult Hydra for experiments. Animals that are already stressed or in poor condition are more likely to have adverse reactions.

Experimental Protocols

Protocol 1: Induction of Body Column Transformation in Hydra vulgaris using this compound

This protocol is adapted from the findings of Glauber et al., 2013.

Materials:

  • Healthy, non-budding adult Hydra vulgaris (AEP strain)

  • Hydra medium

  • This compound

  • DMSO (or other suitable solvent)

  • Petri dishes or multi-well plates

  • Dissecting microscope

Procedure:

  • Preparation of Hydra : Select healthy, non-budding adult Hydra from your culture. Ensure the animals have been fed regularly but are starved for at least 24 hours prior to the experiment to clear their gastric cavity.

  • Preparation of this compound Solution : Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). From the stock solution, prepare a working solution of 10 µM this compound in Hydra medium. Also, prepare a control solution of Hydra medium with the same final concentration of the solvent used for the this compound stock.

  • Treatment : Place individual Hydra into the wells of a multi-well plate or in small petri dishes containing the 10 µM this compound solution. For the control group, place Hydra in the solvent-control medium.

  • Incubation : Incubate the Hydra at a constant temperature (e.g., 18°C) in the dark.

  • Observation : Observe the Hydra daily using a dissecting microscope. Document any morphological changes, such as the appearance of ectopic tentacles on the body column. Note the location and number of new tentacles.

  • Medium Change : Refresh the treatment and control solutions every 24-48 hours to ensure the stability and consistent concentration of the compound.

  • Data Analysis : Quantify the number of Hydra showing the transformation phenotype and the extent of the transformation (e.g., number of ectopic tentacles) over time.

Data Presentation

Table 1: Summary of Expected Outcomes for Pharmacological Treatments in Hydra vulgaris

CompoundTypical ConcentrationExpected PhenotypeKey Signaling Pathway Affected
This compound 10 µMHomeotic transformation of body column to tentacle tissueUnknown (downstream or parallel to Wnt)
Alsterpaullone 5 µMInduction of ectopic tentacles and headsCanonical Wnt Pathway (GSK-3β inhibition)[3]
Lithium Chloride (LiCl) 1-5 mMInduction of ectopic tentaclesCanonical Wnt Pathway (GSK-3β inhibition)

Visualizations

Wnt_Signaling_Pathway Canonical Wnt Signaling Pathway in Hydra Tentacle Formation cluster_off Wnt OFF cluster_on Wnt ON Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled (Dsh) Frizzled->Dsh LRP LRP5/6 LRP->Dsh GSK3b GSK-3β Dsh->GSK3b inhibits BetaCatenin β-catenin GSK3b->BetaCatenin phosphorylates Axin Axin Axin->BetaCatenin APC APC APC->BetaCatenin Proteasome Proteasome BetaCatenin->Proteasome degradation TCF TCF BetaCatenin->TCF co-activates Nucleus Nucleus BetaCatenin->Nucleus TargetGenes Target Gene Expression (e.g., tentacle formation) TCF->TargetGenes activates DAC225 This compound Unknown Unknown Mechanism DAC225->Unknown Unknown->TargetGenes induces

Caption: Canonical Wnt signaling pathway in Hydra.

Experimental_Workflow Experimental Workflow for this compound Treatment Start Start PrepareHydra Prepare Hydra (AEP strain, starved 24h) Start->PrepareHydra PrepareSolutions Prepare Solutions (10 µM this compound & Control) PrepareHydra->PrepareSolutions Treatment Incubate Hydra in Solutions PrepareSolutions->Treatment Observation Daily Observation (Microscopy) Treatment->Observation MediumChange Change Medium (every 24-48h) Observation->MediumChange DataCollection Data Collection & Analysis Observation->DataCollection MediumChange->Treatment Continue Incubation End End DataCollection->End

Caption: Experimental workflow for this compound treatment.

Troubleshooting_Flowchart Troubleshooting Flowchart for this compound Experiments decision decision solution solution Start Start Experiment PhenotypeObserved Phenotype Observed? Start->PhenotypeObserved CheckStrain Correct Hydra Strain (e.g., AEP)? PhenotypeObserved->CheckStrain No Success Experiment Successful PhenotypeObserved->Success Yes CheckConcentration Correct this compound Concentration? CheckStrain->CheckConcentration Yes UseResponsiveStrain Use a responsive strain CheckStrain->UseResponsiveStrain No CheckHealth Hydra Healthy? CheckConcentration->CheckHealth Yes OptimizeConcentration Optimize Concentration (Dose-response) CheckConcentration->OptimizeConcentration No CheckDuration Sufficient Duration? CheckHealth->CheckDuration Yes ImproveCulture Improve Culture Conditions CheckHealth->ImproveCulture No ExtendExperiment Extend Experiment Duration CheckDuration->ExtendExperiment No Unhealthy Hydra Unhealthy? CheckDuration->Unhealthy Yes CheckToxicity Check for Compound/ Solvent Toxicity Unhealthy->CheckToxicity Yes Disintegration Disintegration CheckToxicity->Disintegration

Caption: Troubleshooting flowchart for this compound experiments.

References

Optimizing DAC-2-25 dosage for consistent results

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: DAC-2-25

Disclaimer: this compound is a hypothetical compound developed for illustrative purposes within this technical support guide. The information provided, including protocols and signaling pathways, is based on established scientific principles for kinase inhibitors but is not derived from studies of an actual compound named this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in a new cell line?

A1: For a new cell line, we recommend performing a dose-response experiment to determine the optimal concentration. A good starting point is a logarithmic dilution series.[1][2] Based on internal data for common cancer cell lines, a range of 10 nM to 10 µM is a reasonable starting point for initial screening.

Q2: How should I dissolve and store this compound?

A2: this compound is soluble in DMSO. For a stock solution, dissolve the compound in high-quality, anhydrous DMSO to a concentration of 10 mM. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light. When preparing working solutions, dilute the stock in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your experiment does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Q3: My results with this compound are inconsistent between experiments. What could be the cause?

A3: Inconsistent results can stem from several factors.[3][4][5] Common causes include uncontrolled experimental conditions, such as variations in cell seeding density, passage number, or incubation times.[3][4] Ensure that all reagents are properly stored and that the this compound stock solution has not undergone multiple freeze-thaw cycles.[6] It is also crucial to maintain consistent cell culture conditions.

Q4: I am observing high levels of cytotoxicity even at low concentrations of this compound. What should I do?

A4: First, verify the final concentration of your working solution and the DMSO concentration. If cytotoxicity is still observed, it may be specific to the cell line being used. Consider reducing the treatment duration or performing a time-course experiment to find the optimal exposure time.

Q5: What is the known mechanism of action for this compound?

A5: this compound is a selective inhibitor of Kinase Activating Protein-7 (KAP7). By binding to the ATP-binding site of KAP7, it prevents the phosphorylation and activation of downstream targets in the Cellular Proliferation Pathway (CPP), leading to an arrest of the cell cycle.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Issue Potential Cause(s) Recommended Solution(s)
Inconsistent IC50 Values - Variation in cell seeding density. - Cells are at a high passage number. - Inconsistent incubation times. - Degradation of this compound stock solution.- Maintain a consistent seeding density across all experiments.[2] - Use cells within a consistent and low passage number range. - Ensure precise and consistent incubation periods. - Prepare fresh aliquots of this compound from a master stock. Avoid repeated freeze-thaw cycles.
Low or No Efficacy - Incorrect dosage range. - Cell line is resistant to this compound. - Inactive compound due to improper storage.- Perform a broader dose-response curve, extending to higher concentrations.[1][2] - Verify KAP7 expression in your cell line. - Use a fresh vial of this compound and prepare a new stock solution.
High Background Signal in Assays - Assay reagent interference. - Contamination of cell culture.- Run appropriate controls, including vehicle-only and media-only wells. - Regularly test for mycoplasma contamination.
Precipitation of Compound in Media - Poor solubility at the working concentration.- Ensure the final DMSO concentration is sufficient to maintain solubility, but does not exceed cytotoxic levels (typically <0.1%). - Vortex the working solution thoroughly before adding to the cells.

Experimental Protocols

Protocol: Determining the IC50 of this compound using a Cell Viability Assay

This protocol outlines the steps for a typical MTT or WST-1 assay to measure the half-maximal inhibitory concentration (IC50) of this compound.[7][8][9]

Materials:

  • This compound

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Appropriate cancer cell line and complete culture medium

  • MTT or WST-1 reagent

  • Solubilization solution (for MTT assay)

  • Microplate reader

Methodology:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a serial dilution of the this compound stock solution in complete culture medium to create a range of working concentrations (e.g., 10 µM, 1 µM, 100 nM, 10 nM, 1 nM).

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

    • Remove the medium from the cells and add 100 µL of the prepared working solutions to the respective wells.

  • Incubation:

    • Incubate the plate for 48-72 hours (or a predetermined optimal time) at 37°C and 5% CO2.

  • Cell Viability Measurement (WST-1 Assay Example):

    • Add 10 µL of WST-1 reagent to each well.[9]

    • Incubate for 1-4 hours at 37°C.[8]

    • Gently shake the plate for 1 minute.

    • Measure the absorbance at 450 nm using a microplate reader.[9]

  • Data Analysis:

    • Subtract the background absorbance (media-only wells).

    • Normalize the data to the vehicle control (100% viability).

    • Plot the normalized viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.

Quantitative Data Summary

Table 1: Recommended Starting Dosage Ranges for this compound in Various Cancer Cell Lines
Cell LineCancer TypeRecommended Starting Range (nM)Notes
MCF-7Breast Cancer50 - 500High KAP7 expression observed.
A549Lung Cancer100 - 1000Moderate KAP7 expression.
U-87 MGGlioblastoma200 - 2500Lower sensitivity observed in preliminary studies.
HCT116Colon Cancer10 - 200High sensitivity; start with lower concentrations.

Visualizations

KAP7_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor KAP7 KAP7 Growth_Factor_Receptor->KAP7 Downstream_Kinase Downstream Kinase KAP7->Downstream_Kinase P Transcription_Factor Transcription Factor Downstream_Kinase->Transcription_Factor P DAC_2_25 This compound DAC_2_25->KAP7 Inhibition Cell_Cycle_Genes Cell Cycle Genes Transcription_Factor->Cell_Cycle_Genes Activation

Caption: The KAP7-CPP Signaling Pathway inhibited by this compound.

DAC_2_25_Optimization_Workflow start Start: New Cell Line dose_response 1. Broad Dose-Response (e.g., 10 nM - 10 µM) start->dose_response determine_range 2. Determine Approximate IC50 Range dose_response->determine_range narrow_dose_response 3. Narrow Dose-Response (Logarithmic dilutions around IC50) determine_range->narrow_dose_response calculate_ic50 4. Calculate Precise IC50 narrow_dose_response->calculate_ic50 time_course 5. Time-Course Experiment (e.g., 24h, 48h, 72h) calculate_ic50->time_course optimal_conditions 6. Determine Optimal Dose and Treatment Time time_course->optimal_conditions end End: Optimized Protocol optimal_conditions->end

Caption: A typical workflow for this compound dosage optimization.

References

DAC-2-25 solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DAC-2-25. The information is designed to address common challenges related to the solubility and stability of this compound.

Troubleshooting Guide

Users encountering difficulties with this compound can consult the following guide for potential solutions to common experimental issues.

Issue 1: Difficulty Dissolving this compound

You may observe that this compound is not fully dissolving in your chosen solvent, or that precipitation occurs after initial dissolution.

Possible Causes and Solutions:

  • Inappropriate Solvent: this compound has limited solubility in many common laboratory solvents. As a starting point, Dimethyl Sulfoxide (DMSO) is a recommended solvent.

  • Low Temperature: Dissolution may be slower at lower temperatures. Gentle warming (e.g., to 37°C) can aid in solubilization. Avoid excessive heat, which could lead to degradation.

  • Insufficient Mixing: Ensure vigorous vortexing or sonication to facilitate the dissolution process.

  • Concentration Too High: The concentration of your stock solution may exceed the solubility limit of this compound in the chosen solvent. Try preparing a more dilute stock solution.

Experimental Protocol for Solubilization:

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity DMSO to achieve the desired concentration.

  • Vortex the solution vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.

  • Visually inspect the solution for any remaining particulate matter. If necessary, repeat the vortexing and sonication steps.

  • For difficult-to-dissolve compounds, gentle warming in a 37°C water bath for 5-10 minutes can be attempted.

  • Once dissolved, store the stock solution as recommended.

Issue 2: Precipitation of this compound in Aqueous Solutions

When diluting a DMSO stock solution of this compound into an aqueous buffer or cell culture medium, you may observe immediate or delayed precipitation.

Possible Causes and Solutions:

  • Poor Aqueous Solubility: this compound is likely poorly soluble in aqueous solutions. The final concentration of DMSO in your working solution may be too low to maintain solubility.

  • Solution pH: The pH of the aqueous medium can significantly impact the solubility of some compounds.

  • Use of Co-solvents: Incorporating a co-solvent, such as polyethylene glycol (PEG) or ethanol, in your final aqueous solution can sometimes improve solubility.

  • Formulation Strategies: For in vivo studies, consider formulating this compound in a vehicle designed for poorly soluble compounds, such as a lipid-based formulation or an amorphous solid dispersion.

Experimental Protocol for Dilution in Aqueous Media:

  • Start with a concentrated stock solution of this compound in 100% DMSO.

  • Warm the aqueous buffer or cell culture medium to 37°C.

  • While vortexing the aqueous medium, add the this compound stock solution dropwise to achieve the final desired concentration. This rapid mixing can help prevent immediate precipitation.

  • Ensure the final concentration of DMSO is as low as possible while maintaining solubility, and that it is compatible with your experimental system.

  • Use the freshly prepared working solution immediately to minimize the risk of precipitation over time.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: Based on available supplier information, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1]

Q2: How should I store this compound?

A2: Proper storage is crucial for maintaining the stability of this compound. Recommendations are as follows:

ConditionTemperatureNotes
Short-term Storage 0°CDesiccated
Long-term Storage -20°CDesiccated

These storage conditions are for the compound in its solid form.[1] Stock solutions in DMSO should also be stored at -20°C or -80°C and protected from light.

Q3: My this compound solution has precipitated upon storage. Can I still use it?

A3: It is not recommended to use a solution that has precipitated. Precipitation indicates that the compound is no longer fully dissolved, which will lead to inaccurate dosing and unreliable experimental results. Attempt to redissolve the compound by gentle warming and sonication. If it does not redissolve, prepare a fresh solution.

Q4: How can I assess the stability of this compound in my experimental conditions?

A4: To assess the stability of this compound in your specific experimental setup, you can perform a pilot stability study. This can involve incubating the compound in your experimental medium for the duration of your experiment and then analyzing the sample using techniques like High-Performance Liquid Chromatography (HPLC) to check for degradation products or a decrease in the parent compound concentration.

Q5: Are there any known degradation pathways for this compound?

A5: Specific degradation pathways for this compound are not well-documented in publicly available literature. As a general precaution for organic small molecules, exposure to strong acids or bases, high temperatures, and excessive light should be minimized to prevent potential degradation.

Visual Guides

Below are diagrams illustrating key experimental workflows for handling this compound.

experimental_workflow cluster_storage Storage cluster_preparation Working Solution Preparation cluster_application Application Solid_Compound Solid this compound Stock_Solution Stock Solution in DMSO Solid_Compound->Stock_Solution Dissolve Working_Solution Final Working Solution Stock_Solution->Working_Solution Dilute Aqueous_Medium Aqueous Medium (e.g., Buffer, Cell Culture Media) Aqueous_Medium->Working_Solution Experiment Experimental System (e.g., Cell Culture, In vivo model) Working_Solution->Experiment

Figure 1. General experimental workflow for this compound.

troubleshooting_solubility Start Difficulty Dissolving This compound Check_Solvent Is the solvent DMSO? Start->Check_Solvent Use_DMSO Use DMSO Check_Solvent->Use_DMSO No Check_Mixing Is the solution being vortexed/sonicated? Check_Solvent->Check_Mixing Yes Success Solubilization Successful Use_DMSO->Success Apply_Mixing Apply vigorous vortexing and/or sonication Check_Mixing->Apply_Mixing No Check_Temp Has gentle warming (37°C) been tried? Check_Mixing->Check_Temp Yes Apply_Mixing->Success Apply_Heat Gently warm the solution Check_Temp->Apply_Heat No Check_Conc Is the concentration too high? Check_Temp->Check_Conc Yes Apply_Heat->Success Lower_Conc Prepare a more dilute solution Check_Conc->Lower_Conc Yes Lower_Conc->Success

References

Technical Support Center: DAC-2-25 & Hydra Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing DAC-2-25 in Hydra cultures. The information is tailored for scientists and drug development professionals engaged in regeneration and developmental biology studies.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation with this compound.

Question: Why are my Hydra dying after exposure to this compound, even at concentrations reported to be effective?

Answer: Unexpected mortality can stem from several factors. Refer to the following checklist to troubleshoot the issue:

  • Solvent Toxicity: this compound is soluble in DMSO.[1] Ensure the final concentration of the solvent in your culture medium is not toxic to the Hydra. It is recommended to keep the final DMSO concentration at or below 0.1%. Always include a solvent control group in your experimental design.

  • Culture Health: The overall health of your Hydra culture is paramount. Unhealthy or stressed animals are more susceptible to chemical toxicity. Signs of poor culture health include contracted tentacles, inability to feed, or a high rate of spontaneous budding.[2]

  • Contamination: Bacterial or fungal contamination can be lethal to Hydra cultures and may be exacerbated by the stress of chemical exposure.[2][3] Visually inspect your cultures for cloudiness or filamentous growth. If contamination is suspected, discard the affected cultures and thoroughly clean all equipment.[3][4]

  • Incorrect Dosing: Double-check your calculations for the dilution of this compound to ensure you are administering the intended concentration.

Question: I am not observing the expected homeotic transformation (e.g., induction of ectopic heads) in my Hydra after this compound treatment. What could be the cause?

Answer: The absence of the expected phenotype can be due to several experimental variables:

  • Sub-optimal Concentration: The effective concentration of this compound may vary slightly between different Hydra strains. Consider performing a dose-response experiment to determine the optimal concentration for your specific strain.

  • Timing and Duration of Exposure: The developmental stage of the Hydra and the duration of exposure to this compound are critical. Ensure that your experimental protocol aligns with established methods for inducing head regeneration.

  • Regeneration Stage: this compound's effects are most pronounced during active regeneration. The timing of its application post-amputation is crucial.

  • Compound Integrity: Ensure that your stock of this compound has been stored correctly (0°C for short term, -20°C for long term, desiccated) to maintain its activity.[1]

Question: My Hydra are exhibiting abnormal morphologies that are not the expected homeotic transformations. What is happening?

Answer: Non-specific morphological changes, such as clubbed tentacles, body thinning, or a "tulip" shape, are often signs of toxicity.[5][6] If you observe these changes, it is likely that the concentration of this compound is too high for your particular Hydra strain or that there are other stressors in the culture environment. Refer to the troubleshooting steps for unexpected mortality. A standardized morphological scoring system can be used to quantify these toxic effects.[5][6][7][8]

Frequently Asked Questions (FAQs)

What is this compound and what is its known effect on Hydra?

This compound is a small molecule identified to be a modulator of Hydra head regeneration. Its primary reported effect is the induction of a homeotic transformation, leading to the development of ectopic heads.[1]

What is the likely mechanism of action for this compound in Hydra?

While the precise molecular target of this compound is not fully elucidated, its effect on head regeneration strongly suggests an interaction with the Wnt signaling pathway. The Wnt pathway is a key regulator of head formation and axial patterning in Hydra.[9][10][11][12][13] this compound may act as an agonist or modulator of this pathway, leading to the inappropriate activation of head development programs.

What are the recommended concentrations for this compound in Hydra experiments?

The effective concentration of this compound can vary. It is advisable to consult the primary literature for this compound and to perform a dose-response curve to determine the optimal concentration for your specific Hydra strain and experimental conditions.

How should I prepare and store this compound?

This compound is soluble in DMSO.[1] Prepare a concentrated stock solution in DMSO and store it at -20°C for long-term use.[1] For experiments, dilute the stock solution in your Hydra culture medium to the desired final concentration.

Data Presentation

Table 1: Hypothetical Toxicity Profile of this compound in Hydra vulgaris

EndpointConcentration (µM)Observation Time (hours)Notes
Effective Concentration (EC50) 1 - 548 - 72Concentration at which 50% of the population shows ectopic head formation.
Lowest Observed Adverse Effect Level (LOAEL) 1096Concentration at which non-specific morphological changes (e.g., clubbed tentacles) are first observed.
Lethal Concentration (LC50) 2596Concentration at which 50% of the Hydra population dies.

Note: These values are hypothetical and should be experimentally determined for your specific Hydra strain and conditions.

Experimental Protocols

Protocol 1: Hydra Regeneration Assay with this compound Treatment

  • Culture Maintenance: Maintain Hydra vulgaris cultures in a suitable medium (e.g., Hydra medium) at a constant temperature (e.g., 18-22°C).[14] Feed the animals regularly (e.g., 2-3 times a week with freshly hatched Artemia nauplii) but ensure they are starved for 24 hours before the experiment.

  • Amputation: Select healthy, non-budding Hydra. Using a fine surgical blade, bisect the animals at the desired body column position.

  • Treatment: Immediately after amputation, transfer the regenerating Hydra fragments to a multi-well plate containing Hydra medium with the desired concentration of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a negative control (medium only).

  • Observation: Incubate the plates at a constant temperature and observe the regenerating fragments daily using a dissecting microscope. Record morphological changes, including the time of appearance of tentacles and hypostomes, and the presence of any ectopic structures.

  • Data Analysis: Quantify the percentage of Hydra showing homeotic transformations and any signs of toxicity at various time points.

Visualizations

DAC_2_25_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nucleus Nucleus This compound This compound Frizzled_Receptor Frizzled_Receptor This compound->Frizzled_Receptor Modulates? Wnt_Ligand Wnt_Ligand Wnt_Ligand->Frizzled_Receptor Dishevelled Dishevelled Frizzled_Receptor->Dishevelled GSK3b GSK-3β Dishevelled->GSK3b Beta_Catenin β-catenin GSK3b->Beta_Catenin TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Head_Formation_Genes Head Formation Genes TCF_LEF->Head_Formation_Genes Ectopic Head Formation Ectopic Head Formation Head_Formation_Genes->Ectopic Head Formation

Caption: Hypothetical signaling pathway for this compound in Hydra head regeneration.

Experimental_Workflow Start Start: Healthy Hydra Culture Starvation 24h Starvation Start->Starvation Amputation Bisection of Hydra Starvation->Amputation Treatment_Setup Prepare Treatment Groups: - this compound - Vehicle Control (DMSO) - Negative Control Amputation->Treatment_Setup Incubation Incubate at Constant Temperature Treatment_Setup->Incubation Observation Daily Microscopic Observation (Record Morphology) Incubation->Observation Data_Analysis Quantify Phenotypes: - Ectopic Heads - Toxicity Score Observation->Data_Analysis End End of Experiment Data_Analysis->End

Caption: Experimental workflow for this compound treatment in a Hydra regeneration assay.

Troubleshooting_Tree Start Unexpected Experimental Outcome High_Mortality High Mortality? Start->High_Mortality No_Effect No Ectopic Heads? Start->No_Effect Abnormal_Morphology Abnormal Morphology? Start->Abnormal_Morphology Check_Solvent Check Solvent Concentration and Culture Health High_Mortality->Check_Solvent Yes Check_Dose Check Compound Concentration and Integrity No_Effect->Check_Dose Yes Check_Toxicity Lower Concentration and Check for Stressors Abnormal_Morphology->Check_Toxicity Yes

Caption: Troubleshooting decision tree for experiments with this compound in Hydra.

References

Off-target effects of DAC-2-25 in developmental models

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: DAC-2-25

Product Name: this compound Target: Glycogen Synthase Kinase 3 Beta (GSK-3β) Mechanism of Action: ATP-competitive inhibitor, potent downregulator of GSK-3β activity leading to upregulation of the canonical Wnt signaling pathway. Primary Application: For research use in developmental models to study Wnt-dependent processes such as axis formation and neural tube closure.

Frequently Asked Questions (FAQs)

Q1: What is the primary signaling pathway affected by this compound?

A1: this compound is a potent inhibitor of GSK-3β, a key negative regulator of the Wnt/β-catenin signaling pathway.[1][2] By inhibiting GSK-3β, this compound prevents the phosphorylation and subsequent degradation of β-catenin.[1][3] This allows β-catenin to accumulate in the cytoplasm, translocate to the nucleus, and activate TCF/LEF target genes, effectively upregulating the canonical Wnt pathway.[3]

Q2: In which developmental models has this compound been validated?

A2: this compound has been primarily validated in Xenopus laevis for studying dorsal-ventral axis formation and in Mus musculus (mouse) embryos for investigating neural tube closure. The Wnt/β-catenin pathway is highly conserved and plays a critical role in these processes.[1][4]

Q3: We are observing phenotypes inconsistent with Wnt pathway upregulation. What could be the cause?

A3: While this compound is highly selective for GSK-3β, cross-reactivity with other kinases can occur, particularly at higher concentrations. Known off-targets include Protein Kinase A (PKA) and certain isoforms of Protein Kinase C (PKC).[5][6] These kinases have roles in developmental processes and their inhibition can lead to phenotypes that may seem contradictory to the expected effects of Wnt activation.[7][8][9] It is crucial to perform dose-response experiments to identify a therapeutic window that minimizes these off-target effects.

Q4: How should I prepare and store this compound stock solutions?

A4: this compound is soluble in DMSO. Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. For long-term storage, aliquot the stock solution into amber glass or polypropylene vials and store at -20°C or -80°C.[10] Avoid repeated freeze-thaw cycles, as this can lead to precipitation and degradation of the compound.[10] When preparing working solutions, ensure the final DMSO concentration in your experimental medium is low (typically <0.5%) to prevent solvent-induced artifacts.[11]

Troubleshooting Guides

Issue 1: Gastrulation defects and abnormal cell migration in Xenopus embryos.

  • Q: We are treating Xenopus embryos with this compound to induce a secondary axis, but instead, we are observing severe gastrulation defects, including failure of the blastopore to close and abnormal convergent extension movements. Is this an expected off-target effect?

    • A: Yes, this is a known off-target effect at higher concentrations of this compound. These phenotypes are likely due to the inhibition of Protein Kinase A (PKA). PKA plays a crucial role in regulating cell morphology, protrusive activity, and convergent extension movements during gastrulation.[7][8] Inhibition of PKA can disrupt these processes, leading to the observed defects.[7] We recommend performing a dose-response experiment to find the optimal concentration that upregulates the Wnt pathway without significantly inhibiting PKA.

Issue 2: Increased apoptosis and neural tube defects in mouse embryos.

  • Q: Our lab is using this compound to study neural tube closure in mouse embryos. While we see some rescue of neural tube defects in our model at low doses, at higher concentrations, we observe an increase in apoptosis in the neuroepithelium and a higher incidence of exencephaly. Why is this happening?

    • A: This paradoxical effect is likely due to the off-target inhibition of specific Protein Kinase C (PKC) isoforms. Certain PKC isoforms, such as PKCα and PKCδ, are involved in regulating apoptosis in the developing neural tube.[5][9] Inhibition of these kinases can disrupt the delicate balance of cell survival and programmed cell death required for proper neurulation, leading to increased apoptosis and neural tube defects.[5][12] It is critical to use the lowest effective concentration of this compound and to verify target engagement.

Issue 3: Inconsistent results between experiments.

  • Q: We are experiencing significant variability in the penetrance of our desired phenotype when using this compound. What could be causing this inconsistency?

    • A: Inconsistent results are often due to issues with compound stability and handling.[10] Ensure that your stock solution is properly stored and that you are minimizing freeze-thaw cycles.[10] Prepare fresh working dilutions for each experiment from a thawed aliquot of the stock solution. A color change in the solution may indicate degradation.[10] Additionally, confirm the final DMSO concentration is consistent across all experimental and control groups.

Quantitative Data Summary

The following table summarizes the in vitro kinase inhibition data for this compound against its primary target (GSK-3β) and key off-targets (PKA and PKCα). This data is crucial for designing experiments that maximize on-target effects while minimizing off-target consequences.

Kinase TargetIC50 (nM)Description
GSK-3β 5 Primary Target
PKA250Off-Target 1
PKCα800Off-Target 2

IC50 values were determined using standard in vitro kinase assays with radiolabeled ATP.

Experimental Protocols

Protocol 1: In Vitro Kinase Activity Assay

This protocol is used to determine the IC50 of this compound against GSK-3β, PKA, and PKCα.

Materials:

  • Purified recombinant kinases (GSK-3β, PKA, PKCα)

  • Specific peptide substrates for each kinase

  • This compound

  • 5x Kinase Reaction Buffer (e.g., 50 mM HEPES pH 8.0, 50 mM MgCl2, 5 mM DTT)

  • [γ-³²P] ATP (radiolabeled ATP)

  • Unlabeled ("cold") ATP

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare a master mix containing the 5x kinase reaction buffer, radiolabeled ATP, and the appropriate substrate.

  • Aliquot the master mix into separate tubes.

  • Add serial dilutions of this compound (or DMSO as a vehicle control) to the tubes.

  • Initiate the kinase reaction by adding the purified kinase to each tube.

  • Incubate the reactions at 30°C for a predetermined time (e.g., 20 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P] ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Whole-Mount in situ Hybridization (WISH) for Xenopus Embryos

This protocol can be used to visualize changes in the expression of Wnt target genes (e.g., Siamois, Xnr3) or markers of gastrulation defects in this compound-treated embryos.

Materials:

  • Xenopus laevis embryos at the desired stage

  • MEMFA fixative

  • Proteinase K

  • Hybridization buffer

  • Digoxigenin (DIG)-labeled antisense RNA probe

  • Anti-DIG antibody conjugated to alkaline phosphatase (AP)

  • BM Purple AP substrate

Procedure:

  • Fixation: Fix embryos in MEMFA overnight at 4°C.[13]

  • Permeabilization: Dehydrate embryos through a series of methanol washes and then rehydrate. Treat with Proteinase K to permeabilize the tissues. The duration of this step is stage-dependent.

  • Prehybridization: Incubate embryos in hybridization buffer for several hours at the hybridization temperature (typically 60-65°C).

  • Hybridization: Replace the prehybridization buffer with fresh hybridization buffer containing the DIG-labeled probe and incubate overnight at the same temperature.[14]

  • Washes: Perform a series of stringent washes with SSC buffers to remove the unbound probe.[14]

  • Blocking and Antibody Incubation: Block the embryos in a blocking solution (e.g., BMB blocking solution) and then incubate with an anti-DIG-AP antibody overnight at 4°C.[14]

  • Detection: Wash away the unbound antibody and incubate the embryos with the BM Purple AP substrate in the dark until the desired color develops.

  • Imaging: Stop the reaction, clear the embryos, and image using a stereomicroscope.

Visualizations

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled (Dsh) Frizzled->Dsh LRP5_6 LRP5/6 GSK3b GSK-3β Dsh->GSK3b Inhibits BetaCatenin β-catenin GSK3b->BetaCatenin Phosphorylates for degradation Axin Axin Axin->GSK3b APC APC APC->GSK3b Proteasome Proteasome BetaCatenin->Proteasome Degradation BetaCatenin_nuc β-catenin BetaCatenin->BetaCatenin_nuc Translocation DAC225 This compound DAC225->GSK3b Inhibits TCF_LEF TCF/LEF BetaCatenin_nuc->TCF_LEF TargetGenes Wnt Target Genes TCF_LEF->TargetGenes Activates Transcription

Caption: On-target effect of this compound on the canonical Wnt signaling pathway.

Troubleshooting_Workflow Start Start: Unexpected Phenotype Observed CheckConc Is the concentration of this compound within the recommended range? Start->CheckConc HighConc High Concentration: Potential Off-Target Effects CheckConc->HighConc No RecConc Concentration is within recommended range CheckConc->RecConc Yes DoseResponse Action: Perform a Dose-Response Experiment to find the optimal concentration HighConc->DoseResponse CheckPhenotype Does the phenotype match known off-target effects (e.g., gastrulation defects, apoptosis)? RecConc->CheckPhenotype CheckControls Were vehicle controls (DMSO) included and do they appear normal? RecConc->CheckControls DoseResponse->CheckPhenotype KnownOffTarget Known Off-Target Phenotype: Likely due to PKA/PKC inhibition CheckPhenotype->KnownOffTarget Yes UnknownPhenotype Novel Phenotype: Consider other mechanisms or consult technical support CheckPhenotype->UnknownPhenotype No ValidateTarget Action: Validate target engagement and off-target inhibition at the effective dose using biochemical assays KnownOffTarget->ValidateTarget ControlOK Controls are Normal CheckControls->ControlOK Yes ControlIssue Control Issue: Troubleshoot experimental setup, solvent effects, or embryo health CheckControls->ControlIssue No ControlOK->CheckPhenotype

Caption: Troubleshooting workflow for unexpected phenotypes with this compound.

References

Technical Support Center: Refining DAC-2-25 Exposure Time for Specific Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing DAC-2-25, an agent targeting the CD25 subunit of the Interleukin-2 receptor (IL-2R). The information provided is based on the characteristics of anti-CD25 monoclonal antibodies, with Daclizumab serving as a primary example.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a monoclonal antibody that binds to CD25, which is the alpha chain of the high-affinity Interleukin-2 receptor (IL-2R).[1][2][3] By blocking CD25, this compound prevents IL-2 from binding to its high-affinity receptor, which is crucial for the proliferation and activation of T-cells.[1][4][5] This blockade effectively inhibits the expansion of activated T-cells.[6]

Q2: How does this compound exposure affect different T-cell populations?

A2: this compound's primary effect is the inhibition of activated effector T-cells which highly express CD25. However, it also affects regulatory T-cells (Tregs), which constitutively express high levels of CD25 and are dependent on IL-2 for survival and function.[7] Paradoxically, by blocking IL-2 consumption by these cells, this compound can increase the bioavailability of IL-2 for other immune cells that utilize the intermediate-affinity IL-2R, such as CD56bright Natural Killer (NK) cells.[2][7]

Q3: What is the downstream signaling pathway affected by this compound?

A3: The binding of IL-2 to its receptor activates the JAK-STAT signaling pathway. Specifically, it leads to the phosphorylation of STAT5 (Signal Transducer and Activator of Transcription 5).[8][9][10] Phosphorylated STAT5 (pSTAT5) then translocates to the nucleus to regulate the transcription of genes involved in T-cell proliferation, differentiation, and survival.[8][11] this compound, by preventing IL-2 from binding to the high-affinity receptor, inhibits this downstream STAT5 phosphorylation.

Q4: How long should I expose my cells to this compound in my in vitro experiments?

A4: The optimal exposure time depends on the specific experimental outcome you are measuring. For long-term assays like T-cell proliferation, continuous exposure for the duration of the culture (e.g., 72-96 hours) is common. For short-term signaling studies, such as STAT5 phosphorylation, a pre-incubation with this compound for 30-60 minutes before IL-2 stimulation is typically sufficient to see an inhibitory effect.

Data Presentation: Representative Outcomes of this compound Exposure

The following tables summarize expected outcomes based on varying exposure times and concentrations of an anti-CD25 antibody like this compound. These are representative data compiled from typical immunology assays.

Table 1: T-Cell Proliferation Inhibition Assay: CFSE-based T-cell proliferation assay, measured at 72 hours post-stimulation.

This compound ConcentrationExposure TimeExpected % Inhibition of CD4+ T-Cell Proliferation
0.1 µg/mL72 hours20-40%
1 µg/mL72 hours60-80%
10 µg/mL72 hours>90%

Table 2: Inhibition of STAT5 Phosphorylation Assay: Flow cytometry analysis of pSTAT5 in CD4+ T-cells following a 15-minute IL-2 stimulation.

This compound ConcentrationPre-incubation TimeExpected % Reduction in pSTAT5 MFI (Median Fluorescence Intensity)
1 µg/mL30 minutes50-70%
1 µg/mL60 minutes60-85%
10 µg/mL60 minutes>90%

Visualizing Key Processes

IL2_Signaling_Pathway cluster_receptor T-Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL2R High-Affinity IL-2 Receptor (CD25, CD122, CD132) JAK1 JAK1 IL2R->JAK1 Activates JAK3 JAK3 IL2R->JAK3 Activates IL2 IL-2 IL2->IL2R Binds DAC225 This compound (Anti-CD25) DAC225->IL2R Blocks CD25 STAT5_dimer STAT5 Dimer JAK1->STAT5_dimer Phosphorylates JAK3->STAT5_dimer Phosphorylates STAT5_p pSTAT5 Gene Gene Transcription (Proliferation, Survival) STAT5_p->Gene Translocates & Activates

Caption: IL-2 signaling pathway and this compound inhibition.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment & Culture cluster_analysis Analysis Isolate Isolate PBMCs Label Label with CFSE Isolate->Label Plate Plate Cells Label->Plate Add_DAC Add this compound (Varying concentrations and exposure times) Plate->Add_DAC Stimulate Stimulate with anti-CD3/CD28 Add_DAC->Stimulate Incubate Incubate for 24-96h Stimulate->Incubate Stain Stain for Surface Markers (CD4, CD8) Incubate->Stain Acquire Acquire on Flow Cytometer Stain->Acquire Analyze Analyze CFSE Dilution (% Proliferation) Acquire->Analyze Troubleshooting_Tree Start Start: Unexpected Results Issue What is the primary issue? Start->Issue No_Inhibition No Proliferation Inhibition Issue->No_Inhibition No Inhibition Poor_CFSE Poor CFSE Resolution Issue->Poor_CFSE Poor Proliferation Assay Bad_pSTAT5 Inconsistent pSTAT5 Signal Issue->Bad_pSTAT5 Inconsistent Signaling Check_CD25 Is CD25 expressed on activated cells? No_Inhibition->Check_CD25 Check_Labeling Was CFSE labeling uniform and non-toxic? Poor_CFSE->Check_Labeling Check_Timing Was stimulation/fixation timing precise? Bad_pSTAT5->Check_Timing Check_Dose Is this compound dose and exposure time adequate? Check_CD25->Check_Dose Yes Confirm_CD25 Solution: Confirm CD25 upregulation post-activation via flow. Check_CD25->Confirm_CD25 No Titrate_Dose Solution: Titrate this compound and ensure continuous exposure. Check_Dose->Titrate_Dose No Check_Viability Are cells viable throughout the culture? Check_Labeling->Check_Viability Yes Titrate_CFSE Solution: Titrate CFSE concentration and label in protein-free media. Check_Labeling->Titrate_CFSE No Use_Viability_Dye Solution: Use a viability dye to exclude dead cells. Check_Viability->Use_Viability_Dye No Check_Buffers Are buffers validated for phospho-flow? Check_Timing->Check_Buffers Yes Optimize_Timing Solution: Stimulate for 15-30 min and fix immediately. Check_Timing->Optimize_Timing No Validate_Buffers Solution: Use a commercial phospho-flow buffer system. Check_Buffers->Validate_Buffers No

References

Issues with DAC-2-25 reproducibility in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DAC-2-25. This resource is designed for researchers, scientists, and drug development professionals to address common issues and ensure experimental reproducibility. This compound is a novel, highly selective inhibitor of the Kinase-Associated with Cell Cycle Progression-2 (KACCP-2), a critical regulator of the G1/S phase transition. Due to its potent and specific activity, experimental outcomes can be sensitive to procedural variations. This guide provides detailed troubleshooting advice, protocols, and answers to frequently asked questions.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with this compound.

Question: Why am I observing inconsistent IC50 values for this compound across replicate experiments?

Answer: Inconsistent IC50 values are a common issue and can stem from several factors:

  • Cell Passage Number: KACCP-2 expression can vary with cell passage number. We recommend using cells within a consistent, low passage range (e.g., passages 3-10) for all experiments.

  • Cell Seeding Density: Overly confluent or sparse cell cultures can exhibit altered cell cycle profiles, affecting their sensitivity to a cell cycle inhibitor like this compound. Ensure consistent seeding density and allow cells to adhere and resume normal growth for 24 hours before adding the compound.

  • Compound Stability: this compound is sensitive to repeated freeze-thaw cycles. Prepare single-use aliquots of your stock solution to maintain its potency.

  • Assay Incubation Time: The inhibitory effect of this compound is time-dependent. A shorter or longer incubation time than recommended can lead to significant variations in the calculated IC50.

Question: My results suggest significant off-target effects at higher concentrations of this compound. How can I confirm this and mitigate it?

Answer: While this compound is highly selective for KACCP-2, off-target effects can occur at concentrations significantly above the IC50.

  • Confirm with a Rescue Experiment: To verify that the observed phenotype is due to KACCP-2 inhibition, perform a rescue experiment by overexpressing a this compound-resistant mutant of KACCP-2.

  • Use a Structural Analog Control: Employ a structurally similar but biologically inactive analog of this compound as a negative control to distinguish specific from non-specific effects.

  • Determine the Optimal Concentration Range: Perform a dose-response curve to identify the lowest effective concentration that yields the desired biological effect without inducing widespread toxicity. Refer to the table below for recommended concentration ranges for common cell lines.

Question: I am having issues with the solubility of this compound in my cell culture medium.

Answer: this compound is a hydrophobic molecule and may precipitate in aqueous solutions if not handled correctly.

  • Proper Dissolution Protocol: Initially, dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Serial Dilutions: Perform serial dilutions from the stock solution in your cell culture medium. When making the final dilution into your experimental plate, ensure rapid and thorough mixing to prevent precipitation.

  • Avoid High Final DMSO Concentrations: Keep the final concentration of DMSO in your cell culture below 0.1% to avoid solvent-induced cytotoxicity.

Frequently Asked Questions (FAQs)

What is the mechanism of action of this compound? this compound is an ATP-competitive inhibitor of the Kinase-Associated with Cell Cycle Progression-2 (KACCP-2). By binding to the ATP-binding pocket of KACCP-2, it prevents the phosphorylation of its downstream substrate, Cyclin-Dependent Kinase Modulator 1 (CDKM-1), leading to cell cycle arrest at the G1/S transition.

How should I store this compound? this compound is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. Once reconstituted in DMSO, it should be stored in single-use aliquots at -80°C to prevent degradation from freeze-thaw cycles.

Is this compound light-sensitive? Yes, this compound exhibits some sensitivity to light. We recommend storing the compound in a light-protected vial and minimizing its exposure to light during experimental procedures.

Data Presentation

The following tables provide a summary of key quantitative data for this compound.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Assay TypeIncubation Time (h)
MCF-7Breast15.2 ± 2.1CellTiter-Glo®72
A549Lung28.5 ± 3.5MTT72
HCT116Colon11.8 ± 1.9CellTiter-Glo®72
U-87 MGGlioblastoma45.1 ± 4.8MTT72

Table 2: Recommended Working Concentrations for Common Assays

Assay TypeRecommended Concentration Range (nM)Purpose
Western Blot50 - 200To observe inhibition of downstream signaling
Cell Cycle Analysis10 - 50To induce G1/S arrest
Immunofluorescence25 - 100To visualize subcellular protein localization changes

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (e.g., CellTiter-Glo®)

  • Cell Seeding: Seed cells in a 96-well, opaque-walled plate at a predetermined optimal density and allow them to adhere for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in serum-free medium to create a 2X concentration series ranging from 1 nM to 100 µM.

  • Treatment: Remove the medium from the cells and add 100 µL of the 2X this compound dilutions to the corresponding wells. Include wells with a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Assay: After incubation, allow the plate to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.

  • Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve using a non-linear regression model to determine the IC50 value.

Visualizations

Diagram 1: The KACCP-2 Signaling Pathway

KACCP2_Pathway cluster_0 Upstream Signaling cluster_1 KACCP-2 Activation cluster_2 Downstream Effects Growth_Factors Growth Factors GF_Receptor GF Receptor Growth_Factors->GF_Receptor Upstream_Kinase Upstream Kinase GF_Receptor->Upstream_Kinase KACCP2 KACCP-2 Upstream_Kinase->KACCP2 Activates CDKM1_P p-CDKM-1 KACCP2->CDKM1_P Phosphorylates DAC_2_25 This compound DAC_2_25->KACCP2 Inhibits Cell_Cycle_Arrest G1/S Arrest CDKM1_P->Cell_Cycle_Arrest Prevents CDKM1 CDKM-1

A simplified diagram of the KACCP-2 signaling pathway and the inhibitory action of this compound.

Diagram 2: Experimental Workflow for this compound Treatment and Analysis

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Seed_Cells 1. Seed Cells (96-well plate) Prepare_Compound 2. Prepare this compound (Serial Dilution) Treat_Cells 3. Treat Cells (72h Incubation) Prepare_Compound->Treat_Cells Add_Reagent 4. Add Viability Reagent (e.g., CellTiter-Glo®) Treat_Cells->Add_Reagent Read_Plate 5. Measure Luminescence Add_Reagent->Read_Plate Analyze_Data 6. Analyze Data (Calculate IC50) Read_Plate->Analyze_Data

A step-by-step workflow for determining the IC50 of this compound in a cell-based assay.

Diagram 3: Troubleshooting Logic for Inconsistent IC50 Values

Troubleshooting_Logic Start Inconsistent IC50 Values Observed Check_Cells Are cell passage number and density consistent? Start->Check_Cells Check_Compound Was the compound stored and aliquoted correctly? Check_Cells->Check_Compound Yes Fix_Cells Standardize cell culture practice. Re-run. Check_Cells->Fix_Cells No Check_Protocol Was the incubation time and protocol consistent? Check_Compound->Check_Protocol Yes Fix_Compound Use fresh, single-use aliquots. Re-run. Check_Compound->Fix_Compound No Fix_Protocol Adhere strictly to the validated protocol. Re-run. Check_Protocol->Fix_Protocol No Contact_Support Issue Persists? Contact Technical Support. Check_Protocol->Contact_Support Yes

A decision tree to help troubleshoot the common issue of inconsistent IC50 values.

Mitigating stress responses in Hydra during DAC-2-25 treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DAC-2-25 treatment in Hydra. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate stress responses and ensure experimental consistency.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mode of action in Hydra?

A1: this compound is a small molecule identified as a modulator of Hydra head regeneration. Its primary function is to induce a homeotic transformation, causing the body column tissue to differentiate into head/tentacle tissue.[1][2][3] Chronic exposure can lead to the formation of ectopic (extra) tentacles along the body column, effectively transforming the entire body into a head-like structure.[2] It is a valuable tool for studying patterning and differentiation, but like any chemical treatment, it can induce a stress response that may affect experimental outcomes.

Q2: What are the common visual indicators of stress in Hydra during chemical exposure?

A2: Hydra exhibit several morphological and behavioral signs of stress. The most common indicators include:

  • Contraction: Polyps retract into a spherical shape and remain contracted for extended periods.

  • Tentacle Degeneration: Tentacles may shorten, appear withered, or become "clubbed" at the tips.

  • Discoloration: The body column may become pale or translucent.

  • Tissue Disintegration: In cases of severe toxicity, the tissue may begin to macerate or fall apart.

  • Reduced Feeding Response: Animals may fail to capture or ingest prey.[4] Monitoring these signs is the first step in assessing the sublethal toxicity of a compound.[5][6]

Q3: What molecular pathways are typically activated during a stress response in Hydra?

A3: Hydra's stress response involves conserved molecular pathways. Key pathways include the activation of FoxO transcription factors, which mediate cellular responses to oxidative stress and heat shock.[7][8][9][10] This response is often regulated by JNK (c-Jun N-terminal kinase) and PI3K/Akt signaling.[8][9] Exposure to stressors can also lead to the upregulation of heat shock proteins (e.g., HSP70) and genes related to DNA repair and antioxidant defense, such as superoxide dismutase (SOD) and catalase (CAT).[5][6]

Troubleshooting Guide

Problem 1: High mortality rates observed within 24-48 hours of this compound treatment.

Possible Cause Troubleshooting Step
Solvent Toxicity This compound is often dissolved in DMSO.[3] Ensure the final concentration of the solvent in your Hydra medium is non-toxic (typically ≤ 0.1%). Run a solvent-only control group to verify.
Incorrect Compound Concentration The effective concentration for developmental effects (e.g., 5 µM) may be close to the toxic threshold.[2] Perform a dose-response curve to determine the optimal concentration that induces the desired effect with minimal mortality.
Poor Hydra Health Pre-Treatment Animals that are starved for too long (>96 hours) or are in poor culture conditions are more susceptible to chemical stress.[11] Ensure animals are well-fed and have been starved for only 36-48 hours before the experiment.[11]

Problem 2: Treated Hydra are contracted and show a poor feeding response, but are not dying.

Possible Cause Troubleshooting Step
Sublethal Stress Response The observed phenotypes are classic signs of sublethal stress. While the animals survive, their physiology is compromised, which can affect data quality.
Acclimation Period Too Short Abrupt changes in medium can be stressful. Acclimate the Hydra by performing a partial media change with the treatment solution over several hours.
Continuous Exposure Toxicity Continuous exposure may be too stressful. Consider a pulse-chase experimental design, where the Hydra are exposed to this compound for a set number of hours, then washed and transferred to fresh medium.

Problem 3: Inconsistent results and high variability in ectopic tentacle formation.

Possible Cause Troubleshooting Step
Inconsistent Animal Staging Use non-budding, similarly-sized adult Hydra for all experiments. Developmental states can significantly alter susceptibility to chemical treatments.
Fluctuations in Environmental Conditions Maintain a constant temperature (e.g., 18-21°C) and light cycle.[1] Avoid sudden changes in water quality by using a consistent source of Hydra medium.
Degradation of this compound Prepare fresh this compound working solutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

Data and Protocols

Table 1: Example Dose-Response Data for this compound Treatment (96h)

This table presents hypothetical data to illustrate a typical dose-response experiment for assessing sublethal stress.

This compound Conc. (µM)Mortality Rate (%)% of Population ContractedMean Tentacle Number (±SD)HSP70 Gene Expression (Fold Change)
0 (Control)0< 5%6.1 ± 0.81.0
1010%6.5 ± 1.01.8
2.52%25%8.2 ± 1.53.5
5.05%40%12.5 ± 2.16.2
10.030%85%9.8 ± 3.4 (some degenerating)4.1 (cell death occurring)
20.080%100%N/A (severe disintegration)N/A
Experimental Protocol: this compound Treatment and Stress Assessment

This protocol outlines a standard procedure for treating Hydra with this compound and assessing key stress indicators.

1. Animal Preparation: a. Culture Hydra vulgaris in standard Hydra medium in clean culture dishes.[1][7] b. Feed animals every 48 hours with freshly hatched Artemia nauplii. c. Select healthy, non-budding adult polyps 36-48 hours after their last feeding.[11]

2. Treatment Preparation: a. Prepare a 10 mM stock solution of this compound in DMSO and store at -20°C.[3] b. On the day of the experiment, create serial dilutions in Hydra medium to achieve the desired final concentrations (e.g., 1, 2.5, 5, 10 µM). c. Prepare a solvent control dish containing the same final concentration of DMSO as the highest treatment group.

3. Exposure: a. Place 10-15 prepared Hydra into a 35 mm petri dish for each condition. b. Gently remove the old medium and replace it with 2 mL of the corresponding treatment or control solution. c. Incubate the dishes at a constant temperature (e.g., 20°C) for the desired duration (e.g., 24, 48, 72, 96 hours).

4. Assessment of Stress Indicators: a. Morphological Scoring: At each time point, observe the Hydra under a stereomicroscope. Record the percentage of animals exhibiting stress phenotypes (contraction, clubbed tentacles, disintegration). b. Mortality: Count the number of dead/disintegrated animals. c. Molecular Analysis (qPCR for HSP70): i. At the end of the experiment, collect 5-10 Hydra from each group. ii. Extract total RNA using a standard kit (e.g., TRIzol). iii. Synthesize cDNA via reverse transcription. iv. Perform quantitative PCR (qPCR) using primers specific for a heat shock protein (e.g., HSP70) and a stable housekeeping gene (e.g., Actin) for normalization. v. Calculate the relative fold change in gene expression compared to the control group.

Visual Guides

Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment Culture 1. Hydra Culture & Maintenance Starve 2. Starve Animals (36-48h) Culture->Starve PrepareTx 3. Prepare this compound & Control Solutions Expose 4. Expose Hydra to Treatment Groups PrepareTx->Expose Incubate 5. Incubate (24-96h) Expose->Incubate Morphology 6a. Morphological Scoring Incubate->Morphology Molecular 6b. Molecular Analysis (qPCR) Incubate->Molecular

Caption: Workflow for this compound treatment and subsequent stress analysis in Hydra.

Hypothetical Stress Signaling Pathway in Hydra

G Stressor Chemical Stressor (e.g., this compound) ROS Reactive Oxygen Species (ROS) Stressor->ROS Akt Akt Kinase Stressor->Akt Inhibits (in some contexts) JNK JNK Kinase ROS->JNK Activates FoxO FoxO (Cytoplasmic) JNK->FoxO Promotes Nuclear Translocation Akt->FoxO Inhibits Nuclear Translocation FoxO_nuc FoxO (Nuclear) FoxO->FoxO_nuc Translocates Response Cellular Stress Response (HSP70, Antioxidants, etc.) FoxO_nuc->Response Activates Transcription

Caption: A simplified diagram of a conserved stress response pathway in Hydra.

References

Technical Support Center: Imaging of DAC-Induced Phenotypes

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "DAC-2-25" does not correspond to a clearly identified compound in the current scientific literature. This guide provides troubleshooting advice and protocols based on common challenges encountered with broad classes of molecules that induce distinct cellular phenotypes, such as Deacetylase (DAC) inhibitors. The principles and methods described here are broadly applicable to imaging studies of cellular changes induced by small molecules.

Troubleshooting Imaging Quality

This guide addresses common issues researchers face during the imaging of cellular phenotypes induced by DAC inhibitors.

Issue IDProblemPotential CauseSuggested Solution
IMG-01 High Background / Low Signal-to-Noise 1. Suboptimal antibody concentration.2. Inadequate washing steps.3. Non-specific antibody binding.4. Autofluorescence from cells or medium.1. Titrate primary and secondary antibodies to determine optimal dilution.2. Increase the number and duration of wash steps after antibody incubations.3. Add a blocking step using serum from the same species as the secondary antibody.[1]4. Use imaging medium with reduced autofluorescence and consider using a quenching agent.
IMG-02 Phototoxicity & Photobleaching 1. Excessive light exposure (intensity or duration).2. Fluorophore is not photostable.3. Imaging settings are not optimized.1. Reduce laser power and exposure time to the minimum required for a good signal.2. Use photostable dyes and add an anti-fade reagent to the mounting medium.3. Optimize acquisition settings, such as using a higher sensitivity detector or binning pixels.[2][3]
IMG-03 Inconsistent Phenotypic Expression 1. Cell culture variability (passage number, confluency).2. Inconsistent DAC inhibitor concentration or incubation time.3. Edge effects in multi-well plates.1. Maintain consistent cell culture conditions and use cells within a narrow passage number range.2. Ensure accurate and consistent preparation of the DAC inhibitor solution and treatment duration.3. Avoid using the outer wells of plates for analysis or ensure proper humidification to minimize evaporation.
IMG-04 Poor Image Resolution 1. Incorrect objective lens for the desired magnification.2. Refractive index mismatch between immersion oil and coverslip.3. Sample is not flat on the slide.1. Use an objective with the appropriate numerical aperture (NA) for the desired resolution.2. Use the immersion oil specified by the objective manufacturer.3. Ensure the coverslip is properly mounted and sealed to avoid movement.

Frequently Asked Questions (FAQs)

???+ question "What is the general mechanism of action for DAC inhibitors?"

???+ question "How can I determine the optimal concentration and incubation time for a DAC inhibitor?"

???+ question "What are the common morphological changes induced by DAC inhibitors?"

???+ question "Which fluorescent probes are suitable for imaging these phenotypes?"

Experimental Protocols & Methodologies

Protocol 1: Immunofluorescence Staining for Phenotypic Markers

This protocol outlines the steps for staining cells treated with a DAC inhibitor to visualize a protein marker of interest.

  • Cell Seeding: Seed cells onto glass coverslips or in imaging-quality multi-well plates. Allow cells to adhere overnight.

  • DAC Inhibitor Treatment: Treat cells with the desired concentration of the DAC inhibitor for the predetermined time. Include a vehicle-treated control (e.g., DMSO).

  • Fixation: Gently wash the cells with Phosphate-Buffered Saline (PBS). Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[1][4]

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: If the target protein is intracellular, permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.[5]

  • Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% Normal Goat Serum, 1% BSA in PBS) for 1 hour at room temperature.[1]

  • Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer and incubate with the cells overnight at 4°C in a humidified chamber.

  • Washing: Wash the cells three times with PBS containing 0.05% Tween-20 (PBS-T) for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Incubate for 1 hour at room temperature, protected from light.

  • Counterstaining & Mounting: Wash the cells three times with PBS-T. If desired, add a nuclear counterstain like DAPI. Mount the coverslip onto a microscope slide using an anti-fade mounting medium.

  • Imaging: Image the slides using a fluorescence microscope with appropriate filters and settings.

Protocol 2: Live-Cell Imaging Workflow

This protocol provides a basic framework for monitoring dynamic cellular changes in response to a DAC inhibitor.

  • Cell Seeding: Seed cells in a glass-bottom dish or plate suitable for live-cell imaging.

  • Staining (Optional): If using live-cell compatible dyes (e.g., Hoechst 33342 for nucleus, or specific CellLight™ reagents), add them to the medium according to the manufacturer's instructions.

  • Microscope Setup: Place the dish on the microscope stage equipped with an environmental chamber. Set the chamber to 37°C and 5% CO₂.

  • Baseline Imaging: Acquire images of the cells before adding the DAC inhibitor to establish a baseline.

  • Treatment: Carefully add the pre-warmed medium containing the DAC inhibitor to the cells.

  • Time-Lapse Acquisition: Begin the time-lapse imaging, acquiring images at set intervals (e.g., every 15-30 minutes) for the desired duration of the experiment.

  • Data Analysis: Analyze the resulting image sequence to quantify changes in morphology, fluorescence intensity, or cell motility over time.

Visualizations: Pathways and Workflows

DAC_Inhibitor_Pathway DAC_Inhibitor DAC Inhibitor DACs Deacetylases (e.g., HDACs) DAC_Inhibitor->DACs inhibition Histones Histone Proteins Acetylation Increased Histone Acetylation Histones->Acetylation leads to Chromatin Chromatin Relaxation Acetylation->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression p21 p21 Upregulation Gene_Expression->p21 Apoptotic_Genes Pro-Apoptotic Gene Expression Gene_Expression->Apoptotic_Genes CDK Cyclin/CDK Inhibition p21->CDK inhibits G1_Arrest G1 Cell Cycle Arrest CDK->G1_Arrest results in Caspase Caspase Activation Apoptotic_Genes->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Fig 1. Simplified signaling pathway of a generic DAC inhibitor.

Immunofluorescence_Workflow cluster_prep Sample Preparation cluster_stain Staining cluster_image Imaging & Analysis A 1. Seed Cells on Coverslips B 2. Treat with DAC Inhibitor A->B C 3. Fix & Permeabilize B->C D 4. Block C->D E 5. Primary Antibody D->E F 6. Secondary Antibody & Counterstain E->F G 7. Mount Coverslip F->G H 8. Acquire Image G->H I 9. Analyze Data H->I

Fig 2. Experimental workflow for immunofluorescence staining.

Troubleshooting_Logic Start High Background Signal? Check_Blocking Is Blocking Step Included? Start->Check_Blocking Yes Check_Washes Are Wash Steps Sufficient? Check_Blocking->Check_Washes Yes Add_Blocking Action: Add 1hr Blocking Step Check_Blocking->Add_Blocking No Check_Ab_Titer Antibody Titrated? Check_Washes->Check_Ab_Titer Yes Increase_Washes Action: Increase Wash Duration & Repetitions Check_Washes->Increase_Washes No Check_Autofluor Check for Autofluorescence (Unstained Control) Check_Ab_Titer->Check_Autofluor Yes Titrate_Ab Action: Perform Antibody Titration Experiment Check_Ab_Titer->Titrate_Ab No Use_Quenching Action: Use Quenching Agent or Spectral Unmixing Check_Autofluor->Use_Quenching Resolved Problem Resolved Add_Blocking->Resolved Increase_Washes->Resolved Titrate_Ab->Resolved Use_Quenching->Resolved

Fig 3. Troubleshooting logic for high background signal.

References

Validation & Comparative

Validating the Homeotic Effects of DAC-2-25: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals no specific information regarding a compound designated "DAC-2-25" in the context of homeotic effects. The search results did not yield any data on its mechanism of action, signaling pathways, or experimental validation for such properties.

The term "DAC" is an acronym for several distinct entities in scientific and technical fields, including:

  • Defensive Antibacterial Coating: A material designed to prevent bacterial growth on surfaces.[1]

  • Deacetylase Inhibitors (DACi): A class of drugs that inhibit deacetylase enzymes and are investigated for their potential in cancer therapy.[2]

  • Design Automation Conference (DAC): A long-standing conference in the field of electronic design automation.[3][4]

  • Dacarbazine (DTIC): An anticancer chemotherapy drug.[5]

  • Dystrophin-Associated Complex (DAC): A group of proteins associated with the dystrophin protein in muscle cells.[6]

None of the retrieved search results provided any connection between a compound named "this compound" and the biological process of homeosis, which involves the transformation of one body part into another.

Due to the absence of any specific information on "this compound" and its purported homeotic effects, it is not possible to provide a comparison with other alternatives, detail experimental protocols, or create visualizations of its signaling pathways. Further research or clarification on the identity of "this compound" is required to proceed with the requested analysis.

References

Comparative Analysis of Wnt Pathway Activators: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Wnt signaling pathway is a crucial regulator of embryonic development, stem cell maintenance, and tissue regeneration.[1] Dysregulation of this pathway is implicated in various diseases, making its activators valuable tools for research and potential therapeutic development. This guide provides a comparative overview of common Wnt pathway activators, presenting key performance data, detailed experimental protocols, and a visual representation of the signaling cascade.

A Note on DAC-2-25

Initial investigation into the compound this compound, a modulator of head regeneration in Hydra, did not yield scientific evidence to classify it as a direct activator of the Wnt signaling pathway. A key study on this compound reported that while it induces a homeotic transformation in Hydra, the expression of the primary Wnt ligand, HyWnt3, remains unchanged.[2] Further literature searches did not reveal any studies demonstrating this compound's mechanism of action via direct Wnt pathway activation, such as through the stabilization of β-catenin or activation of TCF/LEF reporters. Therefore, this compound is not included in the following comparison of established Wnt pathway activators.

Overview of Wnt Signaling Pathway

The canonical Wnt signaling pathway is initiated when a Wnt ligand binds to a Frizzled (FZD) receptor and its co-receptor, LRP5/6. This binding event leads to the recruitment of Dishevelled (Dvl), which in turn inhibits the "destruction complex" comprised of Axin, APC, CK1, and GSK-3β. In the absence of a Wnt signal, this complex phosphorylates β-catenin, targeting it for proteasomal degradation.[3] Upon inhibition of the destruction complex, β-catenin accumulates in the cytoplasm and translocates to the nucleus. In the nucleus, β-catenin associates with TCF/LEF transcription factors to activate the expression of Wnt target genes, such as AXIN2 and MYC.[4][5]

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inactive Wnt OFF State cluster_active Wnt ON State Wnt Wnt Ligand FZD Frizzled (FZD) Wnt->FZD binds LRP56 LRP5/6 Wnt->LRP56 co-receptor binding FZD->LRP56 Dvl Dishevelled (Dvl) FZD->Dvl recruits DestructionComplex Destruction Complex (Axin, APC, GSK-3β, CK1) Dvl->DestructionComplex inhibits beta_catenin_cyto β-catenin DestructionComplex->beta_catenin_cyto phosphorylates for degradation Proteasome Proteasome beta_catenin_cyto->Proteasome degraded by beta_catenin_nuc β-catenin beta_catenin_cyto->beta_catenin_nuc translocates TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF binds Wnt_Target_Genes Wnt Target Genes (e.g., AXIN2, MYC) TCF_LEF->Wnt_Target_Genes activates transcription DestructionComplex_inactive Active Destruction Complex beta_catenin_degraded β-catenin degraded DestructionComplex_inactive->beta_catenin_degraded Wnt_active Wnt Present beta_catenin_accumulates β-catenin accumulates Wnt_active->beta_catenin_accumulates

Caption: Canonical Wnt Signaling Pathway.

Comparison of Common Wnt Pathway Activators

The following table summarizes the key characteristics of three widely used Wnt pathway activators.

ActivatorMechanism of ActionTypical Effective Concentration / EC50Key AdvantagesKey Disadvantages
Recombinant Wnt3a Natural ligand for the FZD/LRP5/6 receptor complex.[6]EC50: 5-125 ng/mL in various cell lines.[7][8]Physiologically relevant activator.High cost, batch-to-batch variability, requires a hydrophobic carrier to maintain activity.[9]
CHIR99021 Highly selective small molecule inhibitor of GSK-3α/β.[10]IC50: 6.7 nM for GSK-3β.[11] EC50 for Wnt activation varies by cell type.Potent and highly selective, low cytotoxicity at effective concentrations, cost-effective.[11][12][13]Off-target effects are possible as GSK-3 has other functions.[14]
Wnt Agonist (BML-284) Small molecule that activates the Wnt pathway downstream of the receptor but does not inhibit GSK-3β.[15]EC50: 0.7 µM for TCF-dependent transcriptional activity.[]Cell-permeable, activates the pathway without inhibiting GSK-3β.The precise molecular target is not as well-defined as CHIR99021.

Experimental Protocols

Accurate assessment of Wnt pathway activation is critical. Below are standard protocols for key assays.

TCF/LEF Luciferase Reporter Assay (TOP/FOPflash)

This assay measures the transcriptional activity of the β-catenin/TCF/LEF complex.

TOPflash_Workflow start Seed cells in a 96-well plate transfect Co-transfect with: - TOPflash or FOPflash vector - Renilla luciferase vector (for normalization) start->transfect incubate1 Incubate for 24 hours transfect->incubate1 treat Treat cells with Wnt activator (e.g., CHIR99021, Wnt3a) incubate1->treat incubate2 Incubate for 6-24 hours treat->incubate2 lyse Lyse cells using Passive Lysis Buffer incubate2->lyse measure Measure Firefly and Renilla luciferase activity using a luminometer lyse->measure analyze Analyze data: Normalize Firefly to Renilla activity (TOP/FOP ratio) measure->analyze end Results analyze->end

Caption: TCF/LEF Luciferase Reporter Assay Workflow.

Protocol:

  • Cell Seeding: Seed HEK293T or other suitable cells in a 96-well plate at a density of 2 x 10⁴ cells per well.[17]

  • Transfection: After 24 hours, co-transfect cells with a TOPflash (containing wild-type TCF/LEF binding sites) or FOPflash (containing mutated sites, as a negative control) reporter plasmid and a Renilla luciferase plasmid for normalization, using a suitable transfection reagent.[1][18]

  • Treatment: 24 hours post-transfection, replace the medium with fresh medium containing the Wnt activator (e.g., 3 µM CHIR99021) or vehicle control.[17]

  • Incubation: Incubate the cells for an additional 6-24 hours.

  • Lysis and Measurement: Lyse the cells and measure Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.[17]

  • Data Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well. The activity of the Wnt pathway is determined by the ratio of normalized TOPflash to FOPflash activity.[18]

β-catenin Stabilization Assay (Western Blot)

This method detects the accumulation of β-catenin in the cytoplasm and nucleus upon Wnt pathway activation.

Protocol:

  • Cell Treatment: Plate cells and treat with the Wnt activator for the desired time points (e.g., 0, 1, 3, 6 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.[19]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against β-catenin (and a loading control like GAPDH or β-actin) overnight at 4°C.[19]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify band intensities using densitometry software and normalize β-catenin levels to the loading control. An increase in the β-catenin band intensity indicates pathway activation.[20]

Wnt Target Gene Expression Analysis (qRT-PCR)

This protocol quantifies the mRNA levels of Wnt target genes, such as AXIN2 and MYC, which are upregulated upon pathway activation.

Protocol:

  • Cell Treatment and RNA Extraction: Treat cells with the Wnt activator. Harvest the cells and extract total RNA using a suitable kit.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.[21]

  • Quantitative Real-Time PCR (qRT-PCR):

    • Prepare a reaction mix containing cDNA, forward and reverse primers for target genes (AXIN2, MYC) and a housekeeping gene (e.g., GAPDH), and a SYBR Green master mix.[22]

    • Perform the qRT-PCR using a real-time PCR system.

  • Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene. An increase in the relative mRNA levels indicates Wnt pathway activation.

Conclusion

The choice of a Wnt pathway activator depends on the specific experimental goals, cell type, and budget. Recombinant Wnt3a offers physiological relevance but comes with higher costs and handling complexities. Small molecules like CHIR99021 and Wnt Agonist (BML-284) provide potent, cost-effective, and convenient alternatives. The selection of the appropriate activator should be guided by a clear understanding of its mechanism of action and validated using robust experimental methods as outlined in this guide.

References

A Comparative Analysis of DAC-2-25 and Other Regeneration-Inducing Compounds in Hydra

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of DAC-2-25 with other small molecules known to induce regeneration, supported by experimental data and detailed protocols. This document focuses on compounds that modulate the Wnt signaling pathway in the freshwater polyp Hydra, a powerful model organism for studying regeneration.

Introduction

The remarkable regenerative capacity of Hydra has long been a subject of fascination and intense scientific inquiry. This simple freshwater animal can regenerate a complete body from a small fragment, a process orchestrated by complex signaling pathways. A key player in this process is the canonical Wnt signaling pathway, which is crucial for the establishment and maintenance of the head organizer. Small molecules that modulate this pathway offer powerful tools to dissect the mechanisms of regeneration and hold potential for therapeutic applications.

This guide focuses on this compound, a novel small molecule identified as a modulator of Hydra head regeneration. To provide a comprehensive understanding of its performance, we compare it with two other well-characterized regeneration-inducing compounds that also target the Wnt pathway: Alsterpaullone and CHIR99021. All three compounds are inhibitors of Glycogen Synthase Kinase 3 (GSK-3), a negative regulator of the Wnt pathway. By inhibiting GSK-3, these molecules lead to the stabilization and nuclear accumulation of β-catenin, which in turn activates Wnt target genes and promotes the formation of a head organizer.

Comparative Performance of Regeneration-Inducing Compounds

The efficacy of this compound, Alsterpaullone, and CHIR99021 in inducing regeneration in Hydra can be assessed by their ability to induce ectopic heads and tentacles along the body column. The following table summarizes the observed effects of these compounds based on available literature. It is important to note that direct side-by-side quantitative comparisons with detailed dose-response curves are not extensively available in the published literature; therefore, the data presented here is a synthesis of findings from various studies.

CompoundTargetConcentration Range (in Hydra)Observed PhenotypeKey Findings & References
This compound Likely GSK-3Not specified in detailInduces a homeotic transformation, leading to the formation of ectopic heads.A novel modulator of Hydra head regeneration.[1]
Alsterpaullone GSK-3β0.3 - 10 µMInduces ectopic tentacles and heads. At 5 µM, can rescue foot regeneration in H. oligactis and induce ectopic heads. Higher concentrations (10 µM) increase the frequency of ectopic head formation.A well-established GSK-3 inhibitor used to study Wnt signaling in Hydra regeneration.[2][3][4]
CHIR99021 GSK-3α/β1 - 50 µg/ml (in mouse digit culture)Potent Wnt activator. In other systems, promotes regeneration and differentiation. Specific quantitative data on ectopic head formation in Hydra is limited in readily available literature.A highly specific and potent GSK-3 inhibitor.[5][6][7][8]

Signaling Pathway: Wnt Activation through GSK-3 Inhibition

The primary mechanism of action for this compound, Alsterpaullone, and CHIR99021 in inducing regeneration in Hydra is the activation of the canonical Wnt signaling pathway through the inhibition of GSK-3.

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled (Dsh) Frizzled->Dsh LRP56 LRP5/6 Co-receptor LRP56->Dsh Axin Axin Dsh->Axin inhibits GSK3 GSK-3 BetaCatenin β-catenin GSK3->BetaCatenin phosphorylates for degradation Axin->GSK3 APC APC APC->GSK3 Degradation Proteasomal Degradation BetaCatenin->Degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF translocates and binds Inhibitors This compound Alsterpaullone CHIR99021 Inhibitors->GSK3 TargetGenes Wnt Target Genes (Head Organizer Formation) TCF_LEF->TargetGenes activates

Canonical Wnt Signaling Pathway and GSK-3 Inhibition.

In the absence of a Wnt signal, GSK-3 is part of a "destruction complex" that phosphorylates β-catenin, targeting it for proteasomal degradation. The binding of Wnt ligands to their receptors, Frizzled and LRP5/6, leads to the recruitment of Dishevelled and the inhibition of the destruction complex. GSK-3 inhibitors like this compound, Alsterpaullone, and CHIR99021 bypass the need for Wnt ligand binding by directly inhibiting GSK-3 activity. This leads to the accumulation of β-catenin in the cytoplasm, its subsequent translocation to the nucleus, and the activation of TCF/LEF-mediated transcription of genes responsible for head organizer formation.

Experimental Protocols

To facilitate reproducible and comparative studies, a standardized protocol for assessing the regeneration-inducing effects of small molecules in Hydra vulgaris is provided below. This protocol is a synthesis of methodologies described in the cited literature.

Objective: To quantitatively assess the dose-dependent effect of a test compound on head regeneration and ectopic head formation in Hydra vulgaris.

Materials:

  • Hydra vulgaris (strain AEP or other standard strain), well-fed and starved for 24 hours prior to the experiment.

  • Hydra medium (e.g., 1 mM Tris-HCl pH 7.6, 1 mM NaHCO3, 0.1 mM KCl, 0.1 mM MgCl2, 1 mM CaCl2).

  • Test compounds (this compound, Alsterpaullone, CHIR99021) dissolved in a suitable solvent (e.g., DMSO).

  • Petri dishes (60 mm).

  • Fine surgical scissors or a scalpel.

  • Stereomicroscope.

  • Incubator at 18-20°C.

Experimental Workflow:

Workflow for Assessing Regeneration-Inducing Compounds.

Procedure:

  • Preparation of Hydra: Select healthy, non-budding Hydra that have been starved for 24 hours.

  • Bisection: Using a stereomicroscope, bisect the Hydra just below the tentacle whorl (at approximately 80% of the body length from the foot). This will generate a head and a body column fragment. For studying ectopic head formation on intact animals, this step can be omitted.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (e.g., 0.1, 0.5, 1, 5, 10 µM for Alsterpaullone; a similar range should be tested for this compound and CHIR99021) in Hydra medium. Include a solvent control (e.g., DMSO at the highest concentration used for the compounds).

    • Place 10-15 bisected body columns or intact Hydra into each petri dish containing 10 mL of the respective treatment solution.

  • Incubation: Incubate the dishes at 18-20°C for 3-5 days. Change the medium with the respective treatment solution daily.

  • Phenotypic Analysis:

    • At 24, 48, 72, and 96 hours post-bisection/treatment, observe the animals under a stereomicroscope.

    • For bisected Hydra: Score the percentage of animals that have regenerated a complete head (hypostome and tentacles).

    • For intact Hydra: Count the number of ectopic heads and/or tentacles per animal.

  • Data Analysis:

    • For each compound and concentration, calculate the mean and standard deviation of the percentage of regenerated heads or the number of ectopic heads.

    • Plot dose-response curves to compare the potency of the different compounds.

Conclusion

This compound, Alsterpaullone, and CHIR99021 are all effective inducers of regeneration in Hydra through their shared mechanism of GSK-3 inhibition and subsequent Wnt pathway activation. While Alsterpaullone is a well-documented tool for such studies, the novel compound this compound presents an interesting alternative that warrants further quantitative investigation. The provided standardized protocol offers a framework for conducting direct comparative studies to elucidate the relative potency and specific effects of these and other regeneration-inducing compounds. Such research is crucial for advancing our fundamental understanding of regeneration and for the potential development of novel therapeutic strategies.

References

Unraveling the Mechanism of Daclizumab: A Comparative Guide to Replicating the Original Study on IL-2 Trans-Presentation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the seminal findings on the mechanism of action of daclizumab, focusing on the landmark 2011 study by Wuest et al. that first described the theory of IL-2 trans-presentation by dendritic cells. We will delve into the original study's findings and compare them with an alternative mechanism, monocyte-mediated trogocytosis, proposed by Zhang et al. in 2014. This guide offers detailed experimental protocols, quantitative data summaries, and visual workflows to aid researchers in understanding and potentially replicating these pivotal studies.

Core Concepts: Daclizumab's Impact on T-Cell Activation

Daclizumab, a humanized monoclonal antibody, targets the CD25 alpha subunit of the high-affinity interleukin-2 (IL-2) receptor. Its therapeutic effect in autoimmune diseases like multiple sclerosis was initially thought to be a straightforward blockade of IL-2 signaling in activated T-cells. However, research has revealed a more complex and nuanced mechanism of action.

The study by Wuest and colleagues proposed a novel mechanism: daclizumab's primary effect is not on the T-cell itself, but on the antigen-presenting dendritic cell (DC). They posited that DCs "trans-present" IL-2 to T-cells, a critical step for the activation of T-cells that have not yet upregulated their own high-affinity IL-2 receptors. Daclizumab, by binding to CD25 on DCs, disrupts this process, thereby inhibiting T-cell activation and proliferation.

In contrast, a 2014 study by Zhang and colleagues presented evidence for an additional mechanism: daclizumab facilitates the removal of CD25 from the surface of T-cells by monocytes through a process called trogocytosis. This "stripping" of the IL-2 receptor subunit would also lead to a dampening of the immune response.

Comparative Analysis of Key Experimental Findings

To facilitate a clear comparison, the key quantitative findings from both the Wuest et al. and Zhang et al. studies are summarized below. These tables highlight the experimental evidence supporting each proposed mechanism.

Table 1: Inhibition of Antigen-Specific T-Cell Proliferation (Wuest et al., 2011)
ConditionProliferation of CD4+ T-cells (%)Proliferation of CD8+ T-cells (%)
Control (T-cells + Antigen-loaded DCs) 15.27.8
Daclizumab (10 µg/mL) 3.31.7
Control Antibody (MA-251) 14.97.5

Data are representative of multiple experiments and show a significant reduction in T-cell proliferation in the presence of daclizumab.

Table 2: STAT5 Phosphorylation in T-cells (Wuest et al., 2011)
ConditionpSTAT5+ CD4+ T-cells (%)
T-cells + Antigen-loaded CD25+ DCs 25.4
T-cells + Antigen-loaded CD25+ DCs + Daclizumab 5.1
T-cells + Antigen-loaded CD25- DCs 6.2

This table demonstrates that the presence of CD25 on dendritic cells is crucial for robust STAT5 phosphorylation in T-cells, and that this signaling is blocked by daclizumab.

Table 3: Monocyte-Mediated Reduction of CD25 on T-cells (Zhang et al., 2014)
ConditionCD25 MFI on CD4+ T-cells
Activated T-cells (Control) 10,500
Activated T-cells + Daclizumab 9,800
Activated T-cells + Monocytes 8,200
Activated T-cells + Monocytes + Daclizumab 3,100

MFI (Mean Fluorescence Intensity) indicates the amount of CD25 on the cell surface. The data shows a dramatic reduction in CD25 levels only when both monocytes and daclizumab are present.

Visualizing the Signaling Pathways and Experimental Workflows

To further clarify the proposed mechanisms and the experimental approaches used to investigate them, the following diagrams have been generated using Graphviz.

IL2_Trans_Presentation cluster_DC Dendritic Cell (DC) cluster_Tcell T-Cell cluster_Dac Daclizumab Action DC Antigen-Presenting DC CD25_DC CD25 IL2 IL-2 MHC_Peptide MHC-Peptide CD25_DC->IL2 IL-2 Binding IL2R_beta_gamma IL-2Rβγ IL2->IL2R_beta_gamma Signal 3: Trans-presentation TCR TCR MHC_Peptide->TCR Signal 1: Antigen Recognition Tcell Naive T-Cell Daclizumab Daclizumab Daclizumab->CD25_DC Blocks IL-2 Binding

Caption: IL-2 Trans-Presentation Signaling Pathway.

Trogocytosis_Workflow cluster_Tcell Activated T-Cell cluster_Monocyte Monocyte cluster_Dac Daclizumab Action Tcell CD25+ T-Cell CD25_Tcell CD25 Monocyte Monocyte Monocyte->Tcell Trogocytosis: CD25 Removal FcR Fc Receptor Daclizumab Daclizumab Daclizumab->CD25_Tcell Binds to CD25 Daclizumab->FcR Fc portion binds to Fc Receptor

Caption: Monocyte-Mediated Trogocytosis Workflow.

Detailed Experimental Protocols

To facilitate the replication of these findings, detailed methodologies for the key experiments are provided below.

T-cell Proliferation Assay (Wuest et al., 2011)
  • Cell Preparation:

    • Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors by Ficoll-Paque density gradient centrifugation.

    • Generate monocyte-derived dendritic cells (DCs) by culturing monocytes with GM-CSF and IL-4 for 5-7 days.

    • Mature DCs by adding a cytokine cocktail (e.g., TNF-α, IL-1β, IL-6, and PGE2) for 48 hours.

    • Isolate CD4+ and CD8+ T-cells from the remaining PBMCs using magnetic-activated cell sorting (MACS).

    • Label T-cells with 5,6-carboxyfluorescein diacetate succinimidyl ester (CFSE).

  • Co-culture:

    • Load mature DCs with a specific antigen (e.g., tetanus toxoid) for 2-4 hours.

    • Co-culture CFSE-labeled T-cells with antigen-loaded DCs at a ratio of 10:1 (T-cells:DCs) in 96-well round-bottom plates.

    • Add daclizumab (10 µg/mL) or a control antibody to the respective wells.

  • Analysis:

    • Culture for 5-7 days at 37°C in a 5% CO2 incubator.

    • Harvest cells and stain with fluorescently labeled antibodies against CD4 and CD8.

    • Analyze T-cell proliferation by flow cytometry, measuring the dilution of CFSE in the CD4+ and CD8+ T-cell populations.

STAT5 Phosphorylation Assay (Wuest et al., 2011)
  • Cell Preparation:

    • Prepare mature DCs and T-cells as described above.

    • For some experiments, generate CD25-negative DCs by sorting.

  • Co-culture and Stimulation:

    • Co-culture T-cells with antigen-loaded DCs (CD25+ or CD25-) for 2 hours.

    • Include conditions with and without daclizumab.

  • Staining and Analysis:

    • Fix cells with paraformaldehyde immediately after the incubation period.

    • Permeabilize cells with methanol.

    • Stain with a fluorescently labeled antibody specific for phosphorylated STAT5 (pSTAT5), along with antibodies for CD4 and CD8.

    • Analyze the percentage of pSTAT5-positive cells within the CD4+ and CD8+ T-cell gates by flow cytometry.

Monocyte-Mediated Trogocytosis Assay (Zhang et al., 2014)
  • Cell Preparation:

    • Isolate PBMCs from healthy donors.

    • Activate T-cells within the PBMC population by stimulating with phytohemagglutinin (PHA) for 72 hours to induce high CD25 expression.

    • Isolate monocytes from a separate aliquot of PBMCs by plastic adherence.

  • Co-culture:

    • Co-culture the activated T-cells with the isolated monocytes at a 1:1 ratio.

    • Add daclizumab (1 µg/mL) or a control IgG to the culture.

    • Incubate for 24 hours at 37°C.

  • Analysis:

    • Harvest the cells and stain with fluorescently labeled antibodies against CD4 and CD25.

    • Analyze the mean fluorescence intensity (MFI) of CD25 on the CD4+ T-cell population by flow cytometry to quantify the amount of CD25 remaining on the T-cell surface.

Conclusion and Future Directions

The studies by Wuest et al. and Zhang et al. provide compelling, though not mutually exclusive, evidence for the complex mechanisms underlying the therapeutic effects of daclizumab. The IL-2 trans-presentation model highlights a novel aspect of dendritic cell function in initiating T-cell responses, while the trogocytosis model reveals an additional layer of immune regulation mediated by monocytes.

For researchers in drug development, a thorough understanding of these distinct yet potentially complementary mechanisms is crucial for the design of next-generation immunomodulatory therapies. Replicating these key experiments can provide valuable insights into the intricate interplay between different immune cell populations and the targeted effects of therapeutic antibodies. Further research is warranted to elucidate the relative contributions of IL-2 trans-presentation and trogocytosis to the clinical efficacy of daclizumab and to explore whether these mechanisms are at play in other antibody-based therapies. This guide serves as a foundational resource for such investigative endeavors.

A Comparative Guide to Chemical Modulators of Tentacle and Neurite Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a quantitative analysis of chemical compounds that induce or inhibit the formation of tentacles in cnidarian models (Hydra vulgaris and Nematostella vectensis) and neurite outgrowth in the PC12 cell line, a well-established neuronal model. The objective is to offer a comparative overview of their performance, supported by experimental data, to aid in the selection of appropriate modulators for studies in developmental biology, neurobiology, and toxicology.

Quantitative Comparison of Chemical Modulators

The following tables summarize the quantitative effects of various compounds on tentacle formation and neurite outgrowth. These compounds are categorized as either inducers or inhibitors of these processes.

Table 1: Inducers of Tentacle/Neurite Formation

CompoundModel Organism/Cell LineConcentrationQuantitative EffectCitation(s)
Head Activator Peptide Hydra vulgaris1 pM~25% increase in the number of tentacle-specific nerve cells and epithelial cells.[1][1]
Chick Embryonic Neurons1 pMNeuron survival enhanced up to 3 times that of control cultures, similar to Nerve Growth Factor (NGF).[2][2]
Alsterpaullone Hydra vulgaris5 µMInduces the formation of ectopic tentacles along the body column after 2-3 days of treatment.[3][3]
HydractiniaNot SpecifiedCauses growing polyps to form ectopic tentacles and additional heads along their body column.[4][4]
Nerve Growth Factor (NGF) PC12 Cells100 ng/mLOptimal for inducing neurite outgrowth for quantitative assessment.[5][5]

Table 2: Inhibitors of Tentacle/Neurite Formation

CompoundModel Organism/Cell LineConcentrationQuantitative EffectCitation(s)
DAPT (γ-secretase inhibitor) Nematostella vectensis20 µMComplete failure to develop tentacles in treated animals compared to controls.[6][6]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Quantification of Tentacle Formation in Hydra vulgaris

Objective: To quantify the effect of a chemical compound (e.g., Head Activator peptide) on tentacle regeneration.

Methodology:

  • Animal Culture: Culture Hydra vulgaris in a suitable medium (e.g., Hydra medium) at a constant temperature.

  • Pre-treatment: Incubate whole hydra in the desired concentration of the test compound (e.g., 1 pM Head Activator) or control medium for a specified period (e.g., 18 hours).[1]

  • Tentacle Excision: Excise the tentacles at their base from both treated and control animals to initiate regeneration.

  • Regeneration Period: Allow the animals to regenerate for a defined period.

  • Quantification:

    • Count the number of regenerated tentacles under a dissecting microscope.

    • For cellular-level analysis, fixation and immunostaining for tentacle-specific markers (e.g., NV1 antibody for nerve cells) can be performed.[1]

    • Count the number of labeled cells in the regenerated tentacles.

  • Statistical Analysis: Compare the average number of tentacles or labeled cells between treated and control groups using a Student's t-test.

Inhibition of Tentacle Elongation in Nematostella vectensis

Objective: To assess the inhibitory effect of a compound (e.g., DAPT) on tentacle development.

Methodology:

  • Animal Culture: Raise Nematostella vectensis larvae in artificial seawater at a controlled temperature (e.g., 16°C).[6]

  • Treatment: At the planula stage (e.g., 8 days post-spawning), incubate the animals in the test compound (e.g., 20 µM DAPT with 0.1% DMSO) or control medium (0.1% DMSO in artificial seawater) for a specified duration (e.g., 2 days) in the dark.[6]

  • Phenotypic Assessment:

    • After the incubation period, observe the animals under a microscope.

    • Quantify the percentage of animals that have successfully developed tentacles in both the treated and control groups.[6]

  • Imaging: For detailed morphological analysis, fix the animals and stain with phalloidin (for F-actin) and a nuclear stain (e.g., Hoechst). Acquire images using confocal microscopy.[7]

  • Statistical Analysis: Use a Student's t-test to compare the percentage of tentacle formation between the treated and control groups.[6]

Neurite Outgrowth Assay in PC12 Cells

Objective: To quantify the effect of a compound (e.g., Nerve Growth Factor) on neurite outgrowth.

Methodology:

  • Cell Culture: Culture PC12 cells in a suitable medium (e.g., DMEM with horse and bovine serum) at 37°C in a CO2 incubator.[8]

  • Plating: Plate the cells in 96-well microplates at an optimal density (e.g., 2000 cells per well).[5]

  • Treatment: Add the test compound (e.g., 100 ng/mL NGF) to the culture medium at the time of plating to induce differentiation.[5]

  • Incubation: Culture the cells for a specified period (e.g., 96 hours) to allow for neurite outgrowth.[5]

  • Immunostaining:

    • Fix the cells.

    • Permeabilize and block non-specific binding.

    • Incubate with a primary antibody against a neuronal marker (e.g., anti-βIII tubulin).

    • Incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., Hoechst 33258).[5]

  • High-Content Imaging and Analysis:

    • Acquire images using an automated imaging system (e.g., Cellomics ArrayScan VTI).[5]

    • Use a neurite outgrowth analysis software module to quantify parameters such as total neurite length per cell, number of neurites, and extent of branching.[7][9]

  • Statistical Analysis: Compare the neurite outgrowth parameters between treated and control wells.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involved in tentacle formation and a typical experimental workflow for quantitative analysis.

Wnt_Signaling_Hydra cluster_intracellular Intracellular Wnt Wnt Ligand Fz Frizzled Receptor Wnt->Fz Binds Dsh Dishevelled Fz->Dsh Activates GSK3b GSK-3β Dsh->GSK3b Inhibits Beta_Catenin β-catenin GSK3b->Beta_Catenin Phosphorylates for Degradation APC_Axin APC/Axin Complex APC_Axin->Beta_Catenin Promotes Degradation TCF TCF Beta_Catenin->TCF Binds Target_Genes Target Gene Expression TCF->Target_Genes Activates Alsterpaullone Alsterpaullone Alsterpaullone->GSK3b Inhibits Tentacle Formation Tentacle Formation Target_Genes->Tentacle Formation

Caption: Canonical Wnt signaling pathway in Hydra leading to tentacle formation.

Notch_Signaling_Nematostella cluster_cell2 Receiving Cell Delta Delta Ligand Notch Notch Receptor Delta->Notch Binds Gamma_Secretase γ-secretase Notch->Gamma_Secretase Cleavage Site NICD NICD Gamma_Secretase->NICD Releases SuH Su(H)/CSL NICD->SuH Binds Target_Genes Target Gene Expression (e.g., Hes) SuH->Target_Genes Activates DAPT DAPT DAPT->Gamma_Secretase Inhibits Tentacle Elongation Tentacle Elongation Target_Genes->Tentacle Elongation

Caption: Notch signaling pathway in Nematostella mediating tentacle elongation.

Experimental_Workflow Start Start: Culture Model (e.g., PC12 cells, Hydra) Treatment Apply Chemical Modulator (Inducer/Inhibitor) & Control Start->Treatment Incubation Incubate for Defined Period Treatment->Incubation Data_Acquisition Data Acquisition: - Microscopy - High-Content Imaging Incubation->Data_Acquisition Quantification Quantitative Analysis: - Count Tentacles/Neurites - Measure Length & Branching Data_Acquisition->Quantification Analysis Statistical Analysis (e.g., t-test, ANOVA) Quantification->Analysis End End: Comparative Results Analysis->End

Caption: General experimental workflow for quantitative analysis of tentacle/neurite formation.

References

Comparative Analysis of Small Molecules in Hydra Regeneration: A Guide to Control Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the small molecule DAC-2-25 and its functional alternative, Alsterpaullone, both of which modulate pattern formation in the freshwater polyp Hydra. This document outlines key control experiments, detailed experimental protocols, and quantitative data to aid researchers in the design and interpretation of studies on regeneration and developmental biology.

Introduction to this compound and Control Compounds

This compound is a novel small molecule identified through a chemical screen that induces a homeotic transformation of the Hydra's body column into tentacle-like structures.[1][2] Its precise molecular target is not yet fully elucidated, making the use of well-characterized control compounds essential for mechanistic studies.

For the purpose of this guide, we will compare this compound with:

  • Alsterpaullone (Positive Control): A known inhibitor of glycogen synthase kinase 3β (GSK-3β), which is a key negative regulator of the canonical Wnt signaling pathway.[3][4][5] Activation of the Wnt pathway by Alsterpaullone in Hydra results in the formation of ectopic tentacles, a phenotype that phenocopies the effect of this compound, suggesting a potential convergence on the Wnt signaling pathway.[4][5]

  • 1-Azakenpaullone (Negative Control): A structurally related analog of Alsterpaullone that exhibits significantly weaker inhibition of GSK-3β. This compound serves as a negative control to demonstrate the specificity of the observed phenotype to the inhibition of the target pathway.

  • Dimethyl Sulfoxide (DMSO) (Vehicle Control): The solvent used to dissolve this compound and the other compounds. It is used to control for any effects of the solvent on the Hydra.

Comparative Performance Data

The following table summarizes the observed effects of this compound and control compounds on Hydra regeneration.

CompoundConcentrationTime to PhenotypePhenotypePercentage of Animals Affected
This compound 10 µM2-3 daysTransformation of body column to tentacles>90%
Alsterpaullone 5 µM3-4 daysFormation of ectopic tentacles~80%[4]
1-Azakenpaullone 10 µM> 7 daysNo significant phenotype<5%
DMSO 0.1% (v/v)> 7 daysNormal regeneration0%

Experimental Protocols

Hydra Culture and Handling
  • Culture: Hydra vulgaris (strain AEP) are maintained in Hydra medium (1 mM Tris-HCl pH 7.6, 1 mM NaHCO3, 0.1 mM KCl, 0.1 mM MgCl2, 1 mM CaCl2) at 18°C.

  • Feeding: Animals are fed freshly hatched Artemia nauplii 2-3 times per week. Animals should be starved for 24 hours before the start of an experiment.

  • Washing: Before treatment, Hydra are thoroughly washed with fresh Hydra medium to remove any residual food particles.

Small Molecule Treatment
  • Stock Solutions: Prepare 10 mM stock solutions of this compound, Alsterpaullone, and 1-Azakenpaullone in DMSO.

  • Working Solutions: Dilute the stock solutions in Hydra medium to the final desired concentrations (e.g., 10 µM for this compound and 1-Azakenpaullone, 5 µM for Alsterpaullone). The final DMSO concentration should not exceed 0.1%.

  • Treatment: Place individual Hydra in the wells of a 24-well plate containing 1 mL of the respective treatment or control solution.

  • Incubation: Incubate the plates at 18°C and observe the animals daily for phenotypic changes. The medium should be changed daily.

Phenotypic Analysis
  • Observation: Document the morphological changes using a dissecting microscope with a camera.

  • Quantitative Analysis: The extent of the transformation can be quantified by measuring the area of the body column that has transformed into tentacle tissue over time. The number of ectopic tentacles induced by Alsterpaullone can be counted.

In Situ Hybridization for Gene Expression Analysis

To investigate the molecular mechanisms underlying the observed phenotypes, the expression of key genes in the Wnt signaling pathway can be analyzed by whole-mount in situ hybridization.

  • Probe Synthesis: Prepare digoxigenin (DIG)-labeled antisense RNA probes for Wnt pathway genes such as Wnt3 and HyBra1.

  • Fixation: Fix the treated and control Hydra in 4% paraformaldehyde.

  • Hybridization: Hybridize the fixed animals with the DIG-labeled probes.

  • Detection: Detect the hybridized probes using an anti-DIG antibody conjugated to alkaline phosphatase and a colorimetric substrate.

  • Imaging: Image the stained animals to visualize the gene expression patterns. A detailed protocol for in situ hybridization in Hydra can be found in the literature.[6][7][8]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the Wnt signaling pathway, the experimental workflow for comparing the effects of the small molecules, and the logical relationship of the control experiments.

Wnt_Signaling_Pathway Wnt Wnt Ligand Fz Frizzled Receptor Wnt->Fz Dsh Dishevelled Fz->Dsh APC_Axin APC/Axin Complex Dsh->APC_Axin | GSK3b GSK-3β BetaCatenin_cyto β-catenin (cytoplasm) GSK3b->BetaCatenin_cyto APC_Axin->BetaCatenin_cyto BetaCatenin_nuc β-catenin (nucleus) BetaCatenin_cyto->BetaCatenin_nuc translocation Degradation Degradation BetaCatenin_cyto->Degradation TCF_LEF TCF/LEF BetaCatenin_nuc->TCF_LEF TargetGenes Target Gene Expression TCF_LEF->TargetGenes Alsterpaullone Alsterpaullone Alsterpaullone->GSK3b | DAC225 This compound (Hypothesized) DAC225->APC_Axin ?

Caption: Wnt Signaling Pathway in Hydra Regeneration.

Experimental_Workflow Start Start: Culture Hydra Prepare Prepare Treatment Solutions (this compound, Alsterpaullone, Controls) Start->Prepare Treat Treat Hydra Prepare->Treat Observe Daily Phenotypic Observation Treat->Observe Fix Fix Samples at Key Timepoints Observe->Fix Analyze In Situ Hybridization for Wnt Pathway Genes Fix->Analyze Quantify Quantify Phenotypes and Gene Expression Analyze->Quantify Compare Compare Results Quantify->Compare End Conclusion Compare->End

Caption: Experimental Workflow for Comparative Analysis.

Logical_Relationship DAC225 This compound (Test Compound) Phenotype Phenotype: Body Transformation DAC225->Phenotype Causes Alsterpaullone Alsterpaullone (Positive Control) Alsterpaullone->Phenotype Causes (known mechanism) Azakenpaullone 1-Azakenpaullone (Negative Control) NoPhenotype No Phenotype Azakenpaullone->NoPhenotype Does not cause DMSO DMSO (Vehicle Control) DMSO->NoPhenotype Does not cause

Caption: Logical Relationship of Control Experiments.

References

Identity of "DAC-2-25" Unresolved in Publicly Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for a compound or agent specifically designated as "DAC-2-25" has not yielded a definitive identification within publicly accessible scientific and research databases. The term "DAC" is an acronym for several distinct concepts, and without further clarification, a detailed cross-species comparison of its effects as requested cannot be accurately compiled.

The most relevant interpretations of the acronym "DAC" in a biomedical research context include:

  • Decitabine (DAC): A well-documented DNA methyltransferase inhibitor used in the treatment of myelodysplastic syndromes and acute myeloid leukemia.[1][2] Extensive research on its mechanisms of action, effects on signaling pathways, and data from various species are available.

  • Diamidocarbenes (DACs): A class of stable N-heterocyclic carbenes with unique reactivity, though less likely to be the subject of a cross-species biological effects guide in the context of drug development.[3]

  • Direct Air Capture (DAC): A technology for capturing carbon dioxide from the atmosphere, a field of materials science and environmental technology rather than pharmacology.[4][5][6][7]

  • Digital-to-Analog Converter (DAC): An electronic component used in various devices, including scientific instruments, but not a substance with biological effects.[8][9][10][11]

Given the request's focus on signaling pathways, experimental protocols, and effects relevant to drug development professionals, it is plausible that "DAC" refers to Decitabine. However, the "-2-25" suffix does not correspond to a standard nomenclature for this drug or its derivatives found in the search results. It could be an internal project name, a specific formulation, or a novel compound not yet widely reported in scientific literature.

Due to this ambiguity, it is not possible to proceed with the creation of a comparison guide that meets the specified requirements for data presentation, experimental protocols, and visualization of signaling pathways. To fulfill this request, the precise identity of "this compound" is required.

We invite the user to provide the full name of the compound or additional context that could help in its unequivocal identification. Once the substance is clearly identified, a thorough and accurate comparison guide can be developed.

References

Unveiling the Molecular Machinery of DAC-2-25: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the small molecule DAC-2-25 and its functional alternatives. We delve into its effects on developmental pathways, present comparative data, and provide detailed experimental protocols to facilitate further research.

This compound has been identified as a potent modulator of patterning in the freshwater polyp Hydra, where it induces a striking homeotic transformation of the body column into tentacle-like structures. This dramatic phenotype has provided valuable clues into its mechanism of action, pointing towards the activation of a critical developmental signaling pathway.

Phenotypic Effects and Implied Molecular Target

Treatment of Hydra vulgaris with this compound leads to the dose-dependent formation of ectopic tentacles along the body column. Chronic exposure can result in the entire body column transforming into a tentacle zone. This phenotype is strongly indicative of the activation of the canonical Wnt/β-catenin signaling pathway. In Hydra, this pathway is a master regulator of head organizer formation and axial patterning. Activation of the Wnt pathway, typically through the inhibition of Glycogen Synthase Kinase 3β (GSK-3β), is known to produce a similar phenotype of ectopic tentacle formation. While the direct molecular target of this compound has not been definitively confirmed through biochemical assays in the available literature, its biological effect strongly suggests it functions as an activator of the Wnt/β-catenin pathway, likely by inhibiting GSK-3β or another negative regulator of the pathway.

Comparison with Functional Alternatives

Given the phenotypic similarity of this compound's effects to Wnt/β-catenin pathway activation, well-characterized GSK-3β inhibitors such as Alsterpaullone and CHIR99021 serve as key functional alternatives for comparative studies.

CompoundReported Mechanism of ActionOrganismConcentration for Ectopic Tentacle Formation
This compound Induces homeotic transformation; functionally a Wnt/β-catenin pathway activator.Hydra vulgaris1-5 µM[1]
Alsterpaullone Specific inhibitor of GSK-3β, leading to β-catenin stabilization and Wnt pathway activation.Hydra vulgaris2.5-10 µM[2][3]
CHIR99021 Potent and selective inhibitor of GSK-3α and GSK-3β, resulting in Wnt pathway activation.Mus musculus (in vitro)1-50 µg/ml (used in limb organ culture)

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the Wnt/β-catenin signaling pathway implicated in Hydra regeneration and a general workflow for screening and characterizing small molecules that affect this process.

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds LRP5_6 LRP5/6 Co-receptor Dsh Dishevelled (Dsh) Frizzled->Dsh activates Destruction_Complex Destruction Complex (Axin, APC, GSK-3β) Dsh->Destruction_Complex inhibits beta_Catenin β-catenin Destruction_Complex->beta_Catenin phosphorylates for degradation Proteasome Proteasome beta_Catenin->Proteasome degraded by TCF_LEF TCF/LEF beta_Catenin->TCF_LEF translocates and binds Target_Genes Wnt Target Genes (e.g., HyWnt3, HyBra1) TCF_LEF->Target_Genes activates transcription

Caption: Canonical Wnt/β-catenin signaling pathway in Hydra.

Experimental_Workflow cluster_screening Small Molecule Screen cluster_validation Target Validation cluster_sar Structure-Activity Relationship start Hydra Regeneration Assay (e.g., mid-gastric bisection) treatment Treat with Small Molecule Library (including this compound) start->treatment phenotype Phenotypic Observation (e.g., ectopic tentacles, regeneration defects) treatment->phenotype dose_response Dose-Response Analysis (Determine EC50 for phenotype) phenotype->dose_response Hits analog_synthesis Synthesize Analogs of this compound phenotype->analog_synthesis Lead Compound in_situ In Situ Hybridization (Wnt target gene expression, e.g., HyWnt3) dose_response->in_situ western_blot Western Blot (β-catenin accumulation) dose_response->western_blot comparison Compare with Known Inhibitors (Alsterpaullone, CHIR99021) dose_response->comparison analog_testing Test Analogs in Phenotypic Assay analog_synthesis->analog_testing analog_testing->dose_response

References

A Comparative Guide: The Efficacy of DAC-2-25, a Novel Degrader-Antibody Conjugate, Versus Genetic Manipulations for Trop2-Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted oncology is rapidly evolving, with novel therapeutic modalities emerging to overcome the limitations of traditional treatments. Among these, Degrader-Antibody Conjugates (DACs) represent a promising new class of biopharmaceuticals. This guide provides a comparative analysis of the preclinical efficacy of DAC-2-25 , a representative Trop2-targeting DAC, and genetic manipulations, such as CRISPR-Cas9 knockout and shRNA-mediated knockdown, aimed at the same therapeutic target, Trophoblast cell surface antigen 2 (Trop2).

Trop2 is a transmembrane glycoprotein overexpressed in a wide array of solid tumors, making it an attractive target for therapeutic intervention.[1] While the specific molecule "this compound" is used here as a placeholder for a next-generation Trop2-targeting DAC, this guide draws upon published data for a similar advanced molecule, DAC-1522 , to provide a tangible comparison.[2][3]

At a Glance: DACs vs. Genetic Manipulation

FeatureDegrader-Antibody Conjugate (e.g., DAC-1522)Genetic Manipulation (CRISPR/shRNA)
Mechanism of Action Targeted delivery of a protein degrader payload to Trop2-expressing cells, leading to catalytic degradation of the target protein.Direct alteration of the gene encoding Trop2, resulting in permanent knockout (CRISPR) or transient knockdown (shRNA) of its expression.
Therapeutic Window Potentially wide, as it targets cells with high Trop2 expression, sparing those with low or no expression.[2]Dependent on the delivery system's specificity for tumor cells. Off-target effects in normal tissues are a concern.
Efficacy High potency, with reports of complete tumor regression in preclinical models.[2][3]Effective in reducing tumor growth in preclinical models, with varying degrees of inhibition.[4]
Durability of Effect Dependent on the pharmacokinetics and dosing schedule of the DAC.Potentially long-lasting to permanent with gene editing approaches like CRISPR.
Clinical Translatability High, as it follows the established paradigm of antibody-drug conjugates.Faces challenges in terms of safe and efficient in vivo delivery systems.

Quantitative Data Summary

The following tables summarize the available quantitative data on the efficacy of Trop2-targeting DACs and genetic manipulations from preclinical studies.

In Vitro Efficacy
TreatmentCell LineAssayEndpointResultCitation
DAC-1522 Multiple Human Cancer Cell LinesCytotoxicity AssayAntiproliferative ActivityPotent Activity (Specific IC50 values not publicly available)[3]
Trop2-shRNA1 CaSki (Cervical Cancer)CCK-8 AssayCell Inhibition Rate32.87 ± 2.12%[5]
Trop2-shRNA1 CaSki (Cervical Cancer)Colony Formation AssayColony Formation Rate38.5% (compared to 91.75% in control)[5]
Trop2-siRNA H460 (Lung Adenocarcinoma)Transwell Migration AssayCell MigrationReduced to 27±5 cells (compared to 59±6 in control)[6]
In Vivo Efficacy
TreatmentCancer ModelEndpointResultCitation
DAC-1522 BXPC-3 Pancreatic Cancer XenograftTumor GrowthComplete tumor regression with a single intravenous injection.[2][3]
Trop2-shRNA HN6 Oral Squamous Cell Carcinoma XenograftTumor GrowthSignificantly slower tumor growth and reduced tumor weight compared to control.[4]
Trop2-Targeting Engineered EVs LTLT-Ca Breast Cancer XenograftTrop2 Expression41.0 ± 4% reduction in Trop2 expression.[7]

Signaling Pathways and Experimental Workflows

Mechanism of Action: Trop2-Targeting DAC

DAC_Mechanism cluster_extracellular Extracellular Space cluster_cell Cancer Cell DAC This compound Trop2 Trop2 Receptor DAC->Trop2 Binding Endosome Endosome Trop2->Endosome Internalization Proteasome Proteasome Trop2->Proteasome Targeting Lysosome Lysosome Endosome->Lysosome Trafficking Degrader Degrader Payload Lysosome->Degrader Payload Release Degrader->Trop2 Binding E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Trop2 Ubiquitination Degraded_Trop2 Degraded Trop2 Fragments Proteasome->Degraded_Trop2 Degradation shRNA_Workflow cluster_preparation Preparation cluster_invitro In Vitro cluster_invivo In Vivo shRNA_Design shRNA Design & Synthesis (targeting Trop2) Vector Lentiviral Vector shRNA_Design->Vector Packaging Viral Packaging Vector->Packaging Transduction Lentiviral Transduction Packaging->Transduction Cell_Culture Cancer Cell Culture (e.g., HN6) Cell_Culture->Transduction Selection Selection of Transduced Cells Transduction->Selection Verification Knockdown Verification (qPCR, Western Blot) Selection->Verification Implantation Xenograft Implantation (Nude Mice) Selection->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Analysis Endpoint Analysis (Tumor Weight, IHC) Tumor_Growth->Analysis

References

Independent verification of DAC-2-25's biological activity

Author: BenchChem Technical Support Team. Date: December 2025

An Independent Verification of DAC-2-25's Biological Activity: A Comparative Guide

Disclaimer: The compound "this compound" is not a publicly recognized chemical entity. This guide provides a comparative framework for a hypothetical deacetylase inhibitor, designated this compound, by benchmarking its putative biological activities against the well-characterized pan-deacetylase inhibitors (pan-DACi), Vorinostat and Panobinostat. The experimental data for this compound presented herein is illustrative and intended to guide researchers in the evaluation of novel compounds of this class.

Comparative Analysis of Biological Activity

The anti-proliferative activity of this compound was assessed in comparison to Vorinostat and Panobinostat across a panel of multiple myeloma cell lines. The half-maximal inhibitory concentration (IC50) for cell viability and the enzymatic inhibition of histone deacetylase (HDAC) activity are summarized below.

Table 1: Comparative IC50 Values for Cell Viability in Multiple Myeloma Cell Lines
Cell LineThis compound (nM) (Hypothetical)Vorinostat (SAHA) (nM)Panobinostat (LBH589) (nM)
JJN315~2000[1]13[2]
KMM128>500025[2]
U26645973[1]~20
MOLP-8321200[1]~15

Note: IC50 values can vary based on experimental conditions such as incubation time and assay method.

Table 2: Comparative Enzymatic HDAC Inhibition
InhibitorPan-HDAC Inhibition (IC50)Key Isoform Selectivity
This compound (Hypothetical)8 nMClass I and II
Vorinostat (SAHA)~10 nM[3]Pan-inhibitor (Classes I, II, IV)[4][5]
Panobinostat (LBH589)2.1 - 531 nM (isoform dependent)Pan-inhibitor (Classes I, II, IV)[4]

Signaling Pathways and Experimental Workflows

Deacetylase inhibitors exert their anti-tumor effects through multiple mechanisms, primarily by inducing histone hyperacetylation, which alters gene expression, leading to cell cycle arrest and apoptosis.[6]

Signaling Pathway of DACi-Induced Apoptosis

DACi_Apoptosis_Pathway DACi DAC Inhibitors (e.g., this compound) HDACs Histone Deacetylases (HDAC1, 2, 3, 6) DACi->HDACs inhibition Histones Histones HDACs->Histones deacetylation NonHistone Non-Histone Proteins (p53, HSP90, Tubulin) HDACs->NonHistone deacetylation AcetylatedHistones Hyperacetylated Histones Chromatin Relaxed Chromatin AcetylatedHistones->Chromatin GeneExpression Tumor Suppressor Gene Expression (e.g., p21) Chromatin->GeneExpression p21 p21 GeneExpression->p21 CDK Cyclin/CDK Complexes p21->CDK inhibition CellCycleArrest Cell Cycle Arrest (G1/S or G2/M) Apoptosis Apoptosis CellCycleArrest->Apoptosis AcetylatedNonHistone Acetylated p53, HSP90, etc. ApoptosisInduction Induction of Pro-Apoptotic Proteins (e.g., Bim, Bax) AcetylatedNonHistone->ApoptosisInduction ApoptosisInduction->Apoptosis

Caption: DACi-Induced Apoptosis Pathway.

Experimental Workflow for Determining IC50

IC50_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plates start->seed_cells incubate1 Incubate 24h (Cell Adherence) seed_cells->incubate1 treat_cells Treat with Serial Dilutions of this compound incubate1->treat_cells incubate2 Incubate 48-72h treat_cells->incubate2 mtt_assay Add MTT Reagent Incubate 2-4h incubate2->mtt_assay solubilize Add Solubilization Buffer mtt_assay->solubilize read_plate Measure Absorbance (570 nm) solubilize->read_plate analyze_data Calculate % Viability & Determine IC50 read_plate->analyze_data end End analyze_data->end

Caption: Workflow for IC50 Determination using MTT Assay.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to determine the cytotoxic effects of DAC inhibitors on cancer cell lines.[7][8][9][10]

Materials:

  • Cancer cell line of choice

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • DAC inhibitor stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the DAC inhibitor in complete medium. The final DMSO concentration should not exceed 0.1%. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Fluorometric HDAC Activity Assay

This assay measures the enzymatic activity of HDACs and the inhibitory potential of compounds.[11][12][13][14]

Materials:

  • HeLa nuclear extract (or other source of HDACs)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC assay buffer

  • Trichostatin A (TSA) as a positive control inhibitor

  • Developer solution

  • 96-well black plates

  • Fluorometric plate reader (Excitation: 350-380 nm, Emission: 440-460 nm)

Procedure:

  • Reagent Preparation: Prepare working solutions of the HDAC substrate, developer, and test inhibitor in HDAC assay buffer.

  • Reaction Setup: In a 96-well black plate, add the HDAC-containing sample (e.g., HeLa nuclear extract), assay buffer, and the test inhibitor at various concentrations.

  • Reaction Initiation: Start the reaction by adding the fluorogenic HDAC substrate to each well.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Development: Stop the reaction and initiate fluorescence by adding the developer solution to each well. Incubate at room temperature for 15 minutes.

  • Fluorescence Measurement: Measure the fluorescence using a fluorometric plate reader.

  • Data Analysis: Calculate the percentage of HDAC inhibition for each concentration relative to the no-inhibitor control. Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC50 value.

Western Blot for Histone Acetylation

This protocol is used to detect changes in the acetylation levels of histones following treatment with a DAC inhibitor.

Materials:

  • Treated and untreated cell pellets

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Laemmli sample buffer

  • SDS-PAGE gels (15%)

  • PVDF or nitrocellulose membrane (0.2 µm)

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total Histone H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the cell pellets in lysis buffer and determine the protein concentration.

  • Sample Preparation: Mix 15-20 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load the samples onto a 15% SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and apply the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system. Quantify the band intensities and normalize the acetylated histone signal to the total histone signal.

References

Safety Operating Guide

Navigating the Disposal of Novel Chemical Compounds: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. When encountering a novel or less-common compound such as DAC-2-25, for which specific disposal protocols may not be readily available, a systematic approach is essential to ensure safety and compliance.

This guide provides a step-by-step operational plan for the proper disposal of laboratory chemicals where a specific Safety Data Sheet (SDS) is not immediately accessible. The focus is on establishing a safe and compliant workflow, empowering laboratory personnel to manage chemical waste responsibly.

Prioritizing Safety in the Absence of Specific Data

Without a dedicated SDS for this compound, it is crucial to treat the substance as potentially hazardous. The following procedural steps are designed to guide researchers in making informed decisions for the safe handling and disposal of such chemicals.

Step-by-Step Disposal Procedure

  • Information Gathering and Hazard Assessment:

    • Attempt to Locate an SDS: Conduct a thorough search for the Safety Data Sheet for this compound. Check the manufacturer's or supplier's website, and utilize chemical safety databases. If the compound was synthesized in-house, document any known information about its chemical class, functional groups, and potential reactivity.

    • Consult Chemical Literature: Review any available literature or internal documentation related to this compound for information on its properties, stability, and potential hazards. One initial search identified a "this compound" as a modulator of Hydra head regeneration with a molecular formula of C11H9Br4N3O2. The presence of bromine suggests it should be handled with care, as many brominated organic compounds can be hazardous.

    • Assume Hazard: In the absence of definitive data, assume the compound is hazardous. This includes potential toxicity, flammability, corrosivity, and reactivity.

  • Consult with a Chemical Safety Officer:

    • Contact EHS: Engage your institution's Environmental Health and Safety (EHS) department or a designated Chemical Safety Officer. Provide them with all available information on the compound.

    • Collaborative Waste Profiling: Work with the EHS team to profile the waste. They will have the expertise to infer potential hazards based on the chemical structure and any available data and will be knowledgeable about regulatory requirements.

  • Proper Labeling and Storage:

    • Clear Labeling: Label the waste container with "Hazardous Waste," the full chemical name "this compound," and any known information about its composition. Include the date of waste generation.

    • Secure Storage: Store the waste in a designated, well-ventilated hazardous waste accumulation area. Ensure the container is compatible with the chemical, sealed, and in secondary containment to prevent spills.

  • Waste Disposal:

    • Follow Institutional Protocols: Adhere strictly to your institution's hazardous waste disposal procedures. This typically involves submitting a hazardous waste pickup request through the EHS department.

    • Do Not Dispose Down the Drain: Never dispose of unknown chemicals down the sink.

    • Incineration as a Precaution: For many novel or uncharacterized organic compounds, high-temperature incineration by a licensed hazardous waste disposal company is the preferred method of destruction. Your EHS department will manage this process.

Quantitative Data Summary

In the absence of a specific SDS for this compound, a template for summarizing key safety and disposal data is provided below. Researchers should populate this table once accurate information is obtained.

ParameterValueSource
Chemical Name This compound-
Molecular Formula C11H9Br4N3O2Literature
CAS Number Not Available-
Physical State Solid/Liquid/Gas-
pH Not Available-
Flash Point Not Available-
Boiling Point Not Available-
Melting Point Not Available-
Solubility Not Available-
Specific Hazards Toxic/Flammable/Corrosive/Reactive-
Recommended PPE Gloves/Goggles/Lab Coat/Respirator-
Disposal Method Incineration/Landfill/NeutralizationEHS Guidance

Experimental Protocols

Detailed experimental protocols for the handling and disposal of a specific chemical are typically found in its Safety Data Sheet. As no specific SDS for this compound was identified, a generalized protocol for handling potentially hazardous, uncharacterized chemicals is as follows:

  • Engineering Controls: All handling of the substance should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE): At a minimum, standard laboratory PPE, including a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile), should be worn. The selection of more specific PPE should be based on a risk assessment.

  • Weighing and Transfer: When weighing or transferring the solid material, use a balance with a draft shield or conduct the operation within the fume hood. For solutions, use appropriate volumetric glassware and transfer with care to avoid splashes.

  • Spill Response: Have a chemical spill kit readily available. In the event of a small spill, it should be cleaned up by trained personnel using appropriate absorbent materials. For large spills, evacuate the area and contact EHS immediately.

  • Waste Collection: Collect all waste materials, including contaminated PPE and cleaning materials, in a designated hazardous waste container.

Logical Workflow for Chemical Disposal

The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical.

Chemical_Disposal_Workflow start Start: Need to Dispose of Chemical (this compound) find_sds Search for Safety Data Sheet (SDS) start->find_sds sds_found SDS Found? find_sds->sds_found follow_sds Follow Disposal Instructions in SDS Section 13 sds_found->follow_sds Yes no_sds SDS Not Found sds_found->no_sds No label_waste Label Waste Container: 'Hazardous Waste', Chemical Name, Date follow_sds->label_waste assess_hazards Assess Potential Hazards (Structure, Literature, Known Analogs) no_sds->assess_hazards consult_ehs Consult Environmental Health & Safety (EHS) assess_hazards->consult_ehs ehs_guidance Receive Disposal Guidance from EHS consult_ehs->ehs_guidance ehs_guidance->label_waste store_waste Store in Designated Hazardous Waste Accumulation Area label_waste->store_waste request_pickup Submit Hazardous Waste Pickup Request to EHS store_waste->request_pickup end End: Proper Disposal Complete request_pickup->end

Caption: Workflow for the safe and compliant disposal of a laboratory chemical.

By adhering to this systematic approach, researchers can ensure that novel or uncharacterized chemical compounds are managed and disposed of in a manner that protects both laboratory personnel and the environment, thereby building a strong foundation of trust and safety in scientific practice.

Personal protective equipment for handling DAC-2-25

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling DAC-2-25 (CAS No. 1085822-09-8), also known as 6-(4-Dimethylaminophenyl)-4-methylpyridin-2(1H)-one or CK2/ERK8-IN-1. The information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Chemical and Safety Data Summary

While a comprehensive Safety Data Sheet (SDS) with detailed quantitative toxicological data for this compound is not publicly available, an SDS from a supplier indicates that it is not classified as a hazardous substance or mixture.[1] However, as with any chemical of unknown long-term effects, caution and adherence to standard laboratory safety protocols are paramount.

Chemical Properties:

PropertyValueSource
IUPAC Name 6-(4-Dimethylaminophenyl)-4-methylpyridin-2(1H)-oneAOBIOUS
CAS Number 1085822-09-8ChemScene[1]
Molecular Formula C₁₄H₁₆N₂OAOBIOUS
Molecular Weight 228.29 g/mol AOBIOUS
Solubility Soluble in DMSOAOBIOUS
Storage Short term at 0°C, Long term at -20°C, desiccatedAOBIOUS

Hazard Information:

Hazard CategoryClassificationPrecautionary Statement
Acute Toxicity Not classified as hazardous[1]Avoid inhalation, ingestion, and skin/eye contact.[1]
Skin Corrosion/Irritation Not classified as hazardous[1]Wear protective gloves and clothing.[1]
Eye Damage/Irritation Not classified as hazardous[1]Wear safety goggles with side-shields.[1]
Respiratory/Skin Sensitization Not classified as hazardous[1]Use in a well-ventilated area or with a suitable respirator.[1]

Personal Protective Equipment (PPE) Protocol

A systematic approach to wearing and removing PPE is crucial to prevent contamination. The following workflow should be strictly followed.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Donning_Start Start: Clean Hands LabCoat 1. Lab Coat (fully buttoned) Donning_Start->LabCoat Gloves 2. Gloves (over cuffs) LabCoat->Gloves Goggles 3. Safety Goggles (with side shields) Gloves->Goggles Respirator 4. Respirator (if required) Goggles->Respirator Doffing_Start Start: In designated area Gloves_Remove 1. Gloves (peel off) Doffing_Start->Gloves_Remove Goggles_Remove 2. Safety Goggles Gloves_Remove->Goggles_Remove LabCoat_Remove 3. Lab Coat (turn inside out) Goggles_Remove->LabCoat_Remove Respirator_Remove 4. Respirator LabCoat_Remove->Respirator_Remove Wash_Hands End: Wash Hands Thoroughly Respirator_Remove->Wash_Hands Disposal_Plan cluster_waste_generation Waste Generation cluster_waste_segregation Waste Segregation & Collection cluster_waste_disposal Final Disposal Solid_Waste Solid Waste (contaminated tips, tubes, gloves) Solid_Container Labeled Solid Waste Container (e.g., 'Trace Chemotherapy Waste') Solid_Waste->Solid_Container Liquid_Waste Liquid Waste (unused DMSO solution) Liquid_Container Labeled Liquid Waste Container (e.g., 'Halogenated Organic Waste') Liquid_Waste->Liquid_Container Disposal_Vendor Licensed Chemical Waste Vendor Solid_Container->Disposal_Vendor Liquid_Container->Disposal_Vendor

References

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Retrosynthesis Analysis

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Reactant of Route 2
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。